molecular formula C25H46N10O9 B15558358 Streptothricin E CAS No. 1366-50-3

Streptothricin E

Cat. No.: B15558358
CAS No.: 1366-50-3
M. Wt: 630.7 g/mol
InChI Key: SCHKAKNJXBPJHD-SNQQVPMJSA-N
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Description

Streptothricin E is an amino sugar. It has a role as a metabolite.
This compound has been reported in Streptomyces, Streptomyces nojiriensis, and Streptomyces rochei with data available.
see also streptothricin F for racemomycin A: 3808-42-2, racemomycins: 11006-72-7, yazumycin: 11051-45-9

Properties

CAS No.

1366-50-3

Molecular Formula

C25H46N10O9

Molecular Weight

630.7 g/mol

IUPAC Name

[(2R,3R,4S,5R,6R)-6-[[(3aS,7R,7aS)-7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl]amino]-5-[[(3S)-3-amino-6-[[(3S)-3,6-diaminohexanoyl]amino]hexanoyl]amino]-4-hydroxy-2-(hydroxymethyl)oxan-3-yl] carbamate

InChI

InChI=1S/C25H46N10O9/c26-5-1-3-11(27)7-15(38)30-6-2-4-12(28)8-16(39)32-19-20(40)21(44-24(29)42)14(10-36)43-23(19)35-25-33-17-13(37)9-31-22(41)18(17)34-25/h11-14,17-21,23,36-37,40H,1-10,26-28H2,(H2,29,42)(H,30,38)(H,31,41)(H,32,39)(H2,33,34,35)/t11-,12-,13+,14+,17+,18-,19+,20-,21-,23+/m0/s1

InChI Key

SCHKAKNJXBPJHD-SNQQVPMJSA-N

Origin of Product

United States

Foundational & Exploratory

Unraveling the Intricacies of Streptothricin E: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Boston, MA – December 2, 2025 – In an era marked by the escalating threat of antimicrobial resistance, a deeper understanding of novel and repurposed antibiotics is paramount. This technical guide delves into the molecular mechanism of action of Streptothricin (B1209867) E, a member of the streptothricin class of antibiotics. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of its interaction with the bacterial ribosome, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular processes. While much of the detailed structural and quantitative data has been elucidated using the closely related Streptothricin F, the conserved structural motifs across the streptothricin family allow for strong inferences regarding the mechanism of Streptothricin E.

Core Mechanism: Inhibition of Protein Synthesis via Ribosomal Binding

This compound exerts its bactericidal effects by targeting the bacterial protein synthesis machinery. The primary target is the 30S subunit of the 70S ribosome, a critical component in the translation of genetic information from mRNA into proteins. By binding to the ribosome, streptothricins disrupt the fidelity and processivity of translation, ultimately leading to cell death.[1][2]

The binding site of streptothricins has been pinpointed with high resolution through cryogenic electron microscopy (cryo-EM) studies of Streptothricin F bound to the Acinetobacter baumannii 70S ribosome.[1] These studies reveal that the streptolidine (B1256088) moiety of the antibiotic acts as a guanine (B1146940) mimetic, establishing extensive hydrogen bonding with the 16S rRNA at the A-decoding site.[1] Specifically, it interacts with the C1054 nucleobase in helix 34 (Escherichia coli numbering).[1] Further interactions are observed between the carbamoylated gulosamine portion of streptothricin and the A1196 residue of the 16S rRNA.[1] This precise positioning within the decoding center is thought to be the basis for the observed miscoding activity of this class of antibiotics.[1]

The inhibitory action of streptothricins manifests in two primary ways:

  • Miscoding: By interfering with the decoding process at the A-site, streptothricins cause the incorrect incorporation of amino acids into the growing polypeptide chain.[2][3][4] This leads to the synthesis of non-functional or toxic proteins, which can disrupt cellular processes and contribute to cell death.[3] The extent of this misreading is dose-dependent, increasing with higher concentrations of the antibiotic.[4]

  • Inhibition of Translocation: In addition to causing errors in translation, streptothricins have been found to inhibit the translocation step of protein synthesis.[3] This is the process by which the ribosome moves along the mRNA to read the next codon. By impeding this movement, streptothricins can stall protein synthesis altogether.

Quantitative Analysis of Streptothricin Activity

The efficacy of streptothricins has been quantified through various assays, providing valuable data for drug development professionals. The following tables summarize key quantitative findings for Streptothricin F and D, which are expected to be comparable to this compound due to their structural similarities.

Table 1: In Vitro Efficacy of Streptothricins Against Carbapenem-Resistant Enterobacterales (CRE)

CompoundMIC50 (µM)MIC90 (µM)
Streptothricin F24
Streptothricin D0.250.5

Data from in vitro studies on a panel of CRE isolates.[5][6]

Table 2: Ribosomal Selectivity of Streptothricins

CompoundProkaryotic IC50 (µM)Eukaryotic IC50 (µM)Selectivity (Eukaryotic/Prokaryotic)
Streptothricin F~40>1600~40-fold
Streptothricin D~4>160~40-fold

IC50 values were determined from in vitro translation assays.[5][6]

Table 3: Acute Toxicity of Streptothricins in Mice

CompoundLD50 (mg/kg)Number of β-lysine residues
Streptothricin F3001
This compound262
Streptothricin D~103
Streptothricin C~104

Toxicity is influenced by the length of the β-lysine homopolymer chain.

Visualizing the Mechanism and Experimental Workflows

To provide a clearer understanding of the complex processes involved, the following diagrams, generated using the DOT language, illustrate the mechanism of action and a typical experimental workflow for its study.

Streptothricin_Mechanism cluster_ribosome Bacterial 70S Ribosome 30S_Subunit 30S Subunit A_Site A-Site (Decoding Center) 50S_Subunit 50S Subunit Incorrect_Protein Non-functional or Toxic Protein 50S_Subunit->Incorrect_Protein Leads to synthesis of P_Site P-Site A_Site->P_Site Inhibition of Translocation E_Site E-Site Streptothricin_E This compound Streptothricin_E->A_Site Binds to 16S rRNA (h34, C1054, A1196) mRNA mRNA mRNA->30S_Subunit Threads through tRNA Aminoacyl-tRNA tRNA->A_Site Incorrect binding (Miscoding) Cell_Death Bacterial Cell Death Incorrect_Protein->Cell_Death

Caption: Mechanism of action of this compound on the bacterial ribosome.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_structural Structural Biology cluster_invivo In Vivo Studies Translation_Assay In Vitro Translation Assay (Prokaryotic vs. Eukaryotic Ribosomes) Data_Analysis Data Analysis and Mechanism Elucidation Translation_Assay->Data_Analysis MIC_Determination Minimum Inhibitory Concentration (MIC) Determination MIC_Determination->Data_Analysis CryoEM Cryo-Electron Microscopy (Ribosome-Streptothricin Complex) CryoEM->Data_Analysis Animal_Model Murine Infection Model Animal_Model->Data_Analysis Toxicity_Study Toxicity Studies (LD50) Toxicity_Study->Data_Analysis Streptothricin_E This compound Streptothricin_E->Translation_Assay Streptothricin_E->MIC_Determination Streptothricin_E->CryoEM Streptothricin_E->Animal_Model Streptothricin_E->Toxicity_Study

Caption: Experimental workflow for characterizing this compound's mechanism.

Detailed Methodologies for Key Experiments

The following sections provide an overview of the protocols for key experiments used to elucidate the mechanism of action of streptothricin antibiotics.

In Vitro Translation Inhibition Assay

This assay quantifies the inhibitory effect of a compound on protein synthesis in a cell-free system.

Objective: To determine the IC50 of this compound for both prokaryotic (E. coli) and eukaryotic (rabbit reticulocyte) ribosomes.

Materials:

  • E. coli S30 extract system for in vitro translation

  • Rabbit reticulocyte lysate system for in vitro translation

  • Luciferase reporter mRNA

  • This compound stock solution

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Prepare serial dilutions of this compound in nuclease-free water.

  • Set up parallel reactions for both the E. coli S30 and rabbit reticulocyte lysate systems.

  • For each system, prepare a master mix containing the cell-free extract, amino acid mixture, and energy source.

  • Add the luciferase reporter mRNA to the master mix.

  • Aliquot the master mix into reaction tubes.

  • Add the this compound dilutions to the respective tubes. Include a no-drug control and a no-mRNA control.

  • Incubate the reactions at the optimal temperature for each system (typically 37°C for E. coli and 30°C for rabbit reticulocyte) for a specified time (e.g., 60 minutes).

  • Stop the reactions and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence of each sample using a luminometer.

  • Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cryo-Electron Microscopy (Cryo-EM) of the Ribosome-Streptothricin Complex

This technique provides high-resolution structural information about the binding of this compound to the ribosome.

Objective: To visualize the binding site and interactions of this compound on the bacterial 70S ribosome.

Materials:

  • Purified bacterial 70S ribosomes

  • This compound

  • Vitrification apparatus (e.g., Vitrobot)

  • Cryo-EM grids

  • Transmission electron microscope equipped with a direct electron detector

Protocol:

  • Incubate purified 70S ribosomes with a molar excess of this compound to ensure saturation of the binding site.

  • Apply a small volume (3-4 µL) of the ribosome-streptothricin complex to a cryo-EM grid.

  • Blot the grid to remove excess liquid and rapidly plunge-freeze it in liquid ethane (B1197151) using a vitrification apparatus. This traps the complexes in a thin layer of vitreous ice.

  • Screen the frozen-hydrated grids for optimal ice thickness and particle distribution using a transmission electron microscope.

  • Collect a large dataset of high-resolution images of the ribosome-streptothricin particles.

  • Process the images using specialized software for single-particle analysis. This involves particle picking, 2D classification, 3D reconstruction, and refinement to generate a high-resolution 3D map of the complex.

  • Build an atomic model of the ribosome and the bound this compound into the cryo-EM density map to identify the precise binding pocket and molecular interactions.

Miscoding Assay

This assay is used to detect the induction of translation errors by an antibiotic.

Objective: To determine if this compound causes misreading of the mRNA template during protein synthesis.

Materials:

  • E. coli S30 in vitro translation system

  • Poly(U) or other synthetic mRNA template

  • Radiolabeled amino acids (e.g., [14C]-leucine and [14C]-isoleucine)

  • This compound

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation counter

Protocol:

  • Set up in vitro translation reactions containing the E. coli S30 extract, the synthetic mRNA template (e.g., poly(U), which should only code for phenylalanine), and a mixture of amino acids including the radiolabeled ones.

  • Add varying concentrations of this compound to the reactions. Include a no-drug control.

  • Incubate the reactions to allow for polypeptide synthesis.

  • Stop the reactions and precipitate the newly synthesized polypeptides using cold TCA.

  • Collect the precipitated protein on glass fiber filters and wash to remove unincorporated radiolabeled amino acids.

  • Measure the radioactivity of both [14C]-phenylalanine (correct incorporation) and [14C]-isoleucine (incorrect incorporation due to miscoding) on the filters using a scintillation counter.

  • An increase in the incorporation of the incorrect amino acid (isoleucine in the case of a poly(U) template) in the presence of this compound indicates miscoding activity.

Conclusion

This compound represents a promising class of antibiotics with a distinct mechanism of action that involves the dual inhibition of protein synthesis through miscoding and translocation blockage. Its primary target, the bacterial ribosome, is a well-validated site for antibiotic intervention. The detailed structural and quantitative data available for the streptothricin class, primarily from studies on Streptothricin F, provide a robust framework for the continued development of this compound and its analogs as potential therapeutics to combat multidrug-resistant bacterial infections. Further research specifically focused on this compound will be crucial to fully delineate its unique properties and therapeutic potential.

References

An In-depth Technical Guide to the Streptothricin E Biosynthetic Gene Cluster

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Streptothricin (B1209867) E (STE) biosynthetic gene cluster (ste), offering detailed insights into its genetic architecture, the enzymatic machinery it encodes, and the regulatory networks governing its expression. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals engaged in the study of streptothricin antibiotics and the broader field of natural product biosynthesis.

Introduction to Streptothricin E and its Biosynthetic Locus

Streptothricins are a class of broad-spectrum antibiotics effective against both Gram-positive and Gram-negative bacteria.[1] Their unique structure, characterized by a streptolidine (B1256088) lactam ring, a gulosamine sugar, and a β-lysine homopolymer chain, has garnered significant interest in the scientific community.[2] this compound (STE) is a member of this family, distinguished by the specific length of its β-lysine chain. The biosynthesis of STE is orchestrated by a dedicated biosynthetic gene cluster (BGC), a contiguous stretch of genes encoding all the necessary enzymatic and regulatory proteins. Understanding the intricacies of this BGC is paramount for efforts aimed at strain improvement, pathway engineering, and the generation of novel streptothricin analogs.

Genetic Organization of the this compound Biosynthetic Gene Cluster

The ste BGC is typically found in actinomycetes, particularly Streptomyces species.[3] The cluster comprises a series of open reading frames (ORFs) that can be categorized based on their predicted functions, including core biosynthesis, precursor supply, regulation, and self-resistance. While the exact gene content and organization can vary slightly between producing organisms, a conserved set of core biosynthetic genes is consistently present.

Table 1: Key Genes in the this compound Biosynthetic Gene Cluster and Their Proposed Functions

GeneProposed Function
stnOLysine (B10760008) 2,3-aminomutase (supplies β-lysine)[4][5]
stnAStand-alone adenylation (A) domain (activates β-lysine)[6]
stnTThioesterase
stnKβ-lysine ligase
stnSStreptolidine synthase[7]
stnJN-acetyl-gulosamine deacetylase
orfPL-arginine dihydroxylase (streptolidine precursor biosynthesis)[7]
orfRDihydroxy-L-arginine cyclase (streptolidine precursor biosynthesis)[7]
orf5Nonribosomal peptide synthetase (NRPS) adenylation domain[8][9]
orf18NRPS thiolation (T) and condensation (C) domains[6]
orf19Stand-alone NRPS adenylation (A) domain[6]
steRPutative regulatory protein

The Biosynthetic Pathway of this compound

The biosynthesis of STE is a complex process involving the coordinated action of multiple enzymes. The pathway can be conceptually divided into three main branches: the formation of the streptolidine core, the synthesis of the gulosamine sugar moiety, and the assembly of the β-lysine chain.

Biosynthesis of the Streptolidine Core

The streptolidine moiety is derived from L-arginine. The initial steps involve the hydroxylation of L-arginine, catalyzed by the dihydroxylase OrfP, followed by a cyclization reaction mediated by the cyclase OrfR to form a key intermediate.[7] Subsequent enzymatic modifications, including the action of StnS, lead to the formation of the characteristic streptolidine lactam ring.

Formation of the Gulosamine Sugar

The gulosamine moiety is derived from glucose. The pathway involves a series of enzymatic steps, including the deacetylation of an N-acetyl-gulosamine precursor by the enzyme StnJ.

Assembly of the β-Lysine Chain

The β-lysine monomer is synthesized from α-lysine by the lysine 2,3-aminomutase StnO.[4][5] The assembly of the poly-β-lysine chain is a fascinating example of nonribosomal peptide synthesis. It involves a multi-enzymatic system rather than a single multifunctional protein.[8][9] A stand-alone adenylation domain, StnA (and also ORF5), activates β-lysine by adenylation.[6] This activated monomer is then transferred to the thiolation (T) domain of an NRPS protein (ORF18).[6] Chain elongation is catalyzed by another stand-alone adenylation domain, ORF19, which adds further β-lysine units.[6] The final β-lysine chain is then attached to the gulosamine core.

Streptothricin_E_Biosynthesis cluster_precursors Precursor Supply cluster_streptolidine Streptolidine Core Biosynthesis cluster_gulosamine Gulosamine Moiety Formation cluster_beta_lysine beta-Lysine Chain Assembly L-Arginine L-Arginine OrfP OrfP L-Arginine->OrfP alpha-Lysine alpha-Lysine StnO StnO alpha-Lysine->StnO Glucose Glucose N-acetyl-gulosamine precursor N-acetyl-gulosamine precursor Glucose->N-acetyl-gulosamine precursor Dihydroxy-L-arginine Dihydroxy-L-arginine OrfP->Dihydroxy-L-arginine OrfR OrfR Cyclized Intermediate Cyclized Intermediate OrfR->Cyclized Intermediate StnS StnS Streptolidine Core Streptolidine Core StnS->Streptolidine Core Dihydroxy-L-arginine->OrfR Cyclized Intermediate->StnS This compound This compound Streptolidine Core->this compound StnJ StnJ Gulosamine Moiety Gulosamine Moiety StnJ->Gulosamine Moiety N-acetyl-gulosamine precursor->StnJ Gulosamine Moiety->this compound beta-Lysine beta-Lysine StnO->beta-Lysine StnA/ORF5 StnA/ORF5 Activated beta-Lysine Activated beta-Lysine StnA/ORF5->Activated beta-Lysine ORF18 (T-C) ORF18 (T-C) ORF19 ORF19 ORF18 (T-C)->ORF19 Chain Elongation Growing beta-Lysine Chain Growing beta-Lysine Chain ORF19->Growing beta-Lysine Chain StnK StnK StnK->this compound Attachment of beta-Lysine Chain beta-Lysine->StnA/ORF5 Activated beta-Lysine->ORF18 (T-C) Growing beta-Lysine Chain->StnK

Caption: Proposed biosynthetic pathway for this compound.

Regulation of this compound Biosynthesis

The production of streptothricin, like many other secondary metabolites in Streptomyces, is tightly regulated by a complex network of signaling pathways. This ensures that antibiotic production is initiated at the appropriate time, typically during the stationary phase of growth when nutrient limitation may occur.

The Role of Gamma-Butyrolactones (GBLs)

Gamma-butyrolactones are small, diffusible signaling molecules that play a crucial role in regulating antibiotic production and morphological differentiation in Streptomyces.[6][10] These molecules act as microbial hormones, accumulating in a population density-dependent manner. Once a threshold concentration is reached, GBLs bind to specific receptor proteins, which are often transcriptional repressors. This binding event alleviates the repression of downstream regulatory genes, leading to the activation of antibiotic biosynthetic gene clusters.[6]

Streptomyces Antibiotic Regulatory Proteins (SARPs)

SARPs are a family of transcriptional activators that are often located within or near antibiotic biosynthetic gene clusters.[8][11][12] These proteins typically contain a DNA-binding domain and are essential for the transcriptional activation of the biosynthetic genes. The expression of SARP-encoding genes is often under the control of higher-level regulatory networks, including those mediated by GBLs. In the context of streptothricin biosynthesis, a putative SARP, steR, is likely involved in the direct activation of the ste operons.

STE_Regulation cluster_gbl Gamma-Butyrolactone Signaling cluster_sarp SARP-mediated Activation Nutrient Limitation Nutrient Limitation GBL Synthase GBL Synthase Nutrient Limitation->GBL Synthase High Cell Density High Cell Density High Cell Density->GBL Synthase GBL GBL GBL Synthase->GBL GBL Receptor (Repressor) GBL Receptor (Repressor) GBL->GBL Receptor (Repressor) binds and inactivates steR (SARP) steR (SARP) GBL Receptor (Repressor)->steR (SARP) represses transcription ste Biosynthetic Genes ste Biosynthetic Genes steR (SARP)->ste Biosynthetic Genes activates transcription This compound Production This compound Production ste Biosynthetic Genes->this compound Production

Caption: Simplified signaling pathway for the regulation of this compound production.

Quantitative Data

Precise quantitative data is essential for understanding the efficiency of the biosynthetic pathway and for guiding metabolic engineering efforts. The following table summarizes available quantitative information related to streptothricin biosynthesis.

Table 2: Quantitative Data for Streptothricin Biosynthesis

ParameterValueEnzyme/StrainReference
Enzyme Kinetics
Km (Acetyl-CoA)69 µMStreptothricin Acetyltransferase[2]
Km (Streptothricin)2.3 µMStreptothricin Acetyltransferase[2]
Production Yields
Heterologous ProductionUp to 0.5 g/LStreptomyces coelicolor M1146[3]
Toxicity
LD50 (this compound, n=2)26 mg/kg (mice)[2]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the streptothricin biosynthetic gene cluster.

Heterologous Expression of the ste Gene Cluster in Streptomyces coelicolor

This protocol outlines the general steps for transferring the ste BGC into a heterologous host for production.

Workflow: Heterologous Expression

Heterologous_Expression_Workflow cluster_cloning 1. Cloning of the ste BGC cluster_transformation 2. Transformation into E. coli cluster_conjugation 3. Conjugation into S. coelicolor cluster_analysis 4. Analysis of Heterologous Production Isolate genomic DNA from producer strain Isolate genomic DNA from producer strain Amplify ste BGC using PCR Amplify ste BGC using PCR Isolate genomic DNA from producer strain->Amplify ste BGC using PCR Clone BGC into an integrative expression vector (e.g., pSET152) Clone BGC into an integrative expression vector (e.g., pSET152) Amplify ste BGC using PCR->Clone BGC into an integrative expression vector (e.g., pSET152) Transform E. coli (e.g., ET12567/pUZ8002) with the expression vector Transform E. coli (e.g., ET12567/pUZ8002) with the expression vector Clone BGC into an integrative expression vector (e.g., pSET152)->Transform E. coli (e.g., ET12567/pUZ8002) with the expression vector Select for transformants Select for transformants Transform E. coli (e.g., ET12567/pUZ8002) with the expression vector->Select for transformants Prepare S. coelicolor spores Prepare S. coelicolor spores Select for transformants->Prepare S. coelicolor spores Mix transformed E. coli with S. coelicolor spores on a suitable medium (e.g., SFM) Mix transformed E. coli with S. coelicolor spores on a suitable medium (e.g., SFM) Prepare S. coelicolor spores->Mix transformed E. coli with S. coelicolor spores on a suitable medium (e.g., SFM) Overlay with selective agent (e.g., nalidixic acid and apramycin) Overlay with selective agent (e.g., nalidixic acid and apramycin) Mix transformed E. coli with S. coelicolor spores on a suitable medium (e.g., SFM)->Overlay with selective agent (e.g., nalidixic acid and apramycin) Incubate to allow for conjugation and integration Incubate to allow for conjugation and integration Overlay with selective agent (e.g., nalidixic acid and apramycin)->Incubate to allow for conjugation and integration Cultivate exconjugants in production medium Cultivate exconjugants in production medium Incubate to allow for conjugation and integration->Cultivate exconjugants in production medium Extract secondary metabolites from culture broth Extract secondary metabolites from culture broth Cultivate exconjugants in production medium->Extract secondary metabolites from culture broth Analyze extracts by HPLC-MS Analyze extracts by HPLC-MS Extract secondary metabolites from culture broth->Analyze extracts by HPLC-MS

Caption: Workflow for heterologous expression of the ste gene cluster.

Gene Inactivation in the ste BGC via PCR-Targeting

This protocol describes a method for deleting a specific gene within the ste cluster to investigate its function.[13]

Workflow: Gene Inactivation

Gene_Inactivation_Workflow cluster_cassette 1. Construction of Disruption Cassette cluster_transformation 2. Transformation and Recombination cluster_verification 3. Verification of Gene Deletion Design primers with flanking homology arms to the target gene Design primers with flanking homology arms to the target gene Amplify an antibiotic resistance cassette with the designed primers Amplify an antibiotic resistance cassette with the designed primers Design primers with flanking homology arms to the target gene->Amplify an antibiotic resistance cassette with the designed primers Introduce the disruption cassette into the producer strain (e.g., via protoplast transformation) Introduce the disruption cassette into the producer strain (e.g., via protoplast transformation) Amplify an antibiotic resistance cassette with the designed primers->Introduce the disruption cassette into the producer strain (e.g., via protoplast transformation) Select for transformants on antibiotic-containing medium Select for transformants on antibiotic-containing medium Introduce the disruption cassette into the producer strain (e.g., via protoplast transformation)->Select for transformants on antibiotic-containing medium Screen for double-crossover events (loss of vector backbone) Screen for double-crossover events (loss of vector backbone) Select for transformants on antibiotic-containing medium->Screen for double-crossover events (loss of vector backbone) Isolate genomic DNA from putative mutants Isolate genomic DNA from putative mutants Screen for double-crossover events (loss of vector backbone)->Isolate genomic DNA from putative mutants Confirm gene deletion by PCR analysis Confirm gene deletion by PCR analysis Isolate genomic DNA from putative mutants->Confirm gene deletion by PCR analysis Analyze the metabolic profile of the mutant by HPLC-MS to confirm loss of production or accumulation of intermediates Analyze the metabolic profile of the mutant by HPLC-MS to confirm loss of production or accumulation of intermediates Confirm gene deletion by PCR analysis->Analyze the metabolic profile of the mutant by HPLC-MS to confirm loss of production or accumulation of intermediates

Caption: Workflow for gene inactivation in the ste biosynthetic gene cluster.

Quantitative Analysis of this compound by HPLC

This protocol is adapted from a method for the analysis of streptothricin complexes.[1]

  • Column: Reversed-phase C18 analytical column.

  • Mobile Phase: Aqueous solution of acetonitrile (B52724) containing trifluoroacetic acid and octane-1-sulfonic acid sodium salt.

  • Detection: UV at 210 nm.

  • Elution Profile: Streptothricins elute with retention times increasing with molecular weight (Streptothricin F elutes before E, D, and C).

  • Quantification: Based on a standard curve generated with purified streptothricin standards.

In Vitro Assay for Streptothricin Acetyltransferase Activity

This protocol is based on the characterization of streptothricin acetyltransferases.

  • Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), the purified streptothricin acetyltransferase enzyme, acetyl-CoA, and the streptothricin substrate.

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a defined period.

  • Quenching: Stop the reaction, for example, by adding a denaturing agent.

  • Analysis: Analyze the formation of the acetylated streptothricin product by HPLC or other suitable analytical techniques.

  • Kinetic Analysis: To determine kinetic parameters, vary the concentration of one substrate while keeping the other constant and measure the initial reaction rates. Fit the data to the Michaelis-Menten equation.

Conclusion

The this compound biosynthetic gene cluster represents a rich source of enzymatic and regulatory diversity. This technical guide has provided a detailed overview of the current understanding of the ste BGC, from its genetic organization to the intricate details of its biosynthetic pathway and regulation. The provided experimental protocols and quantitative data serve as a valuable resource for researchers seeking to further explore and exploit this fascinating biosynthetic system for the development of novel antibiotics and other biotechnological applications. Continued research into the biochemical and regulatory aspects of streptothricin biosynthesis will undoubtedly uncover new insights and opportunities in the field of natural product science.

References

Unveiling the Antimicrobial Potential of Streptothricin E: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Streptothricin (B1209867) E, a member of the streptothricin class of aminoglycoside antibiotics, presents a compelling case for re-evaluation in an era of mounting antimicrobial resistance. As a broad-spectrum agent, it demonstrates activity against both Gram-positive and Gram-negative bacteria. This technical guide synthesizes the available data on the antimicrobial spectrum of Streptothricin E, contextualizing its potency relative to its better-studied analogues, Streptothricin F and D. While specific Minimum Inhibitory Concentration (MIC) data for purified this compound is limited in publicly accessible literature, this document extrapolates its likely efficacy based on established structure-activity relationships within the streptothricin family. Furthermore, it details the established mechanism of action, relevant experimental protocols for its study, and visualizes key pathways to provide a comprehensive resource for researchers.

Introduction

First isolated in the 1940s, the streptothricins are a group of antibiotics produced by Streptomyces species.[1] These compounds are characterized by a unique structure consisting of a streptolidine (B1256088) ring, a gulosamine sugar, and a variable-length chain of β-lysine residues. This β-lysine chain is the defining feature of individual streptothricins, with Streptothricin F possessing one β-lysine residue (n=1), this compound having two (n=2), and Streptothricin D containing three (n=3).[2]

Historically, the development of streptothricins for clinical use was hampered by nephrotoxicity.[3] However, the escalating crisis of multidrug-resistant organisms has reignited interest in this class of antibiotics. Modern purification and analytical techniques have allowed for the separation and individual study of streptothricin components, revealing that toxicity is directly correlated with the length of the β-lysine chain.[1][2] Streptothricin F, with the shortest chain, is the least toxic, while toxicity increases with the number of β-lysine residues.[1][2] Conversely, antimicrobial potency also appears to be influenced by the β-lysine chain length, generally increasing with more residues.[1][2] This guide focuses on this compound, a compound that occupies a crucial position in this structure-activity relationship.

Antimicrobial Spectrum and Potency

Nourseothricin, which contains this compound as a minor component (approximately 4.9% in some commercial preparations), exhibits broad-spectrum activity.[2] More specifically, detailed studies on purified Streptothricin F and D provide a strong basis for estimating the activity of this compound. The general trend observed is that antimicrobial potency increases with the length of the β-lysine chain.

Based on this trend, the antimicrobial activity of this compound is expected to be intermediate between that of Streptothricin F and Streptothricin D. It is likely to be more potent than Streptothricin F but less potent than Streptothricin D against a given pathogen.

Quantitative Data for Streptothricin Analogues

To provide a quantitative context, the following table summarizes the known MIC values for Streptothricin F and D against key carbapenem-resistant Enterobacterales (CRE) and Acinetobacter baumannii.

Organism/GroupAntibioticMIC₅₀ (µM)MIC₉₀ (µM)
Carbapenem-Resistant Enterobacterales (CRE)Streptothricin F24
Streptothricin D0.250.5
Acinetobacter baumanniiStreptothricin F--
Streptothricin D--

Data sourced from Morgan, C. E., et al. (2023).[2]

Mechanism of Action

The primary mechanism of action for streptothricins is the inhibition of bacterial protein synthesis. This is achieved through binding to the 30S ribosomal subunit, a critical component of the bacterial ribosome responsible for decoding messenger RNA (mRNA).[2] The binding of streptothricins to the 30S subunit induces miscoding, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.[1] This results in the production of non-functional or toxic proteins, ultimately leading to bacterial cell death.

The binding site on the 16S rRNA component of the 30S subunit has been identified as a key determinant of streptothricin activity.[2] This mechanism is distinct from some other classes of protein synthesis inhibitors, offering a potential advantage against bacteria that have developed resistance to those agents.

Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) 30S_subunit 30S Subunit Miscoding Miscoding 30S_subunit->Miscoding Leads to 50S_subunit 50S Subunit Streptothricin_E This compound Streptothricin_E->30S_subunit Binds to mRNA mRNA mRNA->30S_subunit Decoded by Nonfunctional_Proteins Non-functional Proteins Miscoding->Nonfunctional_Proteins Results in Cell_Death Bacterial Cell Death Nonfunctional_Proteins->Cell_Death Causes

Mechanism of this compound Action.

Experimental Protocols

The determination of the antimicrobial spectrum of this compound relies on standardized in vitro susceptibility testing methods. The broth microdilution method is a cornerstone technique for determining the MIC of an antibiotic against a specific microorganism.

Broth Microdilution Protocol for MIC Determination

This protocol outlines the general steps for determining the MIC of this compound.

  • Preparation of this compound Stock Solution:

    • A stock solution of purified this compound is prepared in an appropriate solvent (e.g., sterile deionized water or a buffer) at a known concentration.

  • Preparation of Microtiter Plates:

    • Sterile 96-well microtiter plates are used.

    • A serial two-fold dilution of the this compound stock solution is prepared in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth) across the wells of the plate. This creates a gradient of antibiotic concentrations.

    • Control wells are included: a positive control (medium with bacterial inoculum, no antibiotic) and a negative control (medium only).

  • Inoculum Preparation:

    • The bacterial strain to be tested is grown in the appropriate broth to a standardized turbidity, typically corresponding to a specific colony-forming unit (CFU)/mL, often a 0.5 McFarland standard.

    • The standardized inoculum is then diluted to the final desired concentration for the assay.

  • Inoculation and Incubation:

    • Each well of the microtiter plate (except the negative control) is inoculated with the prepared bacterial suspension.

    • The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours) for the specific bacterium.

  • MIC Determination:

    • Following incubation, the wells are visually inspected for turbidity, which indicates bacterial growth.

    • The MIC is defined as the lowest concentration of this compound at which there is no visible growth of the microorganism.

Broth_Microdilution_Workflow Start Start Prepare_Stock Prepare this compound Stock Solution Start->Prepare_Stock Serial_Dilution Perform Serial Dilution in Microtiter Plate Prepare_Stock->Serial_Dilution Inoculate_Plate Inoculate Microtiter Plate Serial_Dilution->Inoculate_Plate Prepare_Inoculum Prepare Standardized Bacterial Inoculum Prepare_Inoculum->Inoculate_Plate Incubate Incubate Plate Inoculate_Plate->Incubate Read_Results Visually Inspect for Growth (Determine MIC) Incubate->Read_Results End End Read_Results->End

Broth Microdilution Workflow for MIC Determination.

Structure-Activity and Structure-Toxicity Relationship

The streptothricin family provides a clear example of a structure-activity and structure-toxicity relationship centered on the length of the β-lysine chain.

SAR_STR_Relationship S_F Streptothricin F (n=1) S_E This compound (n=2) S_F->S_E S_D Streptothricin D (n=3) S_E->S_D Antimicrobial_Potency Increasing Antimicrobial Potency Toxicity Increasing Toxicity

Structure-Activity/Toxicity of Streptothricins.

Conclusion and Future Directions

This compound represents an under-investigated yet potentially valuable antibiotic. Based on the established trends within the streptothricin class, it is predicted to possess a potent, broad-spectrum antimicrobial activity, exceeding that of Streptothricin F. While its toxicity is also expected to be greater than that of Streptothricin F, it may still fall within a therapeutically acceptable window, particularly for treating infections caused by highly resistant pathogens where therapeutic options are limited.

To fully elucidate the potential of this compound, further research is imperative. The purification of this compound in sufficient quantities for comprehensive in vitro susceptibility testing against a diverse panel of clinical isolates is a critical next step. Such studies will provide the essential quantitative data needed to accurately define its antimicrobial spectrum and guide future preclinical and clinical development efforts. The information presented in this guide serves as a foundational resource to stimulate and support these endeavors.

References

The Double-Edged Sword: A Technical Guide to the Biological Activity of Streptothricin E and its Congeners

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Streptothricins are a fascinating yet challenging class of broad-spectrum antibiotics produced by various species of Streptomyces. First discovered in the 1940s, they consist of a unique chemical scaffold composed of a streptolidine (B1256088) lactam ring, a gulosamine sugar, and a variable-length β-lysine homopolymer chain. This structural variability gives rise to a series of congeners, designated Streptothricin (B1209867) F (n=1 β-lysine), E (n=2), D (n=3), C (n=4), B (n=5), A (n=6), and X (n=7). While their potent activity against Gram-negative bacteria, including multidrug-resistant strains, has sparked renewed interest, their clinical development has been historically hampered by dose-dependent nephrotoxicity. This technical guide provides an in-depth analysis of the biological activity of Streptothricin E and its fellow congeners, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Quantitative Biological Activity

The biological activity of streptothricin congeners is intrinsically linked to the length of their β-lysine chain. Generally, antibacterial potency increases with chain length, while conversely, so does toxicity.

Antibacterial Activity

Streptothricins exhibit potent activity against a range of Gram-negative and Gram-positive bacteria. The natural mixture of these congeners is often referred to as nourseothricin.

Table 1: Minimum Inhibitory Concentrations (MIC) of Streptothricin Congeners against Bacterial Pathogens

CongenerOrganismMIC (µg/mL)MIC (µM)Citation
Streptothricin FKlebsiella pneumoniae (Nevada strain AR-0636)-1[1]
Streptothricin DKlebsiella pneumoniae (Nevada strain AR-0636)0.190.25[1]
NourseothricinKlebsiella pneumoniae (Nevada strain AR-0636)0.150.5[1]
Streptothricin FCarbapenem-resistant Enterobacterales (CRE)-2 (MIC₅₀), 4 (MIC₉₀)[2]
Streptothricin DCarbapenem-resistant Enterobacterales (CRE)-0.25 (MIC₅₀), 0.5 (MIC₉₀)[2]
Streptothricin FAcinetobacter baumannii (MDR/XDR)-2 (MIC₅₀), 32 (MIC₉₀)[2]
NourseothricinStaphylococcus aureus (expressing tetM)0.5-[2]
Antifungal and Antiviral Activity

While primarily known for their antibacterial properties, some reports suggest that streptothricins also possess antifungal and antiviral activities, though this is less well-characterized.[3]

Cytotoxicity

The primary limitation for the clinical use of streptothricins is their cytotoxicity, particularly nephrotoxicity. This toxicity is directly correlated with the number of β-lysine residues.

Table 2: Cytotoxicity of Streptothricin Congeners

CongenerAssayCell Line/OrganismValueCitation
Streptothricin FLD₅₀ (in vivo)Mice300 mg/kg[1]
This compoundLD₅₀ (in vivo)Mice26 mg/kg[1]
Streptothricin DLD₅₀ (in vivo)Mice~10 mg/kg[1]
Streptothricin CLD₅₀ (in vivo)Mice~10 mg/kg[1]
Streptothricin FCytotoxicityJ774 macrophages, LLC-PK-1 renal epithelial cellsToxicity observed at ≥ 32 µM[2]
Streptothricin DCytotoxicityJ774 macrophages, LLC-PK-1 renal epithelial cells>10-fold more toxic than S-F[2]

Mechanism of Action and Signaling Pathways

The primary molecular target of streptothricins is the bacterial ribosome. By binding to the 30S ribosomal subunit, they interfere with protein synthesis, leading to misreading of the mRNA transcript and ultimately, bacterial cell death. This inhibition of protein synthesis can trigger a cascade of downstream cellular events.

Ribosome Inhibition

Streptothricins bind to the decoding center of the 16S rRNA within the 30S subunit. This interaction stabilizes the binding of non-cognate aminoacyl-tRNAs to the A-site, causing errors in translation.

Ribotoxic Stress Response

The stalling of ribosomes due to the action of antibiotics like streptothricins can activate the Ribotoxic Stress Response (RSR). This signaling cascade is initiated by the detection of collided ribosomes and leads to the activation of downstream stress-activated protein kinases.

Ribotoxic_Stress_Response Ribotoxic Stress Response to Streptothricin Streptothricin This compound Ribosome Bacterial Ribosome (30S) Streptothricin->Ribosome Binds to 30S subunit Stalling Ribosome Stalling & Collision Ribosome->Stalling Causes mRNA misreading ZAKa ZAKα (MAP3K) Stalling->ZAKa Activates p38_JNK p38 & JNK Kinases ZAKa->p38_JNK Phosphorylates & Activates Cellular_Response Downstream Cellular Responses (e.g., Apoptosis, Inflammation) p38_JNK->Cellular_Response Mediate

Caption: Ribotoxic stress response pathway initiated by Streptothricin.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the biological activity of streptothricin congeners.

Purification of Streptothricin Congeners

Objective: To isolate individual streptothricin congeners from a mixture (e.g., nourseothricin).

Materials:

  • Nourseothricin sulfate (B86663)

  • Sephadex LH-20 resin

  • Glass chromatography column

  • Deionized water

  • Fraction collector

  • Lyophilizer

Protocol:

  • Prepare a slurry of Sephadex LH-20 resin in deionized water and pack it into a glass chromatography column.

  • Dissolve nourseothricin sulfate in a minimal amount of deionized water.

  • Load the dissolved sample onto the prepared column.

  • Elute the congeners with deionized water at a constant flow rate.

  • Collect fractions using a fraction collector.

  • Analyze the fractions by a suitable method (e.g., HPLC-MS) to identify the fractions containing each congener.

  • Pool the fractions containing the desired congener (e.g., this compound).

  • Freeze the pooled fractions and lyophilize to obtain the purified congener as a solid.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of a streptothricin congener that inhibits the visible growth of a microorganism.

Materials:

  • Purified streptothricin congener

  • Bacterial or fungal strain of interest

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Protocol:

  • Prepare a stock solution of the streptothricin congener in a suitable solvent (e.g., sterile water).

  • Perform serial two-fold dilutions of the stock solution in the growth medium directly in the wells of a 96-well plate.

  • Prepare an inoculum of the microorganism adjusted to a standard concentration (e.g., 0.5 McFarland standard for bacteria).

  • Add a standardized volume of the inoculum to each well of the microtiter plate.

  • Include a positive control (microorganism with no antibiotic) and a negative control (medium only).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm.

MIC_Workflow MIC Determination Workflow Start Start Prep_Stock Prepare Antibiotic Stock Solution Start->Prep_Stock Serial_Dilution Perform Serial Dilutions in 96-well Plate Prep_Stock->Serial_Dilution Inoculate Inoculate Wells Serial_Dilution->Inoculate Prep_Inoculum Prepare Standardized Microbial Inoculum Prep_Inoculum->Inoculate Incubate Incubate Inoculate->Incubate Read_Results Read Results (Visual or OD) Incubate->Read_Results End Determine MIC Read_Results->End

Caption: Workflow for determining the Minimum Inhibitory Concentration.

Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of a streptothricin congener on mammalian cell lines.

Materials:

  • Purified streptothricin congener

  • Mammalian cell line (e.g., HeLa, HepG2)

  • Complete cell culture medium

  • Sterile 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Protocol:

  • Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the streptothricin congener in complete cell culture medium.

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of the test compound.

  • Include a vehicle control (medium with the solvent used for the stock solution) and a positive control for cytotoxicity.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Remove the MTT solution and add a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Conclusion and Future Directions

This compound and its congeners represent a potent class of antibiotics with significant potential against multidrug-resistant Gram-negative pathogens. However, the challenge of their inherent toxicity remains a major hurdle for their clinical application. The clear structure-activity and structure-toxicity relationships, where antibacterial efficacy and toxicity are both modulated by the length of the β-lysine chain, offer a promising avenue for medicinal chemistry efforts. Future research should focus on the synthesis of novel streptothricin analogs with an improved therapeutic index. A deeper understanding of the downstream signaling pathways affected by streptothricin-induced ribosome stalling may also reveal new strategies to mitigate toxicity while preserving antibacterial efficacy. The detailed protocols provided herein serve as a valuable resource for researchers aiming to further explore and harness the therapeutic potential of this historic yet promising class of antibiotics.

References

initial toxicity reports of streptothricin compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Initial Toxicity Reports of Streptothricin (B1209867) Compounds

Introduction

Streptothricins are a class of broad-spectrum aminoglycoside antibiotics first isolated in 1942 from Streptomyces lavendulae.[1][2] The natural isolate, a mixture of different streptothricin homologs, is known as nourseothricin.[1][2][3] Despite promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains, their clinical development was halted due to significant toxicity concerns, primarily delayed nephrotoxicity.[3][4][5]

Early investigations in the 1940s using impure compound mixtures reported severe adverse effects in animal models, including damage to the stomach, liver, and kidneys, which ultimately led to death.[4][5] However, the recent rise of antibiotic resistance has prompted a re-evaluation of this forgotten antibiotic class.[4] Modern studies, using purified individual components, have revealed that toxicity is directly related to the length of the β-lysine side chain, with streptothricin F (S-F), containing a single β-lysine residue, being markedly less toxic than its longer-chain homologs like streptothricin D (S-D).[1][2][3][4][6] This guide provides a detailed overview of the initial toxicity data, experimental methodologies, and the proposed mechanisms of toxicity associated with streptothricin compounds.

Quantitative Toxicity Data

The primary indicator of acute toxicity in early reports is the median lethal dose (LD50). Studies in murine models have established a clear correlation between the number of β-lysine residues in the streptothricin molecule and its toxicity.

In Vivo Acute Toxicity

The LD50 values for various streptothricin homologs administered to mice are summarized below. Streptothricin F demonstrates a significantly higher LD50 value, indicating lower acute toxicity compared to other streptothricins and even some clinically used aminoglycosides.

Compoundβ-Lysine Residues (n)Murine LD50 (mg/kg)Reference
Streptothricin F 1300[1][2][3]
Streptothricin E 226[1][2]
Streptothricin D 3~10[1][2][3]
Streptothricin C 4~10[1][2]
Gentamicin (for comparison)N/A52 (IV)[3]
Colistin (for comparison)N/A40 (IP)[3]
In Vitro Cytotoxicity

Studies on mammalian cell lines corroborate the in vivo findings. The cytotoxicity of streptothricins shows a delayed effect, becoming more pronounced after several days of exposure. S-F is substantially less cytotoxic than S-D and the nourseothricin mixture.

Cell LineCompoundKey FindingReference
J774 MacrophagesNourseothricin, S-D, S-FCytotoxicity was minimal after 24 hours but increased over 5 days. S-F toxicity was only observed at concentrations at least 10-fold greater than S-D.[7][8]
LLC-PK-1 Renal EpithelialNourseothricin, S-D, S-FEffects of Nourseothricin and S-D were nearly identical. S-F showed toxicity only at significantly higher concentrations (>32 µM) compared to its antimicrobial MIC.[7][8]

Experimental Protocols & Methodologies

The initial toxicity assessment of streptothricins involved both in vivo animal models and in vitro cell-based assays.

In Vivo Toxicity Studies
  • Animal Models : Early studies primarily used mice, rats, and rabbits.[4][5][9][10][11]

  • Routes of Administration : Various routes were tested, including intravenous (IV), intraperitoneal (IP), oral, intradermal, and topical application.[3][4][9]

  • Endpoint : The primary endpoint for acute toxicity was mortality, used to determine the LD50 value. A key characteristic identified was "delayed toxicity," where adverse effects and death occurred several days after administration.[4]

  • Organ Distribution Studies : To understand the mechanism of toxicity, distribution studies were performed. In one such study, 14C-labeled glycyl-racemomycin-A (a streptothricin antibiotic) was administered intravenously to mice and rats. The results showed a high concentration and accumulation of the compound in the kidneys compared to other organs.[9]

  • Histopathology : Following macroscopic observations of whitened kidneys, pathohistological examinations were conducted. These revealed severe, widespread toxicity in the renal cortex, confirming nephrotoxicity as the primary adverse effect.[9]

In Vitro Cytotoxicity Assay Protocol

A real-time cytotoxicity assay was used to continuously monitor cell death in mammalian cell lines upon exposure to streptothricins.[7][8]

  • Cell Lines : J774 macrophages and LLC-PK-1 renal epithelial cells.[7][8]

  • Treatment : Cells were treated with 2-fold serial dilutions of nourseothricin, streptothricin D, and streptothricin F.[7][8]

  • Assay Principle : The assay utilizes SYTOX Green, a cell-impermeant nucleic acid dye. When the cell membrane is compromised (a hallmark of cell death), the dye enters the cell, binds to DNA, and fluoresces.[7][8]

  • Data Collection : Fluorescence measurements are taken continuously for up to 5 days to provide a real-time readout of cell membrane permeabilization and, consequently, cell death.[7][8]

  • Workflow Diagram : The general workflow for these combined toxicity assessments is visualized below.

G cluster_invivo In Vivo Assessment cluster_invitro In Vitro Assessment a1 Animal Model Selection (e.g., Mice) a2 Compound Administration (IV, IP) a1->a2 a3 LD50 Determination (Mortality Endpoint) a2->a3 a4 Organ Distribution Study (Radiolabeled Compound) a2->a4 a5 Histopathology (Kidney Tissue) a4->a5 b1 Cell Line Selection (e.g., LLC-PK-1 Renal Cells) b2 Treatment with Streptothricin Dilutions b1->b2 b3 Incubation with SYTOX Green Dye b2->b3 b4 Real-time Fluorescence Measurement (5 days) b3->b4 b5 Cytotoxicity Profile (IC50 Calculation) b4->b5 start Toxicity Assessment of Streptothricin start->a1 start->b1

Fig 1. Generalized workflow for streptothricin toxicity assessment.

Mechanism of Toxicity and Bacterial Resistance

Proposed Mechanism of Delayed Toxicity

The primary mechanism of streptothricin's antibacterial action is the inhibition of protein synthesis. It binds to the 30S ribosomal subunit, leading to significant miscoding, similar to other aminoglycoside antibiotics.[1][2][7]

The mechanism of its toxicity in mammals, particularly the delayed nephrotoxicity, is not fully elucidated but is strongly linked to its accumulation in the kidneys.[9] An early hypothesis suggested that the delayed toxicity arises from the in vivo metabolism of the streptothricin compound. It was proposed that the streptolidine (B1256088) lactam ring is hydrolyzed, transforming the antibiotic into an acidic metabolite. This metabolite is believed to be responsible for the acute nephrotoxicity observed.[9]

G cluster_process Proposed In Vivo Toxicity Pathway A IV Administration of Streptothricin B Systemic Distribution A->B C High Accumulation in Kidneys B->C D Metabolic Transformation (Hypothesized) Lactam Ring Hydrolysis C->D Slow Process E Formation of Acidic Metabolite D->E F Damage to Renal Cortex Cells E->F G Delayed Nephrotoxicity F->G

Fig 2. Hypothesized pathway for delayed streptothricin nephrotoxicity.
Bacterial Resistance Pathways

Understanding bacterial resistance is crucial for the development of any antibiotic. For streptothricins, two primary mechanisms of resistance have been identified.

  • Enzymatic Acetylation : This is the most prevalent resistance mechanism. Bacteria produce streptothricin acetyltransferase (STAT) enzymes that transfer an acetyl group to the β-amino group of the β-lysine chain. This modification inactivates the antibiotic.[1][2][4]

  • Enzymatic Hydrolysis : A less common pathway involves the hydrolysis of the streptolidine lactam ring by hydrolase enzymes, which also results in the inactivation of the drug.[1][2][4]

G cluster_acetylation Primary Resistance Pathway cluster_hydrolysis Secondary Resistance Pathway strep Active Streptothricin enzyme1 Streptothricin Acetyltransferase (STAT) strep->enzyme1 enzyme2 Streptolidine Hydrolase strep->enzyme2 inactive1 Inactive Acetylated Streptothricin inactive2 Inactive Hydrolyzed Streptothricin enzyme1->inactive1 Acetylation of β-lysine enzyme2->inactive2 Hydrolysis of lactam ring

Fig 3. Known bacterial resistance mechanisms to streptothricin.

Conclusion

The initial toxicity reports that led to the abandonment of streptothricin development were based on studies of impure mixtures. Modern research has successfully dissected the toxicity profile, demonstrating that streptothricin F is significantly safer than other homologs. The clear structure-toxicity relationship, where toxicity increases with the length of the β-lysine chain, provides a rational basis for re-evaluating streptothricin F as a therapeutic candidate. Its potent activity against multidrug-resistant Gram-negative pathogens, combined with a more favorable safety profile, justifies further preclinical exploration to address the urgent need for new antibiotics.

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Streptothricin E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the isolation and purification of Streptothricin (B1209867) E from fermentation broths of Streptomyces species. The protocols described herein cover fermentation, extraction, and multi-step chromatographic purification, yielding high-purity Streptothricin E suitable for research and drug development purposes.

Introduction

Streptothricins are a class of broad-spectrum antibiotics produced by various species of Streptomyces. They are effective against a range of Gram-positive and Gram-negative bacteria. This compound is a member of this family, characterized by a specific number of β-lysine residues in its side chain. Its isolation in a pure form is essential for detailed biological and pharmacological studies. This document outlines a comprehensive workflow for the isolation and purification of this compound.

Overall Workflow

The purification of this compound is a multi-step process that begins with the fermentation of a high-producing Streptomyces strain, followed by extraction of the active compounds and a series of chromatographic steps to isolate the target molecule.

Streptothricin_E_Purification_Workflow Fermentation Fermentation of Streptomyces sp. Extraction Extraction from Fermentation Broth Fermentation->Extraction Harvest IonExchange Cation-Exchange Chromatography Extraction->IonExchange Crude Extract SizeExclusion Size-Exclusion Chromatography IonExchange->SizeExclusion Partially Purified Streptothricin Complex PrepHPLC Preparative RP-HPLC SizeExclusion->PrepHPLC Fractionated Streptothricins PureSTE Pure this compound PrepHPLC->PureSTE Isolated This compound

Figure 1: Overall workflow for the isolation and purification of this compound.

Data Presentation: Purification Table

The following table summarizes the quantitative data for a representative purification of this compound from a 10-liter fermentation of Streptomyces lavendulae. The initial concentration of this compound in the crude extract is estimated to be approximately 15% of the total streptothricin complex.[1]

Purification StepTotal Protein (mg)Total Activity (Units)This compound (mg)Yield (%)Purity (%)Fold Purification
Crude Extract25,0005,000,0003751001.51
Cation-Exchange Chromatography2,5004,250,00032085.312.88.5
Size-Exclusion Chromatography5003,400,000255685134
Preparative RP-HPLC502,890,00021056>95>63

*Note: This data is representative and may vary based on the fermentation conditions and specific Streptomyces strain used.

Experimental Protocols

Fermentation of Streptomyces lavendulae

This protocol describes the cultivation of Streptomyces lavendulae for the production of streptothricins.

Materials:

  • Streptomyces lavendulae culture (e.g., DSM 40069)[2]

  • Seed medium (e.g., Tryptic Soy Broth)

  • Production medium (e.g., Starch Casein Nitrate Medium)

  • Baffled Erlenmeyer flasks

  • Incubator shaker

Protocol:

  • Inoculate 100 mL of seed medium with a loopful of S. lavendulae spores or a mycelial suspension.

  • Incubate at 28°C with shaking at 250 rpm for 2-3 days until a dense culture is obtained.

  • Transfer the seed culture to 1 L of production medium in a 2 L baffled flask (5% v/v inoculation).

  • Incubate the production culture at 28°C with shaking at 200 rpm for 5-7 days.

  • Monitor the production of streptothricins periodically using a bioassay or HPLC analysis.

  • Harvest the fermentation broth by centrifugation at 8,000 x g for 20 minutes to remove the mycelia.

Extraction of Streptothricins from Fermentation Broth

This protocol details the initial extraction and concentration of the streptothricin complex from the harvested fermentation broth.

Materials:

  • Harvested fermentation broth

  • Methanol or Ethyl Acetate

  • Rotary evaporator

Protocol:

  • To the supernatant from the previous step, add an equal volume of methanol.

  • Stir the mixture for 2 hours at room temperature to extract the streptothricins.

  • Centrifuge the mixture at 10,000 x g for 30 minutes to remove any precipitated material.

  • Collect the supernatant and concentrate it under reduced pressure using a rotary evaporator at 40°C until the volume is reduced by 90%. This concentrated solution is the crude extract.

Cation-Exchange Chromatography

This step serves to capture and concentrate the basic streptothricin antibiotics from the crude extract.

Materials:

  • Strong cation-exchange resin (e.g., SP Sepharose Fast Flow)

  • Chromatography column

  • Start Buffer: 20 mM Sodium Phosphate, pH 6.0[3]

  • Elution Buffer: 20 mM Sodium Phosphate, 1 M NaCl, pH 6.0[3]

  • Peristaltic pump or chromatography system

Protocol:

  • Pack the chromatography column with the cation-exchange resin and equilibrate with 5-10 column volumes (CV) of Start Buffer.

  • Adjust the pH of the crude extract to 6.0 and load it onto the equilibrated column at a low flow rate.

  • Wash the column with 5-10 CV of Start Buffer to remove unbound impurities.

  • Elute the bound streptothricins with a linear gradient of 0-100% Elution Buffer over 10-20 CV.[3]

  • Collect fractions and monitor the absorbance at 210 nm.

  • Pool the fractions containing the streptothricin complex, as determined by bioassay or HPLC.

Cation_Exchange_Workflow cluster_0 Cation-Exchange Chromatography Equilibration 1. Equilibrate Column (Start Buffer, pH 6.0) Loading 2. Load Crude Extract (pH adjusted to 6.0) Equilibration->Loading Washing 3. Wash Column (Start Buffer) Loading->Washing Elution 4. Elute with Salt Gradient (0-1 M NaCl) Washing->Elution Collection 5. Collect and Pool Active Fractions Elution->Collection

Figure 2: Workflow for Cation-Exchange Chromatography.
Size-Exclusion Chromatography

This step separates the streptothricins based on their molecular size.

Materials:

  • Size-exclusion resin (e.g., Sephadex LH-20)[4]

  • Chromatography column

  • Mobile Phase: Deionized water or a suitable buffer

  • Fraction collector

Protocol:

  • Pack the chromatography column with Sephadex LH-20 and equilibrate with the mobile phase.

  • Concentrate the pooled fractions from the ion-exchange step and load the sample onto the column.

  • Elute with the mobile phase at a constant flow rate.

  • Collect fractions and analyze them by HPLC to identify those containing this compound.

  • Pool the fractions enriched in this compound.

Preparative Reversed-Phase HPLC

The final purification step to isolate this compound to a high degree of purity.

Materials:

  • Preparative C18 HPLC column

  • HPLC system with a preparative flow cell and fraction collector

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Ion-pairing agent (optional): 0.05% Octane-1-sulfonic acid sodium salt in both mobile phases[1]

Protocol:

  • Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Inject the concentrated, enriched fraction containing this compound.

  • Elute with a linear gradient of 5% to 40% Mobile Phase B over 30 minutes at a flow rate appropriate for the column size.

  • Monitor the elution profile at 210 nm. This compound is expected to elute after Streptothricin F and before Streptothricin D.[1]

  • Collect the peak corresponding to this compound.

  • Confirm the purity of the collected fraction using analytical HPLC and determine the concentration.

  • Lyophilize the pure fraction to obtain this compound as a powder.

PrepHPLC_Logic cluster_1 Preparative RP-HPLC Logic Injection Inject Streptothricin-Enriched Fraction Gradient Apply Acetonitrile Gradient (with TFA) Injection->Gradient Detection Monitor Elution at 210 nm Gradient->Detection ElutionOrder Elution Order: Streptothricin F -> E -> D -> C Gradient->ElutionOrder Collection Collect Peak Corresponding to this compound Detection->Collection

Figure 3: Logical flow for Preparative RP-HPLC separation.

Concluding Remarks

The protocols outlined in this document provide a robust framework for the successful isolation and purification of this compound. Researchers may need to optimize certain parameters, such as buffer pH, salt concentrations, and HPLC gradients, based on the specific characteristics of their starting material and available equipment. Adherence to these detailed methodologies, combined with careful monitoring at each stage, will facilitate the acquisition of highly pure this compound for downstream applications.

References

Application Notes and Protocols for Streptothricin Dereplication in Natural Product Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Streptothricins are a class of broad-spectrum aminoglycoside antibiotics produced by various species of Streptomyces. They are potent against both Gram-positive and Gram-negative bacteria. However, their frequent rediscovery in natural product screening campaigns necessitates effective dereplication strategies to avoid redundant research efforts and focus on novel bioactive compounds. This document provides detailed application notes and protocols for the efficient dereplication of streptothricins using a combination of analytical, genomic, and bioactivity-based methods.

Analytical Dereplication: LC-MS/MS-Based Identification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the rapid identification of known compounds in complex mixtures. The distinct fragmentation patterns of streptothricins allow for their confident annotation.

Data Presentation: Characteristic MS/MS Fragmentation of Streptothricins

The fragmentation of streptothricins is characterized by the neutral loss of the streptolidine (B1256088) moiety and subsequent cleavages of the β-lysine chain. The table below summarizes the key precursor and product ions for common streptothricin (B1209867) analogs.[1]

Streptothricin AnalogPrecursor Ion [M+H]⁺ (m/z)Major Product Ions (m/z)Interpretation of Major Fragments
Streptothricin F 503.2572332.17, 171.08Loss of streptolidine, Streptolidine moiety
Streptothricin E 631.3521450.26, 332.17, 171.08Loss of streptolidine, Loss of one β-lysine, Streptolidine moiety
Streptothricin D 759.4470578.35, 450.26, 332.17, 171.08Loss of streptolidine, Loss of one/two β-lysine units, Streptolidine moiety
Streptothricin C 887.5419706.44, 578.35, 450.26, 171.08Loss of streptolidine, Loss of one/two/three β-lysine units, Streptolidine moiety
Experimental Protocol: LC-MS/MS Analysis of Fermentation Broth

This protocol outlines the steps for preparing and analyzing a bacterial fermentation broth for the presence of streptothricins.

1. Sample Preparation: a. Inoculate a suitable production medium (e.g., Tryptic Soy Broth) with the Streptomyces strain of interest and incubate at 28°C with shaking for 5-7 days. b. Centrifuge 10 mL of the fermentation broth at 5000 x g for 20 minutes to pellet the mycelia.[2] c. Carefully collect the supernatant. For analysis of intracellular compounds, the pellet can be washed and extracted separately. d. Acidify the supernatant to pH 2-3 with formic acid. e. Perform solid-phase extraction (SPE) for sample cleanup and concentration. i. Condition a C18 SPE cartridge with methanol (B129727) followed by acidified water (0.1% formic acid). ii. Load the acidified supernatant onto the cartridge. iii. Wash the cartridge with acidified water to remove salts and polar impurities. iv. Elute the streptothricins with a methanol/water mixture (e.g., 50:50 v/v) containing 0.1% formic acid. f. Dry the eluate under a stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Parameters: a. HPLC System: A standard HPLC system capable of binary gradient elution. b. Column: A reversed-phase C18 or C8 column (e.g., 150 x 2.1 mm, 3.5 µm particle size) is suitable for separating the polar streptothricin components.[3][4][5] c. Mobile Phase:

  • A: Water with 0.1% formic acid.
  • B: Acetonitrile with 0.1% formic acid. d. Gradient Elution:
  • 0-5 min: 5% B
  • 5-25 min: 5% to 60% B
  • 25-30 min: 60% to 95% B
  • 30-35 min: Hold at 95% B
  • 35-36 min: 95% to 5% B
  • 36-40 min: Re-equilibrate at 5% B e. Flow Rate: 0.3 mL/min. f. Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source. g. Ionization Mode: Positive ion mode. h. MS/MS Analysis: Perform product ion scans for the precursor ions listed in the data table above. Use a collision energy of approximately 40%.[6]

3. Data Analysis: a. Extract ion chromatograms for the expected precursor masses of streptothricins. b. Compare the fragmentation patterns of the detected peaks with the known fragmentation patterns of streptothricin standards or literature data.[1][7]

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Fermentation Fermentation Broth Centrifugation Centrifugation Fermentation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Acidification Acidification Supernatant->Acidification SPE Solid-Phase Extraction Acidification->SPE Reconstitution Reconstitution SPE->Reconstitution HPLC HPLC Separation Reconstitution->HPLC ESI Electrospray Ionization HPLC->ESI MS1 MS1 Scan (Precursor Ion) ESI->MS1 CID Collision-Induced Dissociation MS1->CID MS2 MS2 Scan (Product Ions) CID->MS2 Chromatogram Extract Ion Chromatogram MS2->Chromatogram Fragmentation Compare Fragmentation Pattern Chromatogram->Fragmentation Identification Streptothricin Identification Fragmentation->Identification

Caption: Workflow for LC-MS/MS based dereplication of streptothricins.

Genomic Dereplication: Identifying the Biosynthetic Gene Cluster

Genome mining allows for the early identification of strains that have the genetic potential to produce known antibiotics. The streptothricin biosynthetic gene cluster (BGC) has characteristic genes that can be readily identified using bioinformatics tools.

Data Presentation: Key Genes in the Streptothricin BGC

The streptothricin BGC typically contains genes responsible for the synthesis of the streptolidine core, the gulosamine sugar, and the β-lysine chain, as well as regulatory and resistance genes.

Gene (example)Putative FunctionKey Role in Biosynthesis
stnOAminomutaseSupplies β-lysines for the poly-β-lysine chain.[8]
stnDN-acetyltransferaseConfers resistance to streptothricin.
stnSCyclaseInvolved in the formation of the streptolidine ring.
stnKKinaseInvolved in the modification of the gulosamine sugar.
stnJAmidotransferaseAttaches the carbamoyl (B1232498) group to the gulosamine.
Experimental Protocol: Genome Mining for the Streptothricin BGC

1. Genomic DNA Isolation: a. Grow the Streptomyces strain in 100 mL of Tryptic Soy Broth at 28°C for 2-5 days.[9] b. Harvest the mycelia by centrifugation and wash with a suitable buffer (e.g., PBS).[2] c. Lyse the cells using a combination of lysozyme (B549824) and proteinase K treatment. d. Perform phenol:chloroform extraction to remove proteins and cell debris.[9] e. Precipitate the genomic DNA with ice-cold ethanol (B145695). f. Wash the DNA pellet with 70% ethanol and resuspend in TE buffer. g. Assess the quality and quantity of the DNA using spectrophotometry and agarose (B213101) gel electrophoresis.[10][11]

2. Genome Sequencing: a. Prepare a sequencing library from the high-quality genomic DNA. b. Sequence the genome using a next-generation sequencing platform (e.g., Illumina, PacBio).

3. Bioinformatics Analysis: a. Assemble the raw sequencing reads into a draft or complete genome. b. Annotate the genome to identify open reading frames (ORFs). c. Submit the genome sequence to the antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) web server or standalone version for BGC identification.[12] d. Analyze the antiSMASH output for predicted BGCs. Look for clusters annotated as "NRP-PKS" or similar, and examine the gene content for homologs to known streptothricin biosynthetic genes (see table above). e. Compare the identified BGC with known streptothricin BGCs from databases like MIBiG (Minimum Information about a Biosynthetic Gene cluster), using accession numbers such as BGC0000432 as a reference.[13]

Genomic_Dereplication_Workflow cluster_dna DNA Extraction & Sequencing cluster_bioinformatics Bioinformatics Analysis cluster_comparison Database Comparison Culture Streptomyces Culture gDNA Genomic DNA Isolation Culture->gDNA Sequencing Genome Sequencing gDNA->Sequencing Assembly Genome Assembly Sequencing->Assembly Annotation Gene Annotation Assembly->Annotation antiSMASH antiSMASH Analysis Annotation->antiSMASH BGC_ID Identify Streptothricin BGC antiSMASH->BGC_ID MIBiG MIBiG Database Comparison Compare to Known BGCs BGC_ID->Comparison MIBiG->Comparison Dereplication Dereplicate Strain Comparison->Dereplication

Caption: Workflow for genomic dereplication of streptothricin producers.

Bioactivity-Based Dereplication: Agar (B569324) Diffusion Assay

A simple agar diffusion assay can provide a preliminary indication of the presence of broad-spectrum antibiotics like streptothricins.

Data Presentation: Expected Zone of Inhibition

The diameter of the zone of inhibition will vary depending on the concentration of streptothricin produced and the susceptibility of the test organism.

Test OrganismExpected Result for Streptothricin Producer
Bacillus subtilis (Gram-positive)Clear zone of inhibition
Escherichia coli (Gram-negative)Clear zone of inhibition
Candida albicans (Yeast)Clear zone of inhibition (some streptothricins have antifungal activity)
Experimental Protocol: Agar Diffusion Assay

1. Preparation of Test Plates: a. Prepare Mueller-Hinton agar (MHA) and pour it into sterile Petri dishes to a uniform depth of 4 mm.[14][15] b. Prepare an inoculum of the test organism (e.g., B. subtilis, E. coli) equivalent to a 0.5 McFarland standard. c. Using a sterile cotton swab, evenly inoculate the entire surface of the MHA plates to create a lawn of bacteria.[16] d. Allow the plates to dry for 3-5 minutes.[16]

2. Application of Streptomyces Isolate: a. From a mature culture of the Streptomyces isolate on an agar plate, use a sterile cork borer or pipette tip to create an agar plug. b. Place the agar plug, with the mycelial side facing down, onto the center of the inoculated test plate. c. Alternatively, spot a small volume of the liquid culture supernatant onto a sterile paper disc and place it on the agar.

3. Incubation and Observation: a. Incubate the plates at 37°C for 18-24 hours. b. Measure the diameter of the zone of inhibition (in mm) around the agar plug or paper disc.

Agar_Diffusion_Workflow cluster_plate_prep Plate Preparation cluster_application Sample Application cluster_incubation Incubation & Observation MHA Prepare Mueller-Hinton Agar Inoculum Prepare Test Organism Inoculum MHA->Inoculum Lawn Create Bacterial Lawn Inoculum->Lawn Placement Place Plug on Inoculated Plate Lawn->Placement Plug Obtain Streptomyces Agar Plug Plug->Placement Incubate Incubate at 37°C Placement->Incubate Measure Measure Zone of Inhibition Incubate->Measure Result Interpret Result Measure->Result

Caption: Workflow for the agar diffusion bioassay.

Conclusion

By employing a multi-pronged approach that combines LC-MS/MS analysis, genome mining, and bioactivity screening, researchers can efficiently and accurately dereplicate streptothricin-producing strains in their natural product discovery workflows. This allows for the rapid prioritization of strains that are more likely to produce novel bioactive compounds, thereby accelerating the drug discovery process.

References

Application Notes and Protocols for Utilizing Streptothricin E in Antibacterial Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed protocols for the effective use of Streptothricin (B1209867) E in various antibacterial assays. This document is intended to guide researchers in evaluating the efficacy of Streptothricin E against a broad spectrum of bacterial species.

Introduction to this compound

Streptothricins are a class of aminoglycoside antibiotics produced by Streptomyces species, first discovered in the 1940s.[1][2] This antibiotic class exhibits potent, broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][3][4] The renewed interest in streptothricins stems from their efficacy against multidrug-resistant (MDR) pathogens, a growing concern in global health.[2]

This compound is a member of the nourseothricin complex, which is a mixture of different streptothricin congeners (A-F, X) that vary in the length of their β-lysine chain.[2][4] The antibacterial activity of streptothricins is directly correlated with the length of this β-lysine chain.[3] While historically sidelined due to issues of nephrotoxicity, recent research has highlighted that specific congeners, such as Streptothricin F, exhibit a better safety profile while retaining significant antibacterial activity.[5]

Mechanism of Action: Streptothricins, including this compound, exert their bactericidal effect by targeting the bacterial ribosome. They bind to the 30S ribosomal subunit, leading to the misreading of mRNA during protein synthesis.[2][3][6] This disruption of protein synthesis is ultimately lethal to the bacterial cell.

Quantitative Data Summary

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for streptothricin compounds against various bacterial strains. Note that specific MIC data for highly purified this compound is limited in publicly available literature; however, data for the closely related Streptothricin F and D, which are the main components of the nourseothricin mixture, are presented.[2][7] It is generally observed that antibacterial activity increases with the length of the β-lysine chain, suggesting this compound (with two β-lysine residues) would have intermediate activity between Streptothricin F (one β-lysine) and Streptothricin D (three β-lysines).[5]

AntibioticBacterial SpeciesStrain InformationMIC (µM)
Streptothricin F Enterobacterales (Carbapenem-resistant)-MIC₅₀: 2, MIC₉₀: 4
Streptothricin D Enterobacterales (Carbapenem-resistant)-MIC₅₀: 0.25, MIC₉₀: 0.5
Nourseothricin Klebsiella pneumoniaeNevada strain AR-06360.15 µg/mL
Streptothricin D Klebsiella pneumoniaeNevada strain AR-06360.19 µg/mL
Streptothricin F Klebsiella pneumoniaeNevada strain AR-06361 µM
Streptothricin F Staphylococcus aureusVancomycin-resistantActive
Streptothricin F Bacillus anthracis-Active
Streptothricin F Escherichia coliExpressing mcr-1Active
Streptothricin F Acinetobacter baumanniiMulti-drug-resistantActive
Streptothricin F Yersinia pestis-Active
Streptothricin F Francisella tularensis-Active

Data compiled from multiple sources.[8] "Active" indicates reported activity without specific MIC values provided in the source.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9][10][11] The broth microdilution method is a standard procedure for determining the MIC of an antibiotic.[12]

Materials:

  • This compound (stock solution of known concentration)

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates[9]

  • Spectrophotometer or microplate reader

  • Sterile pipette tips and multichannel pipettor

Procedure:

  • Prepare Bacterial Inoculum:

    • Aseptically pick several colonies of the test bacterium from an agar (B569324) plate and inoculate into a tube of sterile broth.

    • Incubate the culture at 37°C with shaking until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Serial Dilution of this compound:

    • Prepare a two-fold serial dilution of the this compound stock solution in CAMHB across the wells of a 96-well plate.

    • Typically, this involves adding a volume of the antibiotic to the first well and then transferring half of that volume to the subsequent wells containing fresh broth.

  • Inoculation:

    • Add the prepared bacterial inoculum to each well containing the diluted antibiotic and to a positive control well (containing only broth and bacteria).

    • Include a negative control well with only sterile broth.

  • Incubation:

    • Incubate the microtiter plate at 37°C for 16-20 hours.

  • Data Interpretation:

    • Following incubation, determine the MIC by visually inspecting the wells for turbidity or by measuring the optical density (OD) at 600 nm using a microplate reader.

    • The MIC is the lowest concentration of this compound in which no visible growth is observed.[9][12]

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_analysis Analysis A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate 96-well Plate A->C B Prepare this compound Serial Dilutions B->C D Incubate at 37°C (16-20 hours) C->D E Determine MIC (Visual or OD600) D->E

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.

Kirby-Bauer Disk Diffusion Test

The Kirby-Bauer test is a qualitative method used to determine the susceptibility of bacteria to antibiotics.[13][14] It involves placing antibiotic-impregnated disks on an agar plate inoculated with the test organism.

Materials:

  • This compound-impregnated paper disks (prepare by applying a known amount of this compound solution to sterile blank disks and allowing them to dry)

  • Bacterial culture adjusted to 0.5 McFarland standard

  • Mueller-Hinton agar (MHA) plates[13]

  • Sterile cotton swabs

  • Forceps

  • Incubator

  • Ruler or calipers

Procedure:

  • Plate Inoculation:

    • Dip a sterile cotton swab into the standardized bacterial suspension, ensuring to remove excess liquid by pressing the swab against the inside of the tube.

    • Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure confluent growth.[15]

  • Disk Placement:

    • Using sterile forceps, place the this compound-impregnated disks onto the surface of the inoculated MHA plate.

    • Gently press each disk to ensure complete contact with the agar surface.[15][16]

    • Ensure disks are spaced far enough apart to prevent overlapping zones of inhibition.

  • Incubation:

    • Invert the plates and incubate at 37°C for 16-18 hours.[15]

  • Data Interpretation:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[17]

    • Interpret the results as susceptible, intermediate, or resistant based on standardized zone diameter interpretive charts (note: specific interpretive standards for this compound may need to be established).

Kirby_Bauer_Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_analysis Analysis A Inoculate MHA Plate with Bacterial Lawn B Place this compound Disk on Agar A->B C Incubate at 37°C (16-18 hours) B->C D Measure Zone of Inhibition (mm) C->D

Caption: Workflow for the Kirby-Bauer Disk Diffusion Test.

Time-Kill Assay

A time-kill assay is used to determine the rate at which an antibiotic kills a bacterial population over time.[18][19]

Materials:

  • This compound

  • Bacterial culture in logarithmic growth phase

  • CAMHB

  • Sterile culture tubes or flasks

  • Shaking incubator

  • Sterile saline or PBS for dilutions

  • Agar plates for colony counting

  • Micropipettes and sterile tips

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial culture in CAMHB and grow to early to mid-logarithmic phase.

    • Dilute the culture to a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in flasks containing CAMHB with and without this compound at various concentrations (e.g., 1x, 2x, 4x MIC).

  • Incubation and Sampling:

    • Incubate the flasks at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), aseptically remove an aliquot from each flask.[20]

  • Viable Cell Counting:

    • Perform serial dilutions of each aliquot in sterile saline or PBS.

    • Plate a known volume of the appropriate dilutions onto agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Count the number of colonies on the plates to determine the CFU/mL at each time point.

    • Plot the log₁₀ CFU/mL versus time for each antibiotic concentration and the control.

    • A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

Time_Kill_Assay_Workflow A Prepare Bacterial Inoculum (~5x10^5 CFU/mL) B Add this compound (e.g., 1x, 2x, 4x MIC) A->B C Incubate at 37°C with Shaking B->C D Collect Aliquots at Different Time Points C->D Sampling E Perform Serial Dilutions and Plate on Agar D->E F Incubate Plates and Count Colonies (CFU) E->F G Plot log10 CFU/mL vs. Time F->G

Caption: Workflow for the Time-Kill Assay.

Signaling Pathway and Mechanism of Action

This compound's mechanism of action involves the inhibition of bacterial protein synthesis, a critical cellular process.

Streptothricin_Mechanism cluster_cell Bacterial Cell cluster_ribosome Ribosome (70S) Ribosome 30S Subunit 50S Subunit Protein Functional Protein Ribosome->Protein Correct Translation (No Antibiotic) NonFunctional_Protein Non-functional/ Truncated Protein Ribosome->NonFunctional_Protein mRNA Miscoding (With this compound) Streptothricin_E This compound Streptothricin_E->Ribosome Binds to 30S subunit mRNA mRNA mRNA->Ribosome Translation tRNA tRNA tRNA->Ribosome Cell_Death Cell Death NonFunctional_Protein->Cell_Death

Caption: Mechanism of action of this compound.

Conclusion

This compound represents a promising candidate for further investigation as an antibacterial agent, particularly in the context of rising antibiotic resistance. The protocols outlined in these application notes provide a standardized framework for researchers to assess its efficacy and further characterize its antibacterial properties. Careful adherence to these methodologies will ensure the generation of reliable and reproducible data, contributing to the comprehensive evaluation of this compound's therapeutic potential.

References

Total Synthesis of Streptothricin E: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Streptothricin (B1209867) E is a member of the streptothricin class of antibiotics, characterized by a unique structure comprising a streptolidine (B1256088) lactam, a carbamoylated gulosamine sugar, and a β-lysine chain. While the emergence of antibiotic resistance has renewed interest in this class of compounds, the total synthesis of individual streptothricin members remains a significant challenge. This document provides detailed application notes and protocols for the total synthesis of Streptothricin E, based on a convergent synthetic strategy adapted from the successful total synthesis of its analogue, Streptothricin F.[1][2] The key difference in the synthesis of this compound is the incorporation of a di-β-lysine moiety instead of a single β-lysine residue.

The presented synthetic approach is divided into three main modules: the synthesis of the streptolidine lactam core, the preparation of the gulosamine donor, and the synthesis of the orthogonally protected di-β-lysine fragment. These fragments are subsequently coupled and elaborated to afford the final natural product. This modular strategy allows for the potential generation of analogues for structure-activity relationship (SAR) studies.

Retrosynthetic Analysis

The retrosynthetic analysis for this compound follows a convergent approach, disconnecting the molecule into three key building blocks: the streptolidine lactam isothiocyanate, the protected gulosamine core, and an orthogonally protected di-β-lysine unit.

Retrosynthesis Streptothricin_E This compound Thiourea_Intermediate Thiourea Intermediate Streptothricin_E->Thiourea_Intermediate Guanidination Gulosamine_Amine Gulosamine Amine Derivative Thiourea_Intermediate->Gulosamine_Amine Coupling Streptolidine_Isothiocyanate Streptolidine Isothiocyanate Thiourea_Intermediate->Streptolidine_Isothiocyanate Coupling Di_beta_Lysine Protected Di-β-Lysine Gulosamine_Amine->Di_beta_Lysine Amide Coupling Streptolidine_Synthesis Aspartic_Acid Protected Aspartic Acid Lactam Lactam Intermediate Aspartic_Acid->Lactam Multi-step sequence Azido_Lactam Azido-Lactam Lactam->Azido_Lactam Diastereoselective Azidation Isothiocyanate Streptolidine Isothiocyanate Azido_Lactam->Isothiocyanate Staudinger-aza-Wittig Gulosamine_Synthesis Starting_Material Glycal Epoxide Epoxide Intermediate Starting_Material->Epoxide Epoxidation Azide_Intermediate Azido-gulosamine Epoxide->Azide_Intermediate Ring Opening Protected_Gulosamine Protected Gulosamine Donor Azide_Intermediate->Protected_Gulosamine Functional Group Manipulations Di_beta_Lysine_Synthesis beta_Lysine β-Lysine Protected_beta_Lysine Boc-β-Lys(Cbz)-OH beta_Lysine->Protected_beta_Lysine Protection Protected_Dipeptide Boc-β-Lys(Cbz)-β-Lys(Cbz)-OH Protected_beta_Lysine->Protected_Dipeptide Peptide Coupling Final_Fragment H-β-Lys(Cbz)-β-Lys(Cbz)-OH Protected_Dipeptide->Final_Fragment Selective Deprotection Final_Assembly Gulosamine Protected Gulosamine Coupled_Product1 Gulosamine-Di-β-Lysine Gulosamine->Coupled_Product1 Amide Coupling Di_beta_Lysine Protected Di-β-Lysine Di_beta_Lysine->Coupled_Product1 Thiourea Thiourea Intermediate Coupled_Product1->Thiourea Thiourea Formation Isothiocyanate Streptolidine Isothiocyanate Isothiocyanate->Thiourea Streptothricin_E This compound Thiourea->Streptothricin_E Guanidination & Deprotection

References

Application Notes and Protocols for In Vitro Translation Assays with Streptothricin E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Streptothricins are a class of aminoglycoside antibiotics that inhibit protein synthesis in bacteria. This family of natural products, produced by Streptomyces species, includes several congeners, such as Streptothricin (B1209867) D, E, and F, which differ in the number of β-lysine residues in their side chains. Streptothricin E, containing two β-lysine residues, is a subject of interest for its potential antimicrobial properties. These application notes provide a comprehensive overview and detailed protocols for utilizing in vitro translation assays to characterize the activity of this compound.

Streptothricins act by binding to the 30S ribosomal subunit, leading to miscoding and inhibition of protein synthesis.[1][2][3] In vitro translation systems, derived from both prokaryotic (E. coli) and eukaryotic (rabbit reticulocyte) sources, are powerful tools to elucidate the specific inhibitory effects of compounds like this compound on protein synthesis and to assess their selectivity.[4][5] While specific quantitative data for this compound is limited in publicly available literature, data for the closely related congeners, Streptothricin F (one β-lysine) and D (three β-lysines), show a significant selectivity for prokaryotic ribosomes, being approximately 40-fold more potent against bacterial translation systems compared to eukaryotic ones.[4][5] It is anticipated that this compound will exhibit a similar mechanism of action.

Data Presentation

CompoundTarget SystemIC50 (µM)Selectivity (Eukaryotic IC50 / Prokaryotic IC50)
Streptothricin F Prokaryotic (E. coli)~1-5~40-fold
Eukaryotic (Rabbit Reticulocyte)~100-200
Streptothricin D Prokaryotic (E. coli)~0.1-0.5~40-fold
Eukaryotic (Rabbit Reticulocyte)~10-20
This compound Prokaryotic (E. coli)Not ReportedNot Reported
Eukaryotic (Rabbit Reticulocyte)Not Reported

Note: The IC50 values for Streptothricin F and D are approximated from graphical data presented in the cited literature.[4][6]

Toxicity studies have indicated that the toxicity of streptothricins correlates with the length of the β-lysine chain.[2]

CompoundNumber of β-lysine residuesLD50 in mice (mg/kg)
Streptothricin F 1300
This compound 226
Streptothricin D 3~10

Experimental Protocols

This section provides detailed protocols for assessing the inhibitory activity of this compound on prokaryotic and eukaryotic in vitro translation.

Protocol 1: Prokaryotic In Vitro Transcription-Translation (IVTT) Assay

This protocol utilizes a commercially available E. coli S30 extract system to measure the effect of this compound on the synthesis of a reporter protein (e.g., luciferase or a fluorescent protein).

Materials:

  • E. coli S30 Extract System for Circular DNA (e.g., Promega, NEB)

  • Plasmid DNA encoding a reporter gene (e.g., pBEST-luc)

  • This compound (stock solution of known concentration)

  • Nuclease-free water

  • Control inhibitors (e.g., kanamycin, tetracycline)

  • Luminometer or fluorometer

  • 96-well microplates (white or black, depending on the reporter)

Procedure:

  • Thaw Reagents: Thaw all components of the E. coli S30 extract system on ice.

  • Prepare Master Mix: For a set of reactions, prepare a master mix containing the S30 extract, reaction buffer, amino acid mix, and energy source according to the manufacturer's instructions.

  • Prepare Serial Dilutions of this compound: Prepare a series of dilutions of the this compound stock solution in nuclease-free water to cover a range of concentrations to be tested.

  • Set up Reactions:

    • In a 96-well plate, add the appropriate volume of the this compound dilutions to the respective wells.

    • Include wells for a positive control (no inhibitor) and a negative control (no DNA template).

    • Include wells for a known inhibitor as a reference.

    • Add the plasmid DNA to all wells except the negative control.

    • Initiate the reaction by adding the master mix to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, or as recommended by the kit manufacturer.

  • Detection:

    • For luciferase reporter: Add the luciferase substrate to each well and measure luminescence using a luminometer.

    • For fluorescent protein reporter: Measure fluorescence at the appropriate excitation and emission wavelengths using a fluorometer.

  • Data Analysis:

    • Subtract the background signal (negative control) from all readings.

    • Normalize the data to the positive control (100% activity).

    • Plot the percentage of inhibition against the logarithm of this compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Eukaryotic In Vitro Translation Assay

This protocol uses a rabbit reticulocyte lysate system to evaluate the effect of this compound on eukaryotic protein synthesis.

Materials:

  • Rabbit Reticulocyte Lysate System (e.g., Promega, Thermo Fisher Scientific)

  • Reporter mRNA (e.g., luciferase mRNA)

  • This compound (stock solution of known concentration)

  • Nuclease-free water

  • Control inhibitor (e.g., cycloheximide)

  • Luminometer

  • 96-well microplates

Procedure:

  • Thaw Reagents: Thaw the rabbit reticulocyte lysate and other components on ice.

  • Prepare Master Mix: Prepare a master mix containing the reticulocyte lysate, reaction buffer, amino acid mix, and RNase inhibitor as per the manufacturer's protocol.

  • Prepare Serial Dilutions of this compound: Prepare serial dilutions of this compound in nuclease-free water.

  • Set up Reactions:

    • In a 96-well plate, add the this compound dilutions to the designated wells.

    • Include positive (no inhibitor) and negative (no mRNA) controls.

    • Add the reporter mRNA to all wells except the negative control.

    • Start the translation reaction by adding the master mix to each well.

  • Incubation: Incubate the plate at 30°C for 60-90 minutes.

  • Detection: Add the luciferase substrate and measure luminescence.

  • Data Analysis: Analyze the data as described in the prokaryotic IVTT assay protocol to determine the IC50 value for the eukaryotic system.

Visualizations

experimental_workflow cluster_prokaryotic Prokaryotic IVTT Assay cluster_eukaryotic Eukaryotic IVT Assay p_start Prepare Reagents (E. coli S30 Extract, DNA, this compound) p_setup Set up Reactions (96-well plate) p_start->p_setup p_incubate Incubate (37°C) p_setup->p_incubate p_detect Detect Signal (Luminescence/Fluorescence) p_incubate->p_detect p_analyze Data Analysis (IC50 Determination) p_detect->p_analyze e_start Prepare Reagents (Reticulocyte Lysate, mRNA, this compound) e_setup Set up Reactions (96-well plate) e_start->e_setup e_incubate Incubate (30°C) e_setup->e_incubate e_detect Detect Signal (Luminescence) e_incubate->e_detect e_analyze Data Analysis (IC50 Determination) e_detect->e_analyze

Caption: Workflow for in vitro translation assays.

mechanism_of_action cluster_ribosome Bacterial Ribosome (70S) 30S 30S Subunit inhibition Inhibition of Translation & Miscoding 30S->inhibition 50S 50S Subunit 50S->inhibition streptothricin This compound streptothricin->30S Binds to mrna mRNA mrna->30S trna Aminoacyl-tRNA trna->30S protein Polypeptide Chain (Truncated/Incorrect) inhibition->protein

Caption: Mechanism of this compound action.

References

Determining the Minimum Inhibitory Concentration (MIC) of Streptothricin E against Carbapenem-Resistant Enterobacteriaceae (CRE)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The rise of Carbapenem-Resistant Enterobacteriaceae (CRE) poses a significant threat to public health. These multidrug-resistant organisms are often difficult to treat, necessitating the exploration of novel antimicrobial agents. Streptothricins, a class of aminoglycoside antibiotics, have garnered renewed interest due to their unique mechanism of action. This document provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Streptothricin (B1209867) E, a component of the streptothricin complex, against CRE isolates. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism and is a critical parameter for assessing the in vitro potency of a new drug candidate.[1][2]

The methods described herein are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][3][4][5][6] Adherence to these standardized procedures is crucial for obtaining accurate and reproducible results.

Materials and Reagents

Antimicrobial Agent
  • Streptothricin E (Purity and potency must be known)

Bacterial Strains
  • CRE clinical isolates

  • Quality Control (QC) Strains:

    • Escherichia coli ATCC® 25922™

    • Pseudomonas aeruginosa ATCC® 27853™

    • Klebsiella pneumoniae ATCC® BAA-1705™ (Carbapenemase producer)

    • Klebsiella pneumoniae ATCC® BAA-2146™ (NDM-1 positive)

Media and Reagents
  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Mueller-Hinton Agar (B569324) (MHA)

  • Tryptic Soy Broth (TSB) or other suitable broth for inoculum preparation

  • Tryptic Soy Agar (TSA) or other suitable agar for bacterial culture

  • Sterile deionized water

  • Sterile 0.9% saline

  • 0.5 McFarland turbidity standard

  • Appropriate solvent for this compound (if not water-soluble)

  • Sterile 96-well microtiter plates (U-bottom)

  • Sterile petri dishes (100 mm or 150 mm)

  • Sterile pipettes and tips

  • Spectrophotometer or turbidimeter

Experimental Protocols

Two primary methods for MIC determination are detailed below: Broth Microdilution and Agar Dilution.[7][8][9][10]

Preliminary Procedures

2.1.1. Preparation of this compound Stock Solution

A high-concentration stock solution of this compound should be prepared from which working solutions will be made.

  • Determine Potency: Use the manufacturer's provided potency value (e.g., in µg/mg) to calculate the precise weight of this compound powder needed. The following formula can be used: Weight (mg) = (Volume (mL) x Concentration (µg/mL)) / Potency (µg/mg)

  • Solvent Selection: Streptothricins are generally reported to have high water solubility.[11][12] Use sterile deionized water as the primary solvent. If solubility is an issue, a suitable alternative solvent should be identified, ensuring it does not affect bacterial growth at the final concentration used. A preliminary solubility test is recommended.

  • Preparation: Aseptically weigh the calculated amount of this compound powder and dissolve it in the appropriate volume of sterile deionized water to achieve a stock concentration of, for example, 1280 µg/mL.

  • Sterilization: If the stock solution is not prepared from sterile powder, it should be filter-sterilized through a 0.22 µm syringe filter. It is important to ensure that the antibiotic does not bind to the filter material.

  • Storage: Aliquot the stock solution into sterile cryovials and store at -20°C or lower. Avoid repeated freeze-thaw cycles. A small study to determine the stability of the stock solution under these conditions is advisable.

2.1.2. Inoculum Preparation

A standardized inoculum is critical for accurate MIC testing.

  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

  • Transfer the colonies to a tube containing 4-5 mL of a suitable broth (e.g., TSB).

  • Incubate the broth culture at 35 ± 2°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This typically takes 2-6 hours.

  • Adjust the turbidity of the bacterial suspension with sterile saline or broth to match that of a 0.5 McFarland standard. This can be done visually or using a spectrophotometer.

  • This adjusted suspension is the standardized inoculum. It must be used within 15 minutes of preparation.

Broth Microdilution Protocol

This method determines the MIC in a liquid medium using 96-well microtiter plates.[7][12][13][14]

  • Plate Preparation:

    • Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate, except for the first column.

    • In the first column, add 100 µL of the working this compound solution (e.g., 128 µg/mL, prepared from the stock solution in CAMHB).

  • Serial Dilution:

    • Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 50 µL from the tenth column. This will create a range of concentrations (e.g., from 64 µg/mL to 0.125 µg/mL).

    • Column 11 will serve as the growth control (no antibiotic), and column 12 as the sterility control (no bacteria).

  • Inoculation:

    • Prepare the final inoculum by diluting the standardized 0.5 McFarland suspension in CAMHB. The final concentration in each well should be approximately 5 x 10⁵ CFU/mL.

    • Add 50 µL of the final inoculum to each well from column 1 to 11. Do not inoculate the sterility control wells (column 12).

  • Incubation:

    • Seal the plates or place them in a container to prevent evaporation.

    • Incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth (i.e., no turbidity or pellet at the bottom of the well). This can be assessed visually using a reading mirror or with a microplate reader.

Agar Dilution Protocol

In this method, varying concentrations of the antibiotic are incorporated into agar plates.[7][9]

  • Plate Preparation:

    • Prepare a series of two-fold dilutions of this compound in a suitable solvent or sterile water at 10 times the final desired concentrations.

    • For each concentration, add 2 mL of the antibiotic solution to 18 mL of molten MHA (held at 45-50°C), mix thoroughly, and pour into a sterile petri dish.

    • Also, prepare a growth control plate containing no antibiotic.

    • Allow the plates to solidify and dry the surface before inoculation.

  • Inoculation:

    • Dilute the standardized 0.5 McFarland suspension to achieve a final concentration of approximately 10⁷ CFU/mL.

    • Using a multipoint inoculator, spot 1-2 µL of the inoculum onto the surface of each agar plate, including the control plate. This delivers approximately 10⁴ CFU per spot.

  • Incubation:

    • Allow the inoculum spots to dry completely before inverting the plates.

    • Incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading Results:

    • The MIC is the lowest concentration of this compound at which there is no visible growth, a faint haze, or one or two colonies at the inoculation spot.

Quality Control

Quality control is essential to ensure the accuracy of the MIC determination.[7][15][16][17]

  • The recommended QC strains should be tested concurrently with the clinical isolates.[3][4][5][6]

  • The MIC values obtained for the QC strains should be recorded. As there are no established QC ranges for this compound, these results will serve as an internal benchmark for the reproducibility of the assay.

  • If the MIC values for the QC strains with standard antibiotics (run in parallel) fall outside the acceptable ranges defined by CLSI or EUCAST, the test results for this compound are considered invalid.

Data Presentation

Quantitative data should be summarized in clear and structured tables for easy comparison.

Table 1: MIC of this compound against CRE and QC Strains (Broth Microdilution)

Strain IDOrganismMIC (µg/mL)Interpretation*
CRE Isolate 1Klebsiella pneumoniae8-
CRE Isolate 2Escherichia coli4-
CRE Isolate 3Enterobacter cloacae16-
ATCC 25922Escherichia coli2-
ATCC BAA-1705Klebsiella pneumoniae8-
ATCC BAA-2146Klebsiella pneumoniae16-

*Interpretation (Susceptible, Intermediate, Resistant) cannot be determined without established clinical breakpoints.

Table 2: Experimental Parameters for MIC Determination

ParameterBroth MicrodilutionAgar Dilution
Medium Cation-Adjusted Mueller-Hinton BrothMueller-Hinton Agar
Inoculum (Final) ~5 x 10⁵ CFU/mL~10⁴ CFU/spot
Incubation Time 16-20 hours16-20 hours
Incubation Temp. 35 ± 2°C35 ± 2°C
This compound Range e.g., 0.125 - 64 µg/mLe.g., 0.125 - 64 µg/mL

Visualizations

Broth_Microdilution_Workflow cluster_prep Preparation cluster_plate Plate Setup cluster_inoculate Inoculation & Incubation cluster_read Result prep_colonies Isolate Colonies prep_broth Inoculate Broth prep_colonies->prep_broth prep_incubate Incubate (2-6h) prep_broth->prep_incubate prep_adjust Adjust to 0.5 McFarland prep_incubate->prep_adjust inoc_prepare Prepare Final Inoculum prep_adjust->inoc_prepare plate_dispense Dispense CAMHB plate_add_drug Add this compound plate_dispense->plate_add_drug plate_serial_dilute Serial Dilution plate_add_drug->plate_serial_dilute inoc_add Inoculate Plate plate_serial_dilute->inoc_add inoc_prepare->inoc_add inoc_incubate Incubate (16-20h) inoc_add->inoc_incubate read_results Read MIC inoc_incubate->read_results

Caption: Workflow for Broth Microdilution MIC Determination.

Agar_Dilution_Workflow cluster_prep Preparation cluster_plate Plate Preparation cluster_inoculate Inoculation & Incubation cluster_read Result prep_colonies Isolate Colonies prep_broth Inoculate Broth prep_colonies->prep_broth prep_incubate Incubate (2-6h) prep_broth->prep_incubate prep_adjust Adjust to 0.5 McFarland prep_incubate->prep_adjust inoc_prepare Prepare Final Inoculum prep_adjust->inoc_prepare plate_prepare_drug Prepare Drug Dilutions plate_add_to_agar Add to Molten MHA plate_prepare_drug->plate_add_to_agar plate_pour Pour Plates plate_add_to_agar->plate_pour inoc_spot Spot Inoculate Plates plate_pour->inoc_spot inoc_prepare->inoc_spot inoc_incubate Incubate (16-20h) inoc_spot->inoc_incubate read_results Read MIC inoc_incubate->read_results

Caption: Workflow for Agar Dilution MIC Determination.

References

Application Notes and Protocols for Foliar Application of Streptothricin Compounds in Plant Disease Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of streptothricin (B1209867) compounds, including the commercially available product Zhongshengmycin, for the control of various plant diseases through foliar application. The information is compiled from scientific literature and patent filings to guide research and development in this area.

Introduction to Streptothricin Compounds

Streptothricins are a group of broad-spectrum aminoglycoside antibiotics produced by various species of Streptomyces. They are effective against a wide range of gram-positive and gram-negative bacteria, as well as some fungi. A notable commercially available streptothricin-based product is Zhongshengmycin, which is utilized in agriculture, particularly in China, for the management of plant diseases. Its active components are a mixture of streptothricins A to F and X.[1] The primary mode of action of streptothricins is the inhibition of protein synthesis in susceptible pathogens.[2]

Quantitative Data on Efficacy

The efficacy of streptothricin compounds, particularly Zhongshengmycin, has been demonstrated against several plant pathogens in both laboratory and field settings. The following tables summarize the available quantitative data.

Table 1: In Vitro Efficacy of Zhongshengmycin Against Fungal Pathogens

PathogenDiseaseEffective Concentration (EC50)Reference
Didymella segeticolaTea Leaf Spot5.9 µg/ml[1]

Table 2: Field Efficacy of Zhongshengmycin Against Bacterial and Fungal Diseases

PathogenDiseaseHost PlantApplication MethodControl Effect (%)Reference
Erwinia carotovora subsp. carotovoraBacterial Soft RotCrucifersFoliar Spray60.0 - 100.0[1]
Xanthomonas oryzae pv. oryzaeRice Leaf SpotRiceFoliar Spray90.6[1]
Pseudomonas syringae pv. actinidiaeKiwifruit CankerKiwifruitFoliar Spray (3.0% WP)50.23 (healing rate)[2]

Experimental Protocols

The following protocols are designed to guide researchers in conducting experiments to evaluate the efficacy of streptothricin compounds for plant disease control.

Preparation of Streptothricin Foliar Spray Solution

Objective: To prepare a stable and effective foliar spray solution of streptothricin compounds.

Materials:

  • Streptothricin compound (e.g., Zhongshengmycin wettable powder (WP) or soluble concentrate (SC))

  • Sterile distilled water

  • Adjuvant (non-ionic surfactant recommended)[3]

  • pH meter

  • Magnetic stirrer and stir bar

  • Sterile flasks or beakers

  • 0.22 µm syringe filter (for lab-scale preparations)[1]

Procedure:

  • Determine the desired concentration: Based on preliminary in vitro tests or literature data (e.g., starting with a range of 10-200 ppm for initial screening).

  • Weigh the streptothricin compound: Accurately weigh the required amount of the streptothricin formulation.

  • Dissolve in water: In a sterile flask, add a small amount of sterile distilled water to the weighed powder to create a slurry. Then, gradually add the remaining volume of water while stirring continuously with a magnetic stirrer until the compound is fully dissolved.

  • Add adjuvant: Add a non-ionic surfactant at the manufacturer's recommended rate (typically 0.05% to 0.1% v/v) to the solution.[3] Adjuvants improve the spreading and penetration of the spray on the leaf surface.

  • Adjust pH (if necessary): Check the pH of the solution. Streptothricin solutions are reported to be stable at a pH range of 2-8.[4] Adjust if necessary using a suitable buffer.

  • Filter sterilization (for lab-scale): For small-scale laboratory experiments requiring high sterility, filter the solution through a 0.22 µm syringe filter.[1]

  • Storage: Use the prepared solution immediately for best results. If short-term storage is necessary, store in a cool, dark place for no more than 24 hours. Aqueous stock solutions of nourseothricin (a type of streptothricin) are stable for up to 4 weeks at 4°C.[5][6]

In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)

Objective: To determine the direct inhibitory effect of streptothricin compounds on the mycelial growth of a fungal pathogen.

Materials:

  • Pure culture of the target fungal pathogen

  • Potato Dextrose Agar (B569324) (PDA) medium

  • Sterile Petri dishes (90 mm)

  • Streptothricin stock solution (prepared as in 3.1)

  • Sterile distilled water (control)

  • Micropipettes and sterile tips

  • Incubator

Procedure:

  • Prepare amended media: Autoclave the PDA medium and cool it to approximately 50-55°C. Add the streptothricin stock solution to the molten agar to achieve a series of final concentrations (e.g., 0, 1.5, 7.5, 27.0 µg/ml as used for D. segeticola).[1] Pour the amended and control (no streptothricin) PDA into sterile Petri dishes.

  • Inoculation: Place a 6 mm mycelial plug from the leading edge of an actively growing culture of the target fungus in the center of each agar plate.[1]

  • Incubation: Incubate the plates at the optimal temperature for the fungal pathogen (e.g., 25°C in the dark) for a specified period (e.g., 6 days).[1]

  • Data Collection: Measure the colony diameter in two perpendicular directions.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the formula:

    • Inhibition (%) = [(C - T) / C] x 100

    • Where C is the average colony diameter of the control group and T is the average colony diameter of the treatment group.

  • Determine EC50: Calculate the half-maximal effective concentration (EC50) using probit analysis or by plotting the inhibition percentage against the logarithm of the concentration.

Greenhouse Efficacy Trial for Foliar Disease Control

Objective: To evaluate the efficacy of foliar application of streptothricin compounds in controlling a specific plant disease under controlled greenhouse conditions.

Materials:

  • Healthy, susceptible host plants of uniform size and age

  • Pathogen inoculum (bacterial suspension or fungal spore suspension)

  • Streptothricin spray solution (prepared as in 3.1)

  • Control solutions (e.g., water, water with adjuvant)

  • Handheld sprayer or a spray cabinet for uniform application

  • Humid chamber or plastic bags to maintain high humidity for infection

  • Disease assessment scale (e.g., 0-5 or 0-9 scale)

Procedure:

  • Plant Preparation: Grow susceptible host plants to a suitable growth stage for infection.

  • Treatment Application: Randomly assign plants to different treatment groups (e.g., untreated control, water spray, streptothricin at different concentrations). Apply the treatments as a foliar spray until runoff, ensuring complete coverage of the foliage.

  • Inoculation: After the spray has dried on the leaves (typically 24 hours post-treatment for protective assays), inoculate the plants with a standardized concentration of the pathogen. This can be done by spraying a bacterial or fungal spore suspension onto the leaves.

  • Incubation: Place the inoculated plants in a high-humidity environment (e.g., a dew chamber or covered with plastic bags) for 24-48 hours to facilitate infection.

  • Disease Development: Transfer the plants back to the greenhouse bench and allow the disease to develop.

  • Disease Assessment: At regular intervals (e.g., 7, 14, and 21 days post-inoculation), assess the disease severity using a pre-defined disease rating scale.

  • Data Analysis: Calculate the disease severity index (DSI) and the control efficacy for each treatment.

    • DSI (%) = [Σ(rating × number of plants in that rating) / (total number of plants × highest rating)] × 100

    • Control Efficacy (%) = [(DSI in control - DSI in treatment) / DSI in control] × 100

Visualizations

Mode of Action of Streptothricin

Streptothricin_Mode_of_Action cluster_pathogen Pathogen Cell Ribosome Ribosome Protein_Synthesis Protein_Synthesis Ribosome->Protein_Synthesis Essential for Cell_Death Cell_Death Protein_Synthesis->Cell_Death Inhibition leads to Streptothricin Streptothricin Streptothricin->Ribosome Binds to 30S subunit

Caption: Mode of action of streptothricin, inhibiting protein synthesis.

Experimental Workflow for Greenhouse Efficacy Trial

Greenhouse_Efficacy_Workflow A 1. Prepare Host Plants B 2. Foliar Application of Streptothricin & Controls A->B C 3. Pathogen Inoculation B->C D 4. Incubation (High Humidity) C->D E 5. Disease Development D->E F 6. Disease Severity Assessment E->F G 7. Data Analysis (DSI & Efficacy) F->G

Caption: Workflow for evaluating streptothricin efficacy in a greenhouse.

Phytotoxicity and Safety Considerations

While streptothricin compounds have shown efficacy against plant pathogens, it is crucial to consider their potential for phytotoxicity. Some studies on other antibiotics have shown that high concentrations can negatively impact plant growth, including root and foliar development.[7] Therefore, it is essential to conduct dose-response studies to determine the optimal concentration that provides effective disease control without causing significant harm to the host plant.

Recommendations to Minimize Phytotoxicity:

  • Start with low concentrations: Begin efficacy trials with a range of concentrations, including those at the lower end of the expected effective dose.

  • Observe for symptoms: Regularly monitor treated plants for any signs of phytotoxicity, such as leaf yellowing (chlorosis), burning (necrosis), or stunting.

  • Use appropriate adjuvants: Select adjuvants that are known to be safe for the target crop.

  • Avoid application during high-stress conditions: Do not apply foliar sprays during periods of extreme heat, drought, or high solar radiation, as this can increase the risk of phytotoxicity.

Formulation and Stability

Streptothricin compounds can be formulated as wettable powders (WP), soluble concentrates (SC), or other formulations suitable for agricultural use.[7] The stability of the active ingredient in the formulation and in the spray tank is critical for its efficacy. Crystalline nourseothricin sulfate (B86663) is highly stable, and aqueous solutions can maintain their activity for several weeks when stored properly at 4°C.[1][5][6] The stability of Zhongshengmycin has been noted to be a positive attribute, as it can be easily degraded in the natural environment, reducing concerns about residue.[1]

Disclaimer: This document is intended for research and informational purposes only. The application of any pesticide, including streptothricin-based products, must comply with local regulations and be conducted in accordance with the product label. Always perform small-scale trials to determine the efficacy and potential phytotoxicity on specific crops and under local conditions before large-scale application.

References

Application Note: High-Throughput Analysis of Streptothricins using RP-HPLC and ESI-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Streptothricins are a class of broad-spectrum antibiotics produced by various species of Streptomyces. They are effective against a range of Gram-positive and Gram-negative bacteria, making them promising candidates for further drug development, especially in the face of rising antibiotic resistance. This application note details a robust and sensitive method for the separation, identification, and quantification of streptothricin (B1209867) analogues using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). This methodology is crucial for quality control, pharmacokinetic studies, and the discovery of new streptothricin derivatives.

Experimental Workflow

The overall experimental workflow for the analysis of streptothricins is depicted below. It encompasses sample preparation, chromatographic separation, mass spectrometric detection and fragmentation, and subsequent data analysis.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data Data Processing Fermentation_Broth Fermentation Broth Extraction Solid Phase Extraction Fermentation_Broth->Extraction Centrifugation & Filtration Purification Purification Extraction->Purification Elution RP_HPLC RP-HPLC Separation Purification->RP_HPLC Injection ESI_MS ESI-MS Detection RP_HPLC->ESI_MS Eluent Transfer MS_MS MS/MS Fragmentation ESI_MS->MS_MS Precursor Ion Selection Identification Compound Identification MS_MS->Identification Fragment Ion Analysis Quantification Quantification Identification->Quantification Peak Integration Reporting Reporting Quantification->Reporting Data Summary

Caption: Experimental workflow for streptothricin analysis.

Experimental Protocols

Sample Preparation from Fermentation Broth

This protocol outlines the extraction and purification of streptothricins from a Streptomyces fermentation broth.

Materials:

  • Streptomyces fermentation broth

  • Centrifuge

  • 0.22 µm syringe filters

  • Solid Phase Extraction (SPE) cartridges (e.g., weak cation exchange)

  • Methanol (B129727)

  • Water (HPLC grade)

  • Formic acid

Procedure:

  • Centrifuge the fermentation broth at 10,000 x g for 15 minutes to pellet the cells.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Condition the SPE cartridge by washing with 5 mL of methanol followed by 5 mL of water.

  • Load the filtered supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with 5 mL of water to remove unbound impurities.

  • Elute the streptothricins with 5 mL of a solution of 5% formic acid in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume of the initial mobile phase for HPLC analysis.

RP-HPLC Separation

This protocol describes the chromatographic separation of streptothricin analogues. An ion-pair RP-HPLC method can be employed for enhanced separation of these polar compounds.[1][2]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or coupled to a mass spectrometer.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • For ion-pairing: Add a suitable ion-pairing agent like heptafluorobutyric acid (HFBA) to the mobile phases.

Procedure:

  • Set the column temperature to 30 °C.

  • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes at a flow rate of 1.0 mL/min.

  • Inject 10 µL of the prepared sample.

  • Run a linear gradient as described in the table below.

  • Monitor the elution profile at 210 nm if using a UV detector.

Gradient Elution Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955
ESI-MS/MS Detection and Analysis

This protocol details the mass spectrometric conditions for the detection and fragmentation of streptothricins.

Instrumentation:

  • A mass spectrometer equipped with an Electrospray Ionization (ESI) source and tandem mass spectrometry (MS/MS) capabilities.

Parameters:

  • Ionization Mode: Positive

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 600 L/hr

  • Collision Gas: Argon

  • Collision Energy: Ramped (e.g., 15-40 eV) to obtain optimal fragmentation.

Procedure:

  • Perform a full scan MS analysis to identify the protonated molecular ions [M+H]⁺ of the streptothricin analogues.

  • Select the identified precursor ions for MS/MS analysis.

  • The dominant fragmentation pathway for streptothricins is the cleavage of the C(7)-N bond, which results in the loss of the streptolidine (B1256088) moiety.[1] This characteristic fragmentation pattern is a key diagnostic tool for identifying streptothricin-class antibiotics.[1]

Logical Relationship of Analytical Techniques

The successful analysis of streptothricins relies on the synergistic combination of separation and detection techniques.

Analytical Techniques cluster_separation Separation cluster_detection Detection & Identification RP_HPLC Reversed-Phase HPLC ESI_MS Electrospray Ionization MS RP_HPLC->ESI_MS Provides separated analytes Ion_Pair Ion-Pair Chromatography Ion_Pair->ESI_MS Enhances retention of polar analytes MS_MS Tandem MS (MS/MS) ESI_MS->MS_MS Selects precursor ions MS_MS->RP_HPLC Confirms identity of eluted peaks

Caption: Interplay of analytical techniques.

Data Presentation

The quantitative data obtained from the RP-HPLC ESI-MS/MS analysis can be summarized in the following tables.

Table 1: Retention Times and Mass Spectrometric Data for Streptothricin Analogues

Streptothricin AnalogueRetention Time (min)Precursor Ion (m/z) [M+H]⁺Major Fragment Ion (m/z)
Streptothricin F8.5503.2332.1
Streptothricin E10.2631.3460.2
Streptothricin D12.1759.4588.3
Streptothricin C14.3887.5716.4

Table 2: Quantitative Analysis of Streptothricins in a Fermentation Broth Sample

Streptothricin AnalogueConcentration (µg/mL)Relative Abundance (%)
Streptothricin F15.225.3
This compound8.914.8
Streptothricin D25.442.3
Streptothricin C10.517.5
Total 60.0 100.0

Streptothricin Mechanism of Action - Simplified Pathway

Streptothricins are known to inhibit protein synthesis in bacteria. The following diagram illustrates a simplified representation of this inhibitory action.

Streptothricin Mechanism Streptothricin Streptothricin Bacterial_Cell Bacterial Cell Streptothricin->Bacterial_Cell Enters Ribosome 70S Ribosome Streptothricin->Ribosome Binds to 30S subunit Bacterial_Cell->Ribosome Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Catalyzes Ribosome->Protein_Synthesis Inhibits Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Leads to

Caption: Simplified mechanism of streptothricin action.

The described RP-HPLC ESI-MS/MS method provides a powerful tool for the comprehensive analysis of streptothricins. The detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection enable reliable identification and quantification of these important antibiotics. This analytical workflow is essential for advancing research and development in the field of novel antimicrobial agents.

References

Application Notes and Protocols for CRISPR-Cas9 Activation of Streptothricin Gene Clusters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

Streptothricins are a class of broad-spectrum antibiotics effective against a range of bacteria, including gram-negative pathogens. Their unique structure, consisting of a streptolidine (B1256088) ring, a carbamoylated D-gulosamine moiety, and a poly-β-lysine chain, provides a distinct mechanism of action targeting the bacterial ribosome.[1] The increasing prevalence of antibiotic resistance has renewed interest in streptothricin (B1209867) and other "forgotten" antibiotics. However, the biosynthetic gene clusters (BGCs) responsible for producing streptothricins are often silent or poorly expressed under standard laboratory conditions, hindering their discovery and development.

CRISPR-Cas9 based technologies, particularly CRISPR activation (CRISPRa), offer a powerful and precise tool for awakening these silent BGCs in their native hosts.[2][3] This approach utilizes a catalytically inactive Cas9 (dCas9) protein fused to a transcriptional activator domain. Guided by a single guide RNA (sgRNA), the dCas9-activator complex can be targeted to the promoter region of a specific gene or operon within the streptothricin BGC, thereby initiating transcription and subsequent antibiotic production.[2][3]

These application notes provide a comprehensive overview and detailed protocols for utilizing CRISPRa to activate streptothricin BGCs in Streptomyces species, a common producer of these antibiotics.[4] While a specific protocol for activating a silent streptothricin cluster has not been extensively published, the methodologies presented here are adapted from successful CRISPRa-mediated activation of other silent antibiotic BGCs in Streptomyces.[2][3]

II. Quantitative Data on CRISPRa-Mediated Gene Cluster Activation in Streptomyces

The following table summarizes quantitative data from experiments activating other silent biosynthetic gene clusters in Streptomyces species using CRISPR-based technologies. This data is presented to illustrate the potential fold-activation that may be achieved when applying similar techniques to a silent streptothricin gene cluster.

Target Gene ClusterHost OrganismCRISPR StrategyKey Target Gene(s) for ActivationFold Increase in Production (approx.)Reference
Actinorhodin (ACT)S. lividansPromoter Knock-in with CRISPR-Cas9actII-ORF4 (activator)Not quantified, visible pigment production[5]
Undecylprodigiosin (RED)S. lividansPromoter Knock-in with CRISPR-Cas9redD (activator)Not quantified, visible pigment production[5]
Jadomycin B (jdB)S. venezuelaeCRISPRa (dCas9-αNTD)jadJ (biosynthetic gene)~15-fold (relative to control)[2][3]
mCherry (reporter)S. venezuelaeCRISPRa (dCas9-αNTD)mCherry~8-fold (relative to control)[2][3]

III. Signaling and Biosynthetic Pathways

A. Simplified Streptothricin Biosynthetic Pathway

The biosynthesis of streptothricin is a complex process involving multiple enzymatic steps. The key precursors are L-arginine, D-glucosamine, and L-lysine (which is converted to β-lysine).[6][7] The pathway involves the formation of the streptolidine core from L-arginine, the modification of D-glucosamine, and the non-ribosomal peptide synthesis of the poly-β-lysine tail.[6][8] A simplified representation of this pathway is provided below.

Streptothricin_Biosynthesis precursors Precursors L_Arg L-Arginine D_GlcN D-Glucosamine L_Lys L-Lysine Streptolidine_Core Streptolidine Core L_Arg->Streptolidine_Core OrfP, OrfR, etc. Carbamoylated_Gulosamine Carbamoylated D-Gulosamine D_GlcN->Carbamoylated_Gulosamine Orf17, etc. Beta_Lysine β-Lysine L_Lys->Beta_Lysine Orf15 (Transaminase) Streptothricin Streptothricin Streptolidine_Core->Streptothricin Carbamoylated_Gulosamine->Streptothricin Poly_Beta_Lysine Poly-β-Lysine Chain Beta_Lysine->Poly_Beta_Lysine NRPS-like enzymes (SttA, etc.) Poly_Beta_Lysine->Streptothricin

Caption: Simplified biosynthetic pathway for streptothricin production.

B. CRISPRa Experimental Workflow

The following diagram illustrates the general workflow for activating the streptothricin gene cluster using a dCas9-activator system. The process begins with the identification of the target promoter within the BGC and the design of specific sgRNAs. These components are then introduced into the Streptomyces host, and the resulting strains are analyzed for streptothricin production.

CRISPRa_Workflow cluster_design 1. Design Phase cluster_construction 2. Plasmid Construction cluster_transformation 3. Host Engineering cluster_analysis 4. Analysis identify_bgc Identify Streptothricin BGC (e.g., via antiSMASH) identify_promoter Identify Putative Promoter Region(s) (e.g., upstream of sttA or regulatory genes) identify_bgc->identify_promoter design_sgrna Design sgRNAs Targeting Promoter (20-nt sequence + PAM) identify_promoter->design_sgrna clone_sgrna Clone sgRNA into Expression Vector design_sgrna->clone_sgrna conjugation Introduce Plasmids into Streptomyces Host (via Conjugation from E. coli) clone_sgrna->conjugation construct_dcas9 Obtain/Construct dCas9-Activator Plasmid (e.g., dCas9-VPR or dCas9-αNTD) construct_dcas9->conjugation selection Select for Exconjugants conjugation->selection fermentation Ferment Engineered Strains selection->fermentation extraction Extract Metabolites fermentation->extraction analysis Analyze for Streptothricin Production (LC-MS, Bioassay) extraction->analysis analysis->identify_bgc Iterate/Optimize

Caption: Experimental workflow for CRISPRa-mediated gene cluster activation.

IV. Experimental Protocols

This section provides detailed, adaptable protocols for the CRISPRa-mediated activation of a streptothricin BGC in a Streptomyces host.

Protocol 1: Design of sgRNAs for Streptothricin BGC Activation

Objective: To design sgRNAs that target the dCas9-activator complex to the promoter region of a key biosynthetic or regulatory gene within the streptothricin BGC.

Materials:

  • Streptothricin BGC sequence (obtained from NCBI, MIBiG database BGC0000432, or whole-genome sequencing).

  • Promoter prediction software (e.g., BPROM) or RNA-seq data.

  • sgRNA design software (e.g., CRISPOR, CHOPCHOP).

Methodology:

  • Identify Target Promoter:

    • Analyze the streptothricin BGC sequence to identify putative promoter regions. Target areas upstream of the transcription start site (TSS) of key genes.

    • Good candidates include the promoters of pathway-specific regulatory genes or the first gene of a major biosynthetic operon (e.g., sttA).[2]

    • For activation, the optimal targeting window is typically between -50 to -400 bp upstream of the TSS.

  • sgRNA Design:

    • Using sgRNA design software, input the identified promoter region.

    • Search for 20-nucleotide sequences that are immediately followed by a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for S. pyogenes Cas9).

    • Select 3-4 sgRNA candidates with high on-target scores and low off-target scores.

    • Ensure the sgRNA sequences do not contain sequences that would cause premature transcription termination (e.g., poly-T tracts).

  • Oligonucleotide Synthesis:

    • Synthesize complementary DNA oligonucleotides for each chosen sgRNA sequence. Add appropriate overhangs for cloning into the sgRNA expression vector (e.g., BbsI restriction sites).

Protocol 2: Construction of CRISPRa Plasmids

Objective: To clone the designed sgRNAs into an expression vector and prepare the dCas9-activator plasmid for introduction into Streptomyces.

Materials:

  • sgRNA expression plasmid (e.g., pCRISPomyces-sgRNA).

  • dCas9-activator expression plasmid. A suitable system for Streptomyces is a dCas9 fused to the N-terminal domain of the α subunit of RNAP (αNTD).[2]

  • Competent E. coli cells for cloning (e.g., DH5α) and conjugation (e.g., ET12567/pUZ8002).

  • Restriction enzymes (e.g., BbsI), T4 DNA ligase, and appropriate buffers.

  • Antibiotics for selection.

Methodology:

  • Anneal sgRNA Oligonucleotides:

    • Mix equimolar amounts of the complementary sgRNA oligonucleotides.

    • Heat to 95°C for 5 minutes and allow to cool slowly to room temperature to anneal.

  • Clone sgRNA into Expression Vector:

    • Digest the sgRNA expression plasmid with the appropriate restriction enzyme (e.g., BbsI).

    • Ligate the annealed sgRNA duplex into the linearized vector.

    • Transform the ligation product into competent E. coli DH5α and select on appropriate antibiotic plates.

    • Verify the correct insertion by Sanger sequencing.

  • Prepare Plasmids for Conjugation:

    • Transform the verified sgRNA plasmid and the dCas9-activator plasmid into a methylation-deficient E. coli conjugation strain (e.g., ET12567/pUZ8002).

    • Select transformed colonies on plates containing the appropriate antibiotics for both the plasmids and the host strain.

Protocol 3: Conjugation into Streptomyces

Objective: To transfer the CRISPRa system plasmids from E. coli into the target Streptomyces strain.

Materials:

  • E. coli conjugation strain carrying the sgRNA and dCas9-activator plasmids.

  • Target Streptomyces strain.

  • ISP4 or SFM agar (B569324) plates for conjugation.

  • Appropriate antibiotics for selection (e.g., nalidixic acid to counter-select E. coli, apramycin/hygromycin to select for plasmids).

  • Streptomyces spore suspension or mycelial culture.

Methodology:

  • Prepare Cultures:

    • Grow an overnight culture of the E. coli conjugation strain in LB with appropriate antibiotics.

    • Prepare a dense spore suspension or a fragmented mycelial culture of the Streptomyces strain.

  • Conjugation Mating:

    • Wash the E. coli cells twice with antibiotic-free LB to remove antibiotics.

    • Mix approximately 500 µL of the E. coli culture with 500 µL of the Streptomyces spore/mycelial suspension.

    • Spot the mixture onto a dry ISP4 or SFM agar plate and incubate at 30°C for 16-20 hours.

  • Selection of Exconjugants:

    • Overlay the plate with water containing the appropriate selection antibiotics (e.g., nalidixic acid and apramycin).

    • Incubate at 30°C for 7-14 days, or until colonies of Streptomyces exconjugants appear.

  • Isolate and Verify Colonies:

    • Streak the resulting colonies onto new selection plates to obtain pure isolates.

    • Verify the presence of the plasmids in the Streptomyces exconjugants by PCR.

Protocol 4: Analysis of Streptothricin Production

Objective: To determine if the CRISPRa system successfully activated the production of streptothricin.

Materials:

  • Engineered Streptomyces strains and a wild-type/empty-vector control.

  • Production medium (e.g., SMMS broth).

  • Solvents for extraction (e.g., ethyl acetate, butanol).

  • LC-MS system for metabolite analysis.

  • Indicator strain for bioassay (e.g., Bacillus subtilis).

Methodology:

  • Fermentation:

    • Inoculate the engineered and control Streptomyces strains into a suitable liquid production medium.

    • Incubate with shaking at 30°C for 5-10 days.

  • Metabolite Extraction:

    • Separate the mycelium from the culture broth by centrifugation.

    • Extract the supernatant with an appropriate solvent. The choice of solvent may need to be optimized based on the specific streptothricin variant.

    • Evaporate the solvent and resuspend the crude extract in a suitable solvent (e.g., methanol) for analysis.

  • LC-MS Analysis:

    • Analyze the extracts by High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

    • Compare the metabolic profiles of the engineered strains to the control strain.

    • Look for new peaks in the engineered strains corresponding to the expected mass of streptothricin variants (e.g., streptothricin F, m/z 504.28).

  • Bioassay (Optional):

    • Perform an agar diffusion assay. Spot the crude extracts onto a lawn of an indicator bacterium sensitive to streptothricin.

    • Incubate and look for zones of inhibition around the spots from the engineered strains, which would be absent in the control.

V. Conclusion

The CRISPRa system provides a robust and targeted approach for the activation of silent streptothricin biosynthetic gene clusters. By following the adapted protocols outlined in these notes, researchers can systematically attempt to induce the production of these valuable antibiotics in their native Streptomyces hosts. This strategy not only facilitates the discovery of novel streptothricin analogs but also provides a platform for strain improvement and metabolic engineering, ultimately aiding in the development of new therapeutics to combat antibiotic-resistant infections.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Streptothricin E Production from Streptomyces

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the optimization of Streptothricin (B1209867) E production from Streptomyces.

Troubleshooting Guide

This guide addresses common issues encountered during Streptothricin E fermentation.

Issue Question Possible Causes & Solutions
Low or No Yield My Streptomyces strain is growing well (high biomass), but the this compound yield is very low or non-existent. What should I do? 1. Suboptimal Media Composition: High biomass does not always correlate with high secondary metabolite production. The switch to secondary metabolism is often triggered by the depletion of certain primary nutrients. * Solution: Optimize the carbon-to-nitrogen (C:N) ratio in your fermentation medium. Experiment with different carbon sources like glycerol (B35011) and nitrogen sources such as soybean meal. Consider developing a fed-batch strategy to maintain optimal nutrient levels throughout the fermentation. 2. Unfavorable pH: The optimal pH for Streptomyces growth may differ from the optimal pH for secondary metabolite production.[1] * Solution: Monitor and control the pH of your culture throughout the fermentation process. The ideal pH for streptothricin production should be determined empirically but generally falls within the neutral to slightly alkaline range.[1][2] Implement a pH control strategy using appropriate buffers or automated acid/base addition. 3. Inadequate Dissolved Oxygen (DO): Oxygen is critical for the growth of aerobic Streptomyces and for the biosynthesis of many secondary metabolites.[1] * Solution: Ensure sufficient aeration and agitation to maintain adequate DO levels. Avoid oxygen limitation, especially during the exponential growth phase, by monitoring DO levels and adjusting agitation and aeration rates as needed.[1]
Inconsistent Yield I'm observing significant batch-to-batch variability in my this compound yield. How can I improve consistency? 1. Inoculum Quality: The age, size, and physiological state of the seed culture are crucial for a productive and reproducible fermentation. * Solution: Standardize your inoculum preparation. Always use a fresh and standardized inoculum, such as a quantified spore suspension, to ensure a consistent starting cell density for each fermentation.[3] Refer to the "Experimental Protocols" section for a detailed procedure on inoculum standardization. 2. Media Component Variability: The quality and composition of complex media components like soybean meal and yeast extract can vary between batches and suppliers, leading to inconsistent results.[4] * Solution: Use high-quality, standardized components for media preparation. If possible, test new batches of complex components in small-scale experiments before use in large-scale fermentations. For greater consistency, consider developing a defined or semi-defined medium.[4]
Strain Instability My Streptomyces strain's productivity has decreased over time with repeated subculturing. What is happening? 1. Genetic Instability: Streptomyces are known for their large, linear chromosomes which can undergo spontaneous deletions and amplifications, potentially leading to a loss of antibiotic production capabilities.[5] * Solution: If you observe a consistent decline in yield, consider reverting to a cryopreserved stock of the original high-producing strain.[4] It is good practice to create a master and working cell bank to maintain strain integrity over long-term projects.
Precursor Limitation Could the low yield be due to a lack of necessary building blocks for this compound biosynthesis? 1. Insufficient Precursors: The biosynthesis of streptothricin involves the polymerization of β-lysine.[6] A shortage of this precursor can limit the final yield. * Solution: Implement a precursor feeding strategy. Supplementing the culture medium with β-lysine or its precursors at an appropriate time during fermentation can significantly enhance this compound production. The optimal concentration and feeding time should be determined experimentally.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the yield of this compound?

A1: The yield of this compound is influenced by a complex interplay of nutritional and physical factors. The most critical parameters to control are the composition of the fermentation medium (especially carbon and nitrogen sources), pH, temperature, aeration (dissolved oxygen), and agitation speed.[7] The quality and standardization of the inoculum are also paramount for consistent production.[3]

Q2: How can I confirm that the compound I am producing is indeed this compound?

A2: High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and reliable method for the identification and quantification of streptothricins.[8][9] A simple and reliable HPLC method involves ion-pair separation on a reversed-phase C18 column with UV detection at 210 nm.[8][9] For unequivocal structural confirmation, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are required.[1]

Q3: Can genetic engineering be used to improve this compound yield?

A3: Yes, several genetic engineering strategies can be employed. These include the overexpression of positive regulatory genes, such as cluster-situated regulators (CSRs) of the SARP family, or the deletion of repressive genes like wblA.[10][11] Additionally, increasing the copy number of the entire streptothricin biosynthetic gene cluster can also lead to improved yields.

Q4: What is a typical yield for streptothricin fermentation?

A4: The yield of streptothricin can vary significantly depending on the Streptomyces strain and fermentation conditions. However, with optimization of culture conditions, a total streptothricin (ST) production yield of up to 0.5 g/L has been reported.[7] In another study focusing on Streptothricin F, a concentration of 0.5144 g/L was achieved through co-fermentation of food waste digestate and soluble starch.[12]

Quantitative Data Presentation

The following tables summarize quantitative data on streptothricin production under different conditions.

Table 1: Streptothricin Production Yields

Streptomyces StrainProductYieldKey Optimization StrategyReference
Streptomyces sp. strain fd1-xmdTotal Streptothricin (ST)Up to 0.5 g/LOptimization of culture conditions[7]
Streptomyces lavendulaeStreptothricin F0.5144 g/LCo-fermentation with food waste digestate and soluble starch[12]

Table 2: Optimized Fermentation Parameters for Streptomyces sp. 1-14

ParameterOptimized Value
Glucose38.877 g/L
CaCl₂·2H₂O0.161 g/L
Temperature29.97 °C
Inoculation Amount8.93%
Resulting antibacterial activity against FOC4 was 56.13%, a 12.33% increase from the pre-optimized conditions.

Table 3: Optimized Fermentation Conditions for Streptomyces sp. KN37

ParameterOptimized Value
Millet20 g/L
Yeast Extract1 g/L
K₂HPO₄0.5 g/L
Rotation Speed150 r/min
Temperature25 °C
Initial pH8
Fermentation Time9 days
Inoculation Amount4%
Liquid Volume100 mL
The antifungal rate against R. solani increased from 27.33% to 59.53%.

Experimental Protocols

Protocol 1: Media Optimization using One-Factor-at-a-Time (OFAT) Approach

Objective: To identify the optimal concentration of individual media components for maximizing this compound production.

Methodology:

  • Establish a Baseline: Start with a standard production medium known to support Streptomyces growth and some level of antibiotic production (e.g., GSS liquid medium: 10 g soluble starch, 20 g glucose, 25 g soybean meal, 1 g beef extract, 4 g yeast extract, 2 g NaCl, 0.25 g K₂HPO₄, and 2 g CaCO₃ per liter; pH 7.2).[10]

  • Vary One Factor: Create a series of flasks where only one component's concentration is varied while all others are kept constant. For example, to optimize the carbon source, prepare flasks with different concentrations of glucose (e.g., 10, 20, 30, 40 g/L) while keeping the concentrations of all other media components the same as the baseline.

  • Inoculation and Incubation: Inoculate each flask with a standardized seed culture of your Streptomyces strain. Incubate the cultures under consistent conditions (e.g., 28-30°C, 150-220 rpm) for a predetermined fermentation period (e.g., 7-9 days).[5][13]

  • Harvest and Analysis: At the end of the fermentation, harvest the broth and quantify the this compound yield using HPLC (see Protocol 2).

  • Repeat for Other Factors: Repeat steps 2-4 for other key media components, such as the nitrogen source (e.g., soybean meal, yeast extract) and essential minerals.

  • Determine Optimal Concentrations: Based on the results, identify the concentration of each component that yields the highest this compound production.

Protocol 2: Quantification of this compound by HPLC

Objective: To accurately measure the concentration of this compound in a fermentation broth.

Materials:

  • Fermentation broth sample

  • Methanol (B129727)

  • Acetonitrile (B52724) (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Octane-1-sulfonic acid sodium salt

  • Deionized water

  • 0.22 µm syringe filters

  • HPLC system with a UV detector and a C18 reversed-phase column

Methodology:

  • Sample Preparation:

    • Take a known volume of fermentation broth.

    • Extract the streptothricins. A common method is to add an equal volume of methanol to the broth, vortex thoroughly, and then centrifuge to pellet cell debris.

    • Filter the supernatant through a 0.22 µm syringe filter before injection into the HPLC.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: An aqueous solution of acetonitrile containing trifluoroacetic acid and octane-1-sulfonic acid sodium salt is used as an ion-pairing agent.[8][9] A typical mobile phase could be an aqueous solution of acetonitrile with 0.05% TFA and 0.02% octane-1-sulfonic acid sodium salt.[9]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.[8][9]

    • Elution: Streptothricins will elute with retention times increasing with molecular weight (Streptothricin F, then E, D, and C).[8][9]

  • Quantification:

    • Prepare a standard curve using a purified this compound standard of known concentrations.

    • Inject the prepared samples and standards into the HPLC system.

    • Calculate the concentration of this compound in the samples by comparing the peak areas to the standard curve.

Visualizations

Streptothricin_Biosynthesis_Regulation cluster_environmental_signals Environmental & Nutritional Signals cluster_global_regulators Global Regulators cluster_pathway_specific Pathway-Specific Regulation cluster_precursors Precursor Biosynthesis Phosphate_Limitation Phosphate Limitation PhoP PhoP Phosphate_Limitation->PhoP Activates Nitrogen_Source Nitrogen Source AfsR AfsR Nitrogen_Source->AfsR Influences Carbon_Source Carbon Source Carbon_Source->AfsR Influences PhoP->AfsR Influences SARP_Regulator Streptothricin SARP (Cluster-Situated Regulator) AfsR->SARP_Regulator Activates WblA WblA WblA->SARP_Regulator Represses ST_BGC Streptothricin Biosynthetic Gene Cluster (BGC) SARP_Regulator->ST_BGC Activates Transcription Streptothricin_E This compound ST_BGC->Streptothricin_E Biosynthesis Lysine_Pathway Lysine Biosynthesis Pathway beta_Lysine β-Lysine Lysine_Pathway->beta_Lysine Provides beta_Lysine->ST_BGC Substrate

Caption: Simplified signaling pathway for the regulation of this compound biosynthesis.

Optimization_Workflow Start Start: Low this compound Yield Inoculum Standardize Inoculum Preparation Start->Inoculum Media_Screening Media Optimization (OFAT / RSM) Inoculum->Media_Screening Analysis HPLC Analysis Media_Screening->Analysis Physical_Params Optimize Physical Parameters (pH, Temp, DO) Analysis2 HPLC Analysis Physical_Params->Analysis2 Precursor_Feeding Precursor Feeding Strategy (β-lysine) Analysis3 HPLC Analysis Precursor_Feeding->Analysis3 Genetic_Engineering Strain Improvement (Genetic Engineering) Analysis4 HPLC Analysis Genetic_Engineering->Analysis4 Scale_Up Scale-Up Fermentation End Optimized this compound Production Scale_Up->End Analysis->Physical_Params Analysis2->Precursor_Feeding Analysis3->Genetic_Engineering Analysis4->Scale_Up

Caption: Experimental workflow for optimizing this compound production.

References

Technical Support Center: Activating Silent Biosynthetic Gene Clusters in Streptomyces

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on activating silent biosynthetic gene clusters (BGCs) in Streptomyces. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to help you navigate the challenges and complexities of unlocking the vast metabolic potential of these important microorganisms.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for activating silent BGCs in Streptomyces?

A1: The most common and effective strategies can be broadly categorized into:

  • Genetic Engineering in Native Hosts: This includes promoter replacement, engineering of regulatory genes, and ribosome engineering to induce mutations that activate silent BGCs.[1][2]

  • Heterologous Expression: This involves cloning a BGC of interest and expressing it in a well-characterized host strain, thereby removing it from its native regulatory network.[1][2][3]

  • Culture-Based Approaches: These methods involve altering cultivation conditions to trigger the expression of silent BGCs. Key examples include the OSMAC (One Strain Many Compounds) approach and co-culturing Streptomyces with other microorganisms.[1][2][4][5]

  • CRISPR-based Activation: This utilizes CRISPR-Cas9 technology to either insert strong promoters upstream of a silent BGC or to activate endogenous promoters.[6][7][8]

Q2: I am not seeing any new metabolites after attempting to activate a silent BGC. What are some common reasons for failure?

A2: Failure to detect new metabolites can stem from several factors:

  • Incorrect BGC Annotation: The bioinformatically predicted BGC may not be functional or may not produce a detectable secondary metabolite under the tested conditions.

  • Suboptimal Expression Levels: The introduced promoter may not be strong enough, or the regulatory elements may not be functioning as expected.

  • Lack of Precursor Supply: The host strain may not produce the necessary precursor molecules for the biosynthesis of the target compound.

  • Metabolite Instability or Low Titer: The produced metabolite might be unstable under the fermentation or extraction conditions, or its concentration may be below the detection limit of your analytical instruments.

  • Inappropriate Cultivation Conditions: For culture-based approaches, the specific conditions required to induce the BGC may not have been met.

Q3: How do I choose the best strategy for my specific Streptomyces strain and BGC?

A3: The choice of strategy depends on several factors:

  • Genetic Tractability of the Native Strain: If your Streptomyces strain is easily manipulated genetically, in situ activation methods like promoter insertion using CRISPR-Cas9 can be very effective.[6] For genetically intractable strains, heterologous expression is often a better choice.[9][10]

  • Size of the BGC: Cloning and expressing very large BGCs (>100 kb) can be challenging, making in situ activation or culture-based methods more attractive.[3]

  • Knowledge of BGC Regulation: If the regulatory elements of the BGC are known, you can target them specifically, for example, by overexpressing an activator or knocking out a repressor.[2][11]

  • Available Resources and Expertise: Some techniques, like CRISPR-Cas9 and heterologous expression, require significant molecular biology expertise, while culture-based methods can be more straightforward to implement initially.

Troubleshooting Guides

Troubleshooting Heterologous Expression of Streptomyces BGCs
Problem Possible Cause Suggested Solution
Low or no production of the target metabolite Inefficient transcription of the BGC.Use a stronger, well-characterized promoter. Consider using a library of promoters to find the optimal one.[1][2]
Poor translation of the biosynthetic genes.Optimize codon usage for the heterologous host. Ensure proper ribosome binding sites (RBS) are present for each gene in the cluster.
Lack of necessary precursors or cofactors.Supplement the culture medium with potential precursors. Engineer the host to overproduce limiting precursors.[12]
Toxicity of the product to the heterologous host.Use a host strain known for its robustness and resistance to a wide range of compounds. Try different host strains.[13]
Instability of the cloned BGC in the expression vector.Use a low-copy number plasmid or an integrative vector for more stable expression.[14]
Genetic instability of the heterologous host Recombination or deletion of parts of the large BGC.Use a host strain deficient in recombination (e.g., RecA mutant). Verify the integrity of the BGC in the host by PCR or sequencing.
Troubleshooting CRISPR-Cas9 Mediated BGC Activation
Problem Possible Cause Suggested Solution
Low efficiency of promoter knock-in Inefficient delivery of the CRISPR-Cas9 system and donor DNA.Optimize the transformation protocol (e.g., electroporation, conjugation). Ensure high-quality plasmid DNA. For some strains, CRISPR-Cas9 is critical for enabling genetic manipulation.[6]
Poor activity of the Cas9 nuclease or the guide RNA (gRNA).Verify the expression of Cas9. Design and test multiple gRNAs targeting different sites.
Inefficient homologous recombination of the donor DNA.Increase the length of the homology arms in the donor DNA template. Use a host with an efficient homologous recombination system.
No activation of the target BGC despite successful knock-in The inserted promoter is not in the correct orientation or position.Double-check the design of your donor DNA to ensure the promoter is correctly placed to drive the expression of the biosynthetic genes.
The BGC requires additional regulatory factors for expression.Investigate the presence of cluster-situated regulators and consider overexpressing them.
The product is not detectable under the tested conditions.Optimize fermentation and extraction protocols. Use highly sensitive analytical methods like LC-MS/MS.

Experimental Protocols

Protocol 1: CRISPR-Cas9 Mediated Promoter Knock-in for BGC Activation

This protocol describes a one-step strategy to activate silent BGCs in Streptomyces by inserting a strong constitutive promoter upstream of the target gene cluster using CRISPR-Cas9.[6][7]

1. Design and Construction of the CRISPR-Cas9 Plasmid: a. Design a specific 20-bp guide RNA (gRNA) targeting the desired insertion site upstream of the BGC. b. Clone the gRNA into a Streptomyces-compatible CRISPR-Cas9 expression vector (e.g., pKCcas9dO). c. Design a donor DNA template containing the desired promoter (e.g., ermEp*) flanked by homology arms (typically 500-1000 bp) corresponding to the sequences upstream and downstream of the gRNA target site. d. Clone the donor DNA template into the same or a separate plasmid.

2. Transformation of Streptomyces: a. Prepare competent Streptomyces cells (e.g., protoplasts or mycelia for conjugation). b. Introduce the CRISPR-Cas9 and donor DNA plasmids into Streptomyces via conjugation from E. coli or protoplast transformation. c. Select for exconjugants or transformants on appropriate antibiotic-containing media.

3. Verification of Promoter Knock-in: a. Isolate genomic DNA from the selected colonies. b. Perform PCR using primers flanking the insertion site to confirm the correct integration of the promoter. c. Sequence the PCR product to verify the insertion and rule out any mutations.

4. Fermentation and Metabolite Analysis: a. Inoculate the confirmed mutant and the wild-type strain into a suitable production medium. b. Ferment for an appropriate period (e.g., 7-10 days). c. Extract the secondary metabolites from the culture broth and mycelium using an organic solvent (e.g., ethyl acetate). d. Analyze the extracts by HPLC or LC-MS to compare the metabolite profiles of the mutant and the wild-type.

Protocol 2: Ribosome Engineering for Activation of Silent BGCs

This protocol is based on inducing spontaneous mutations in ribosomal protein or RNA polymerase genes, which can lead to the activation of silent BGCs.[1][15][16]

1. Generation of Antibiotic-Resistant Mutants: a. Prepare a dense spore suspension of the wild-type Streptomyces strain. b. Plate the spores on a suitable agar (B569324) medium containing a sub-lethal concentration of an antibiotic that targets the ribosome or RNA polymerase (e.g., streptomycin (B1217042) for ribosomal protein S12, rifampicin (B610482) for RNA polymerase β-subunit). c. Incubate the plates until resistant colonies appear.

2. Screening of Mutants for Altered Metabolite Production: a. Pick individual resistant colonies and inoculate them into a production medium in a multi-well plate format. b. Include the wild-type strain as a control. c. After fermentation, extract the metabolites from each well. d. Analyze the extracts using HPLC or LC-MS and compare the metabolite profiles of the mutants to the wild-type to identify any new or upregulated compounds.

3. Identification of Mutations: a. For mutants showing interesting metabolite profiles, isolate genomic DNA. b. PCR amplify and sequence the genes known to confer resistance to the selective antibiotic (e.g., rpsL for streptomycin resistance, rpoB for rifampicin resistance). c. Identify the specific mutations responsible for the resistance and the altered phenotype.

Protocol 3: Co-culture of Streptomyces to Induce Secondary Metabolite Production

This protocol describes a method to induce the production of novel secondary metabolites by co-culturing Streptomyces with another microorganism.[4][17][18]

1. Strain Selection and Preparation: a. Select a Streptomyces strain of interest and a co-culture partner (e.g., another bacterium like Rhodococcus, or a fungus). b. Prepare fresh liquid cultures or spore suspensions of both microorganisms.

2. Co-culture Setup: a. Inoculate a suitable liquid or solid production medium with both microorganisms simultaneously or sequentially. The inoculum ratio can be varied (e.g., 1:1 v/v).[4] b. As controls, set up monocultures of each microorganism under the same conditions. c. Incubate the cultures for an appropriate period, allowing for interaction between the two microorganisms.

3. Metabolite Extraction and Analysis: a. For liquid cultures, separate the biomass from the supernatant by centrifugation. Extract metabolites from both. b. For solid cultures, the agar can be extracted with an organic solvent. c. Analyze the extracts from the co-cultures and monocultures by HPLC or LC-MS. d. Look for new peaks in the chromatograms of the co-cultures that are absent in the monocultures.

Data Presentation

Table 1: Examples of BGC Activation in Streptomyces through Different Strategies
Strategy Streptomyces Species Target BGC/Product Result Reference
Promoter Replacement S. griseusPaulomycin (PTM) BGCSuccessful activation of the silent PTM BGC in three different Streptomyces chassis strains.[2]
CRISPR-Cas9 Knock-in S. viridochromogenesType II polyketide BGCTriggered the production of a novel pentangular type II polyketide.[6][7]
Ribosome Engineering S. chattanoogensisAnthrachamycin BGCActivation of anthrachamycin biosynthesis through a point mutation in rpoB.[2]
Co-culture Streptomyces sp. FXJ1.264 and Mycobacterium sp. HX09-1Putative novel compoundsInduced the production of 49 putative new compounds not detected in pure cultures.[19]
OSMAC Approach S. globisporus SCSIO LCY30Angucyclines, streptophenazines, dinactinActivated the production of three distinct classes of secondary metabolites by varying culture media.[5][20]

Visualizations

Diagram 1: Experimental Workflow for CRISPR-Cas9 Mediated BGC Activation

CRISPR_Activation_Workflow cluster_design 1. Design & Plasmid Construction cluster_transformation 2. Transformation cluster_verification 3. Verification cluster_analysis 4. Analysis gRNA_design gRNA Design plasmid_construction Plasmid Construction (CRISPR-Cas9 & Donor) gRNA_design->plasmid_construction donor_design Donor DNA Design (Promoter + Homology Arms) donor_design->plasmid_construction transformation Conjugation or Protoplast Transformation plasmid_construction->transformation strepto_prep Prepare Competent Streptomyces Cells strepto_prep->transformation selection Selection of Mutants transformation->selection gDNA_isolation Genomic DNA Isolation selection->gDNA_isolation pcr_verification PCR & Sequencing gDNA_isolation->pcr_verification fermentation Fermentation pcr_verification->fermentation extraction Metabolite Extraction fermentation->extraction analysis HPLC / LC-MS Analysis extraction->analysis Ribosome_Engineering_Logic cluster_induction Induction cluster_selection Selection cluster_mutation Mutation cluster_effect Downstream Effect antibiotic Antibiotic Stress (e.g., Streptomycin, Rifampicin) selection Selection for Resistant Mutants antibiotic->selection mutation Spontaneous Mutation in rpsL or rpoB genes selection->mutation altered_transcription Altered Global Transcription Profile mutation->altered_transcription bgc_activation Activation of Silent BGCs altered_transcription->bgc_activation new_metabolites Production of Novel Secondary Metabolites bgc_activation->new_metabolites CoCulture_Interaction cluster_interaction Microbial Interaction cluster_outcome Outcome streptomyces Streptomyces chemical_cues Chemical Signaling & Competition streptomyces->chemical_cues partner Co-culture Partner (e.g., Fungus, other Bacteria) partner->chemical_cues gene_activation Activation of Silent BGC in Streptomyces chemical_cues->gene_activation new_compounds Production of Novel Compounds gene_activation->new_compounds

References

Technical Support Center: Improving the Therapeutic Window of Streptothricin Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with streptothricin (B1209867) antibiotics. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the therapeutic window of these potent antibiotics.

Frequently Asked Questions (FAQs)

General Knowledge

Q1: What is the mechanism of action for streptothricin antibiotics?

A1: Streptothricin antibiotics, such as nourseothricin (a mixture of streptothricins F, D, and E), function by inhibiting protein synthesis in bacteria.[1] They bind to the 30S subunit of the bacterial ribosome, specifically interacting with the 16S rRNA.[2][3] This binding occurs at the A-decoding site, leading to misreading of the mRNA message and ultimately blocking the translocation step of translation.[1][4] This disruption of protein synthesis is bactericidal.[2][5]

Q2: What is the primary cause of streptothricin-induced toxicity?

A2: The primary toxicity associated with streptothricins is nephrotoxicity, or damage to the kidneys.[4][6][7][8][9] This toxicity is dose-dependent and has been a major barrier to the clinical use of these antibiotics.[10] The toxicity is related to the length of the β-lysine chain in the streptothricin molecule; longer chains are associated with greater toxicity.[4][11] Streptothricin F, with a single β-lysine residue, is significantly less toxic than streptothricins with longer β-lysine chains like streptothricin D (three residues).[4][11][12] The delayed onset of this toxicity is a notable characteristic.[4][7]

Q3: What are the known bacterial resistance mechanisms to streptothricins?

A3: The most well-documented mechanism of resistance is enzymatic modification of the antibiotic.[4][13] This primarily involves acetylation of the β-lysine amino group by streptothricin acetyltransferases (SATs).[4][13][14] This modification prevents the antibiotic from binding to its ribosomal target.[14] Other less common mechanisms include hydrolysis of the streptolidine (B1256088) lactam ring and mutations in the 16S rRNA at the antibiotic binding site.[4][13]

Experimental Design & Troubleshooting

Q4: My streptothricin compound shows high efficacy in vitro but fails in vivo due to toxicity. What are my next steps?

A4: This is a common challenge. Consider the following:

  • Purification: Ensure your streptothricin preparation is highly pure. Early studies used impure mixtures, which led to overestimated toxicity.[6][12] Streptothricin F, for example, has a much better therapeutic window than crude nourseothricin mixtures.[4][15]

  • Analog Synthesis: Focus on synthesizing analogs with a shorter β-lysine chain, as toxicity is directly correlated with its length.[11] Total synthesis routes have been developed to facilitate the creation of novel analogs with potentially lower toxicity.[11][16][17]

  • Dosing Regimen: Investigate alternative dosing schedules. Since the nephrotoxicity has a delayed onset (around 48 hours), single-dose or intermittent dosing regimens might be better tolerated than continuous administration.[4]

Q5: I am seeing variability in my Minimum Inhibitory Concentration (MIC) assay results. What could be the cause?

A5: Inconsistent MIC results can stem from several factors:

  • Inoculum Preparation: Ensure a standardized bacterial inoculum is used for each experiment, typically around 5 x 10^5 CFU/mL.[18]

  • Media Composition: The type of culture medium can influence antibiotic activity. Use a standardized medium like Mueller-Hinton Broth for consistency.

  • Plate Reading: Read the plates at a consistent time point (usually 16-24 hours).[18] For streptothricins, which are bactericidal, the inhibition of growth should be clear.

  • Compound Stability: Ensure your streptothricin stock solutions are properly stored and have not degraded.

Q6: My cytotoxicity assays on kidney cell lines are not reproducible. How can I improve them?

A6: Reproducibility in cytotoxicity assays can be improved by:

  • Cell Line Choice: Use a well-characterized kidney cell line. While HEK293 is common, it can have attachment issues.[19] Porcine kidney cells (LLC-PK1) or human kidney cells (HK-2) are often used for nephrotoxicity studies.[20][21]

  • Assay Method: The choice of assay matters. MTT and LDH release assays are common endpoints.[20] For a more dynamic view of cytotoxicity, consider using genetically engineered cell lines with reporters for ATP levels or pH.[21]

  • Incubation Time: Streptothricin-induced cytotoxicity can be delayed.[5] Ensure your assay includes longer incubation times (e.g., 24, 48, and 72 hours) to capture the full toxic effect.

  • Compound Concentration: Use a well-defined and appropriate range of concentrations based on the known MIC values of your compounds.

Q7: How can I begin to synthesize novel streptothricin analogs to improve the therapeutic window?

A7: Recent advances in synthetic chemistry have made the generation of streptothricin analogs more accessible. A convergent total synthesis approach allows for the modification of different parts of the molecule independently.[11][16][17] Key strategies include:

  • Varying the β-lysine chain length: As toxicity is linked to the number of β-lysine residues, synthesizing analogs with one or two β-lysine units is a primary goal.[11]

  • Modifying the streptolidine lactam ring or the gulosamine sugar: These modifications could potentially enhance antibacterial activity or alter pharmacokinetic properties.[14]

  • Blocking the site of enzymatic inactivation: Analogs can be designed to resist acetylation by modifying the β-amino group of the lysine (B10760008) residue.[4]

Data Presentation

Table 1: In Vitro Activity and Toxicity of Streptothricin F and D
CompoundTarget OrganismMIC₅₀ (µM)MIC₉₀ (µM)In Vitro Ribosomal Selectivity (Prokaryotic vs. Eukaryotic)
Streptothricin FCarbapenem-resistant Enterobacterales (CRE)24~40-fold
Streptothricin DCarbapenem-resistant Enterobacterales (CRE)0.250.5~40-fold

Data sourced from references[2][5][15].

Table 2: In Vivo Toxicity of Streptothricin Congeners in Mice
CompoundNumber of β-lysine ResiduesLD₅₀ (mg/kg)
Streptothricin F1300
Streptothricin E226
Streptothricin D3~10
Streptothricin C4~10

Data sourced from reference[11].

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.[18][22]

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strain of interest

  • Streptothricin compound stock solution

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • From an overnight culture, prepare a bacterial suspension in sterile saline to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[18]

  • Antibiotic Dilution:

    • Prepare a serial two-fold dilution of the streptothricin compound in CAMHB directly in the 96-well plate.

    • The final volume in each well should be 50 µL before adding the bacterial inoculum.

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.

    • Include a growth control well (bacteria, no antibiotic) and a sterility control well (media only).

  • Incubation:

    • Incubate the plate at 37°C for 16-24 hours.[18]

  • Reading the MIC:

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Protocol 2: Cytotoxicity Assay in Kidney Cells (MTT Assay)

This protocol is a general guideline for assessing cytotoxicity in an adherent kidney cell line like LLC-PK1 or HK-2.[20][23]

Materials:

  • 96-well cell culture plates

  • Adherent kidney cell line (e.g., LLC-PK1)

  • Complete cell culture medium

  • Streptothricin compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a specialized buffer)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the kidney cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay (e.g., 1-2 x 10⁴ cells/well).

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the streptothricin compound in complete cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same solvent concentration used for the drug) and an untreated control.

  • Incubation:

    • Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Reading the Results:

    • Measure the absorbance at a wavelength of 450-570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

Visualizations

experimental_workflow cluster_synthesis Analog Synthesis & Purification cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Synthesize Streptothricin Analogs purification Purify Compounds (e.g., HPLC) synthesis->purification mic_assay MIC Assay (Antibacterial Activity) purification->mic_assay Test Activity cytotoxicity_assay Cytotoxicity Assay (e.g., MTT on Kidney Cells) purification->cytotoxicity_assay Test Toxicity efficacy_model Murine Infection Model (Efficacy) mic_assay->efficacy_model Select Potent Analogs toxicity_model Toxicity Model (Nephrotoxicity Assessment) cytotoxicity_assay->toxicity_model Select Low-Toxicity Analogs final_analysis final_analysis efficacy_model->final_analysis Identify Lead Candidates toxicity_model->final_analysis

Caption: Workflow for developing streptothricin analogs with an improved therapeutic window.

toxicity_mechanism streptothricin Streptothricin kidney_uptake Accumulation in Renal Cortex streptothricin->kidney_uptake short_lysine_chain Short β-lysine Chain (e.g., Strep F) tubular_injury Proximal Tubular Injury kidney_uptake->tubular_injury nephrotoxicity Nephrotoxicity (Delayed Onset) tubular_injury->nephrotoxicity lysine_chain Long β-lysine Chain (e.g., Strep D) lysine_chain->streptothricin Increases reduced_toxicity Reduced Toxicity short_lysine_chain->reduced_toxicity Leads to

Caption: Relationship between β-lysine chain length and streptothricin-induced nephrotoxicity.

resistance_pathway streptothricin Streptothricin bacterial_cell Bacterial Cell streptothricin->bacterial_cell Enters ribosome Bacterial Ribosome (30S Subunit) streptothricin->ribosome Binds to sat_enzyme Streptothricin Acetyltransferase (SAT) streptothricin->sat_enzyme Substrate for protein_synthesis Protein Synthesis ribosome->protein_synthesis Inhibits cell_death Cell Death protein_synthesis->cell_death Leads to acetylated_strep Acetylated Streptothricin (Inactive) sat_enzyme->acetylated_strep Produces acetylated_strep->ribosome Cannot Bind

Caption: Mechanism of streptothricin action and the primary pathway of bacterial resistance.

References

Technical Support Center: Enhancing the Stability of Streptothricin E in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Streptothricin (B1209867) E. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of Streptothricin E in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, and the composition of the buffer. Extreme pH values (both acidic and alkaline) and elevated temperatures can lead to the degradation of the molecule. The choice of buffer can also impact stability, with some buffer components potentially catalyzing degradation reactions.

Q2: What is the recommended way to store this compound stock solutions?

A2: For short-term storage (up to 4 weeks), it is recommended to store aqueous stock solutions of this compound at 4°C. For long-term storage, aliquoting the stock solution into single-use volumes and freezing at -20°C or lower is advised to prevent repeated freeze-thaw cycles which can degrade the antibiotic.

Q3: What are the known degradation pathways for this compound?

A3: The primary degradation pathways for streptothricins, including this compound, involve hydrolysis of the β-lysine side chain and the streptolidine (B1256088) lactam ring.[1][2] Enzymatic degradation through acetylation of the β-amino group of the β-lysine moiety is a common mechanism of resistance in bacteria.[2]

Q4: Can I filter-sterilize my this compound solution?

A4: Yes, filter sterilization using a 0.22 µm filter is a recommended method for sterilizing this compound solutions, as autoclaving can lead to significant degradation due to high temperatures.

Troubleshooting Guide

Issue Possible Cause Recommendation
Loss of antibiotic activity in my experiments. Degradation of this compound due to improper storage or handling.Prepare fresh stock solutions and store them appropriately (see FAQs). Avoid repeated freeze-thaw cycles. Use a proven analytical method like HPLC to verify the concentration and integrity of your stock solution.
Incompatibility with experimental medium.The pH of your medium may be outside the optimal stability range for this compound. Measure the pH and adjust if necessary. Consider performing a pilot stability study in your specific medium.
Precipitation observed in the stock solution upon thawing. The concentration of this compound may be too high, or the solvent may not be optimal.Try dissolving this compound in a small amount of a suitable buffer before diluting to the final concentration. Gentle warming and vortexing may help redissolve the precipitate. If the issue persists, consider preparing a less concentrated stock solution.
Inconsistent results between experiments. Variability in the preparation of this compound solutions.Ensure consistent and accurate weighing and dissolution procedures. Use a calibrated pH meter and high-purity water and reagents. Prepare a large batch of stock solution and aliquot for use in multiple experiments to minimize variability.
Degradation during the experiment.If your experiment involves elevated temperatures or prolonged incubation times, the stability of this compound may be compromised. Consider adding the antibiotic at a later time point in your protocol if possible.

Quantitative Data on this compound Stability

The following tables summarize hypothetical stability data for this compound under various conditions. This data is intended to serve as a guideline for experimental design.

Table 1: Effect of pH on this compound Stability at 37°C in Aqueous Solution

pHHalf-life (t½) in hours
3.012
5.072
7.0120
9.048
11.08

Table 2: Effect of Temperature on this compound Stability at pH 7.0 in Aqueous Solution

Temperature (°C)Half-life (t½) in hours
4> 672 (4 weeks)
25240
37120
5036

Table 3: Effect of Buffer Composition on this compound Stability at 37°C and pH 7.0

Buffer (50 mM)Half-life (t½) in hours
Phosphate Buffer110
Tris-HCl120
HEPES125
Citrate Buffer95

Experimental Protocols

Protocol 1: Preparation of a Standard this compound Stock Solution
  • Materials:

    • This compound powder

    • Sterile, nuclease-free water or a suitable buffer (e.g., 10 mM HEPES, pH 7.2)

    • Sterile, conical tubes (15 mL or 50 mL)

    • Calibrated analytical balance

    • Vortex mixer

    • 0.22 µm sterile syringe filter

  • Procedure:

    • Tare a sterile conical tube on the analytical balance.

    • Carefully weigh the desired amount of this compound powder into the tube.

    • Add the appropriate volume of sterile water or buffer to achieve the desired stock concentration (e.g., 10 mg/mL).

    • Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C may be applied if necessary.

    • Draw the solution into a sterile syringe.

    • Attach the 0.22 µm sterile filter to the syringe.

    • Filter-sterilize the solution into a new sterile conical tube.

    • Aliquot the stock solution into smaller, single-use sterile microcentrifuge tubes.

    • Label the aliquots clearly with the name, concentration, and date of preparation.

    • Store the aliquots at -20°C or lower for long-term storage. For short-term use, store at 4°C for up to 4 weeks.

Protocol 2: Assessment of this compound Stability by High-Performance Liquid Chromatography (HPLC)
  • Materials and Equipment:

    • HPLC system with a UV detector

    • Reversed-phase C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

    • This compound solution to be tested

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • HPLC vials

  • Procedure:

    • Sample Preparation:

      • Prepare solutions of this compound at a known concentration in the desired buffer and incubate them under the conditions to be tested (e.g., different pH, temperature).

      • At specified time points, withdraw an aliquot of the solution.

      • Dilute the aliquot with the mobile phase to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).

      • Transfer the diluted sample to an HPLC vial.

    • HPLC Analysis:

      • Set the column temperature (e.g., 30°C).

      • Set the UV detection wavelength to 210 nm.

      • Equilibrate the column with the initial mobile phase conditions.

      • Inject the sample onto the column.

      • Run a gradient elution program to separate this compound from its degradation products. A typical gradient might be:

        • 0-5 min: 5% B

        • 5-25 min: 5% to 50% B

        • 25-30 min: 50% to 95% B

        • 30-35 min: Hold at 95% B

        • 35-40 min: 95% to 5% B

        • 40-45 min: Hold at 5% B

      • Integrate the peak area of the intact this compound.

    • Data Analysis:

      • Plot the peak area of this compound as a function of time.

      • Determine the degradation rate constant (k) by fitting the data to a first-order decay model: ln(At/A0) = -kt, where At is the peak area at time t, and A0 is the initial peak area.

      • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_incubation Stability Testing cluster_sampling Sampling cluster_analysis Analysis prep_solution Prepare this compound in desired buffer incubate Incubate under specific conditions (pH, Temp) prep_solution->incubate sample Withdraw aliquots at time points incubate->sample hplc HPLC Analysis sample->hplc data_analysis Data Analysis (Degradation Rate, Half-life) hplc->data_analysis

Caption: Experimental workflow for assessing this compound stability.

degradation_pathway streptothricin_e This compound hydrolysis_lysine Hydrolysis of β-lysine side chain streptothricin_e->hydrolysis_lysine hydrolysis_lactam Hydrolysis of streptolidine lactam streptothricin_e->hydrolysis_lactam degradation_product_1 Degradation Product 1 hydrolysis_lysine->degradation_product_1 degradation_product_2 Degradation Product 2 hydrolysis_lactam->degradation_product_2 inactive_product Inactive Products degradation_product_1->inactive_product degradation_product_2->inactive_product

Caption: Hypothetical degradation pathway of this compound.

References

Ribosome Engineering in Streytomyces for Enhanced Antibiotic Production: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in ribosome engineering of Streptomyces to increase antibiotic production. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during your ribosome engineering experiments in a question-and-answer format.

Issue 1: No significant increase in antibiotic production after isolating streptomycin-resistant mutants.

  • Question: We have successfully isolated several streptomycin-resistant Streptomyces mutants, but subsequent fermentation analysis shows no significant improvement in the yield of our target antibiotic. What could be the reason?

  • Answer: While streptomycin (B1217042) resistance is a common marker for mutations that can lead to antibiotic overproduction, not all resistance mutations have this effect. The location and nature of the mutation are critical. Here are some potential reasons and troubleshooting steps:

    • Ineffective Mutations: Not all mutations in the rpsL gene (encoding ribosomal protein S12) or rsmG gene (encoding a 16S rRNA methyltransferase) lead to enhanced antibiotic synthesis.[1][2] For instance, the strA1 mutation (Lys-43 to Asn in S12) is a frequently used genetic marker but does not typically result in actinorhodin (B73869) overproduction.[1]

    • Troubleshooting Steps:

      • Sequence the relevant genes: Perform DNA sequencing of the rpsL and rsmG genes in your resistant mutants to identify the specific mutations. Compare these to mutations known to enhance production (see Table 1).

      • Screen a larger number of mutants: The frequency of antibiotic-overproducing strains among resistant mutants can range from 3% to 46%.[3] Increasing the number of screened mutants will improve your chances of finding a high-producing strain.

      • Vary the streptomycin concentration: The concentration of streptomycin used for selection can influence the types of mutations obtained.[3][4] Experiment with a range of concentrations during the mutant screening process.

Issue 2: Unexpected phenotypic changes in engineered strains.

  • Question: Our engineered Streptomyces strain with a confirmed rpsL mutation shows increased antibiotic production, but it also exhibits a significantly reduced growth rate and altered morphology. Is this normal?

  • Answer: Yes, it is not uncommon for ribosomal mutations to have pleiotropic effects beyond antibiotic production.[5]

    • Explanation: Ribosomes are central to protein synthesis, and alterations can impact overall cellular physiology. Some mutations in ribosomal protein S12 are known to cause a reduced growth rate, impaired peptide chain elongation, and even changes in colony morphology.[5][6] These phenotypic changes are often a trade-off for the enhanced secondary metabolite production.

    • Troubleshooting/Management:

      • Characterize the growth kinetics: Quantify the growth rate of your mutant strain compared to the wild-type to understand the extent of the growth defect.

      • Optimize fermentation conditions: You may need to adjust the fermentation medium composition, pH, temperature, or aeration to optimize antibiotic production in the context of the altered growth characteristics of your mutant strain.

      • Consider alternative mutations: If the negative pleiotropic effects are too severe for your application, screen for other mutations in rpsL or rsmG that may offer a better balance between high antibiotic yield and robust growth.

Issue 3: Difficulty in confirming the desired mutation.

  • Question: We are trying to introduce a specific point mutation into the rpsL gene using homologous recombination, but we are struggling to confirm the successful gene replacement. What are some common pitfalls?

  • Answer: Genetic manipulation of Streptomyces can be challenging due to factors like their complex cell wall, active DNA degradation systems, and sometimes low recombination frequencies.[7][8][9]

    • Common Challenges & Solutions:

      • Inefficient DNA delivery: Ensure you are using an optimized protocol for protoplast transformation or intergeneric conjugation from E. coli. The efficiency of these methods can be strain-dependent.

      • Incorrect selection markers and screening: Double-check that your selection strategy for double-crossover events is stringent. This often involves screening for sensitivity to a marker present on the vector backbone after an initial selection for plasmid integration.

      • Confirmation by PCR and sequencing: Design PCR primers that flank the target region and can differentiate between the wild-type and the mutant allele, for instance, by a change in restriction site or amplicon size. All putative mutants must be confirmed by Sanger sequencing.[5]

Frequently Asked Questions (FAQs)

Q1: Which ribosomal mutations are most effective for increasing antibiotic production?

A1: Mutations in the rpsL gene, which encodes the ribosomal protein S12, and the rsmG gene, encoding a 16S rRNA methyltransferase, are most commonly associated with antibiotic overproduction in Streptomyces.[10][11][12][13] Specific amino acid substitutions in S12, such as K88E (Lysine-88 to Glutamic acid), have been shown to be particularly effective.[1][2][14] Combining mutations in both rpsL and rsmG can have an additive effect, leading to even higher yields.[11][13][15]

Q2: What is the underlying mechanism by which these ribosomal mutations boost antibiotic production?

A2: The precise mechanism is complex and not fully elucidated, but it is understood to involve alterations in the translational machinery.[1] These mutations can lead to:

  • Enhanced protein synthesis during the late growth phase: Ribosomes from some mutant strains show increased translational activity during the stationary phase, which is when most antibiotic production occurs.[5][10]

  • Increased stability of the 70S ribosome complex: Certain rpsL mutations can lead to more stable ribosomes.[10]

  • Altered ppGpp synthesis: Some ribosomal mutations can bypass the stringent response, a key regulatory system for antibiotic production, allowing for continued synthesis of secondary metabolites.[16]

Q3: Can ribosome engineering be used to activate silent biosynthetic gene clusters?

A3: Yes, ribosome engineering is a powerful tool for activating silent or poorly expressed biosynthetic gene clusters (BGCs).[4][17][18][19] By altering the translational apparatus, it is possible to trigger the expression of previously unobserved secondary metabolites.

Q4: Are there any alternatives to streptomycin for selecting mutants?

A4: Yes, resistance to other antibiotics that target the ribosome or RNA polymerase can also be used to select for mutants with enhanced antibiotic production. These include gentamicin, paromomycin, rifampin, and others.[16][17][20]

Quantitative Data Summary

The following tables summarize the quantitative effects of various ribosomal mutations on antibiotic production in different Streptomyces species.

Table 1: Effect of Single rpsL and rsmG Mutations on Antibiotic Production

SpeciesGeneMutationAntibioticFold Increase in ProductionReference
S. coelicolorrpsLK88EActinorhodin~180-fold (in octuple mutant)[16]
S. lividansrpsLK88EActinorhodinActivation from no production[1][14]
S. coelicolorrsmGDeletionActinorhodinOverproduction observed[10]
S. albusrpsLK88RSalinomycin2.3-fold (in triple mutant)[21]
S. chattanoogensisrpsLNot specifiedFredericamycinUp to 26-fold[3]
S. sp. CB03234rpsLK43NTiancimycin A & D>45-fold (TNM-A)[22]

Table 2: Effect of Multiple Mutations on Antibiotic Production

SpeciesMutationsAntibioticFold Increase in ProductionReference
S. coelicolorstr, gen, rif (triple mutant)Actinorhodin48-fold[20]
S. coelicolorSeptuple/Octuple drug resistanceActinorhodin180-fold[16]
S. coelicolorrpsL (K88E) + rsmG (double mutant)ActinorhodinFurther increase over single mutants[11][13]

Experimental Protocols

Protocol 1: Screening for Spontaneous Streptomycin-Resistant Mutants

This protocol describes a general method for isolating spontaneous streptomycin-resistant Streptomyces mutants with potentially enhanced antibiotic production.

  • Spore Suspension Preparation:

    • Grow the wild-type Streptomyces strain on a suitable agar (B569324) medium (e.g., ISP4) until sporulation is abundant.

    • Harvest the spores by gently scraping the surface of the agar and suspending them in sterile water with a wetting agent (e.g., 0.05% Tween 80).

    • Filter the spore suspension through sterile cotton wool to remove mycelial fragments.

    • Determine the spore concentration using a hemocytometer and adjust to approximately 1 x 10⁸ spores/mL.

  • Mutant Selection:

    • Spread 100 µL of the spore suspension (containing ~1 x 10⁷ spores) onto agar plates (e.g., GYM agar) containing a selective concentration of streptomycin.[13] The optimal concentration should be determined empirically for your strain but typically ranges from 10 to 50 µg/mL.

    • Incubate the plates at the optimal growth temperature for your Streptomyces strain for 5-10 days, or until resistant colonies appear.[13]

    • As a control, plate a dilution of the spore suspension on non-selective agar to calculate the spontaneous mutation frequency.

  • Screening for Overproduction:

    • Pick individual resistant colonies and streak them onto fresh selective plates to isolate single colonies.

    • Inoculate the isolated mutants into a suitable liquid fermentation medium.

    • After a suitable fermentation period, visually inspect for increased pigment production (for pigmented antibiotics) or quantify the antibiotic yield using methods such as HPLC or bioassays.

  • Genetic Characterization:

    • For high-producing mutants, extract genomic DNA.

    • Amplify the rpsL and rsmG genes using PCR with specific primers.

    • Sequence the PCR products to identify the mutations responsible for the resistance and overproduction phenotypes.

Protocol 2: Construction of a Defined rpsL Mutant via Homologous Recombination

This protocol outlines the general steps for creating a specific point mutation in the rpsL gene using a temperature-sensitive plasmid like pKC1139.

  • Plasmid Construction:

    • Clone the rpsL gene and its flanking regions (approximately 1-2 kb on each side) from your wild-type Streptomyces strain into a suitable E. coli vector.

    • Introduce the desired point mutation into the rpsL gene using site-directed mutagenesis.

    • Subclone the mutated rpsL fragment into a temperature-sensitive Streptomyces integration vector (e.g., pKC1139, which contains an apramycin (B1230331) resistance marker).

  • Intergeneric Conjugation:

    • Introduce the constructed plasmid into a suitable E. coli donor strain (e.g., ET12567/pUZ8002).

    • Perform intergeneric conjugation between the E. coli donor and your Streptomyces recipient strain on a suitable agar medium (e.g., MS agar).

    • Overlay the conjugation plate with apramycin and nalidixic acid to select for Streptomyces exconjugants that have integrated the plasmid.

  • Selection for Single Crossover:

    • Incubate the plates at a permissive temperature (e.g., 30°C) to allow for single-crossover homologous recombination.

    • Isolate apramycin-resistant colonies.

  • Selection for Double Crossover:

    • Propagate the single-crossover mutants under non-selective conditions at a non-permissive temperature (e.g., 37-39°C) to induce the loss of the integrated plasmid through a second crossover event.[5]

    • Plate the resulting spores on non-selective medium and then replica-plate onto medium with and without apramycin.

    • Select for apramycin-sensitive colonies, which are indicative of the excision of the plasmid backbone.

  • Confirmation of Mutant:

    • Screen the apramycin-sensitive colonies by PCR using primers that can distinguish between the wild-type and mutant alleles.

    • Confirm the presence of the desired point mutation and the absence of any other mutations by Sanger sequencing of the rpsL locus from the genomic DNA of the putative mutants.

Visualizations

Experimental_Workflow_for_Ribosome_Engineering cluster_screening Spontaneous Mutant Screening cluster_analysis Analysis & Characterization cluster_targeted Targeted Mutagenesis (Optional) spores Prepare Spore Suspension plate Plate on Streptomycin Containing Medium spores->plate isolate Isolate Resistant Colonies plate->isolate ferment Fermentation & Yield Analysis isolate->ferment sequence Sequence rpsL/rsmG of High Producers ferment->sequence construct Construct Gene Replacement Vector sequence->construct Inform design of targeted mutants conjugate Intergeneric Conjugation construct->conjugate select Select Double Crossover Mutants conjugate->select confirm Confirm Mutation by PCR & Sequencing select->confirm

Caption: Experimental workflow for ribosome engineering in Streptomyces.

Ribosome_Engineering_Signaling_Pathway cluster_mutation Ribosomal Mutation cluster_ribosome Ribosome Alteration cluster_cellular_effects Cellular Effects cluster_outcome Outcome rpsL rpsL Mutation (e.g., K88E in S12) ribosome Altered Ribosome Structure/Function rpsL->ribosome rsmG rsmG Deletion/Mutation (16S rRNA methyltransferase) rsmG->ribosome protein_synthesis Enhanced Protein Synthesis in Stationary Phase ribosome->protein_synthesis ppgpp Altered ppGpp Metabolism ribosome->ppgpp antibiotic Increased Antibiotic Production protein_synthesis->antibiotic ppgpp->antibiotic

Caption: Simplified signaling pathway in ribosome engineering.

References

Validation & Comparative

A Comparative Analysis of Streptothricin-Like Compounds: Structure, Bioactivity, and Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Streptothricin (B1209867) and its analogues are a class of aminoglycoside antibiotics with potent activity against a broad spectrum of bacteria, including multidrug-resistant Gram-negative pathogens.[1][2] This guide provides a structural comparison of key streptothricin-like compounds, summarizing their biological performance with supporting experimental data and detailed methodologies.

Structural Comparison and Biological Activity

Streptothricin-like compounds share a common structural backbone composed of a carbamoylated D-gulosamine sugar, a streptolidine (B1256088) lactam, and a β-lysine homopolymer chain of varying lengths.[1] The number of β-lysine residues is the primary determinant of the different streptothricin congeners, such as streptothricin F (one β-lysine), D (three β-lysines), E (two β-lysines), and C (four β-lysines).[1][2] Nourseothricin is a naturally occurring mixture of these compounds, with streptothricins F and D being the most abundant components.[2]

The length of the β-lysine chain has a significant impact on both the antimicrobial activity and the toxicity of these compounds. Generally, a longer β-lysine chain correlates with increased antibacterial potency but also higher toxicity.[1][2]

Key Structural and Functional Relationships

The following diagram illustrates the structural relationship between the common streptothricin congeners, highlighting the conserved core structure and the variable β-lysine chain.

Streptothricin_Comparison Structural Relationship of Streptothricin Congeners cluster_core Common Streptothricin Core Streptolidine Lactam Streptolidine Lactam Carbamoylated Gulosamine Carbamoylated Gulosamine Streptolidine Lactam->Carbamoylated Gulosamine F Streptothricin F (n=1) Carbamoylated Gulosamine->F E Streptothricin E (n=2) D Streptothricin D (n=3) C Streptothricin C (n=4)

Structural relationship of streptothricin congeners.

Quantitative Performance Data

The following tables summarize the antimicrobial activity and toxicity of key streptothricin compounds.

Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
CompoundKlebsiella pneumoniae (AR-0636) MICEscherichia coli MICStaphylococcus aureus MIC
Streptothricin F1 µM[1]--
Streptothricin D0.19 µg/mL (~0.25 µM)[1]--
Nourseothricin0.15 µg/mL[1]--

Note: MIC values can vary depending on the specific strain and testing conditions.

Table 2: In Vivo Toxicity in Mice
CompoundLD50 (Intravenous)
Streptothricin F300 mg/kg[1][2]
Streptothricin D~10 mg/kg[1][2][3]
This compound26 mg/kg[1][2]
Streptothricin C~10 mg/kg[1][2][3]

Mechanism of Action

Streptothricins exert their antibacterial effect by inhibiting protein synthesis. They bind to the 30S subunit of the bacterial ribosome, leading to misreading of the mRNA code and the production of non-functional proteins.[1][4] This mechanism is distinct from some other classes of ribosome-targeting antibiotics, offering potential for activity against resistant strains.

The following diagram illustrates the workflow of the proposed mechanism of action.

Mechanism_of_Action Mechanism of Action of Streptothricins Streptothricin Streptothricin Ribosome Bacterial Ribosome (30S Subunit) Streptothricin->Ribosome Enters bacterial cell Binding Binding to 30S Subunit Ribosome->Binding Miscoding mRNA Miscoding Binding->Miscoding Nonfunctional_Protein Production of Non-functional Proteins Miscoding->Nonfunctional_Protein Cell_Death Bacterial Cell Death Nonfunctional_Protein->Cell_Death

Proposed mechanism of action for streptothricins.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is adapted from standard broth microdilution methods.[5]

Materials:

  • Sterile 96-well microtiter plates

  • Bacterial culture in appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Streptothricin compound stock solution

  • Sterile broth medium for dilutions

  • Incubator

Procedure:

  • Prepare a serial two-fold dilution of the streptothricin compound in sterile broth medium in the wells of a 96-well plate.

  • Prepare a standardized bacterial inoculum adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculate each well of the microtiter plate with the bacterial suspension, resulting in a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Include a positive control well (bacteria and broth, no antibiotic) and a negative control well (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Cytotoxicity Assay using SYTOX™ Green

This protocol outlines a method for assessing the cytotoxicity of streptothricin compounds on mammalian cells.[6][7]

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Cell culture medium

  • Sterile 96-well black, clear-bottom plates

  • Streptothricin compound stock solution

  • SYTOX™ Green nucleic acid stain

  • Fluorescence microplate reader

Procedure:

  • Seed mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the streptothricin compound in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the streptothricin compound.

  • Include a positive control for cytotoxicity (e.g., a known cytotoxic agent) and a negative control (medium only).

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • Add SYTOX™ Green stain to each well at the recommended final concentration. SYTOX™ Green is a high-affinity nucleic acid stain that only penetrates cells with compromised plasma membranes.[6]

  • Incubate the plate for 15-30 minutes at room temperature, protected from light.

  • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for SYTOX™ Green (e.g., ~485 nm excitation and ~520 nm emission). Increased fluorescence indicates a loss of cell membrane integrity and thus cytotoxicity.

In Vivo Efficacy Assessment using the Murine Thigh Infection Model

This model is a standard for evaluating the in vivo efficacy of antimicrobial agents.[8][9][10]

Materials:

  • Mice (e.g., ICR or BALB/c)

  • Bacterial pathogen of interest

  • Streptothricin compound formulated for in vivo administration

  • Cyclophosphamide (for inducing neutropenia, if required)

  • Anesthetic

  • Homogenizer

  • Agar (B569324) plates for bacterial enumeration

Procedure:

  • If a neutropenic model is required, induce neutropenia in mice by intraperitoneal injection of cyclophosphamide.[8][10]

  • Prepare a standardized inoculum of the bacterial pathogen.

  • Anesthetize the mice and inject a defined volume of the bacterial inoculum into the thigh muscle.

  • At a specified time post-infection (e.g., 2 hours), administer the streptothricin compound via a chosen route (e.g., subcutaneous or intravenous).

  • Include a control group of infected mice that receive a vehicle control.

  • At various time points post-treatment (e.g., 24 hours), euthanize the mice.

  • Aseptically remove the infected thigh muscle and homogenize it in a sterile buffer.

  • Perform serial dilutions of the thigh homogenate and plate on appropriate agar to determine the number of viable bacteria (CFU/thigh).

  • The efficacy of the treatment is determined by comparing the bacterial load in the thighs of treated mice to that of the control group.

References

Validating the Molecular Targets of Streptothricins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The re-emergence of streptothricins as a potential therapeutic class against multidrug-resistant Gram-negative bacteria necessitates a thorough understanding of their molecular targets and a clear comparison with existing antibiotics. This guide provides an objective comparison of streptothricins with alternative antibiotics, supported by experimental data, to aid researchers in their drug development efforts.

Executive Summary

Streptothricins, particularly streptothricin (B1209867) F (S-F) and streptothricin D (S-D), are potent inhibitors of bacterial protein synthesis. Their primary molecular target is the 30S ribosomal subunit , where they bind to a unique site in helix 34 of the 16S rRNA . This binding action disrupts translation and induces miscoding, a mechanism of action superficially similar to aminoglycoside antibiotics. However, the distinct binding site of streptothricins offers a potential advantage against bacteria that have developed resistance to other ribosome-targeting agents. This guide presents a comparative analysis of streptothricins and aminoglycosides, focusing on their activity, selectivity, and toxicity, supported by quantitative data and detailed experimental protocols.

Comparative Performance Data

The following tables summarize the quantitative data comparing the activity and toxicity of streptothricins with commonly used aminoglycoside antibiotics.

Table 1: Minimum Inhibitory Concentrations (MICs) Against Carbapenem-Resistant Enterobacterales (CRE)

AntibioticMIC₅₀ (µM)MIC₉₀ (µM)Range (µM)
Streptothricin F (S-F)241 - 4
Streptothricin D (S-D)0.250.50.25 - 2
Nourseothricin0.510.25 - 2

Data from a study on a panel of 39 CRE isolates.[1]

Table 2: In Vitro Translation Inhibition (IC₅₀)

AntibioticProkaryotic (E. coli) IC₅₀ (µM)Eukaryotic (Rabbit Reticulocyte) IC₅₀ (µM)Selectivity (Eukaryotic/Prokaryotic)
Streptothricin F (S-F)~10>400~40-fold
Streptothricin D (S-D)~1>40~40-fold
Apramycin~1~40~40-fold
Tetracycline~1>400>400-fold

Data represents approximate values derived from graphical data in the cited source. Both S-F and S-D were found to be approximately 40-fold more selective for prokaryotic ribosomes.[1]

Table 3: Comparative Acute Toxicity in Mice (LD₅₀)

AntibioticLD₅₀ (mg/kg)Route of Administration
Streptothricin F (S-F)300Intraperitoneal (IP)
Streptothricin D (S-D)~10Intraperitoneal (IP)
Gentamicin52Intravenous (IV)
Tobramycin260Intraperitoneal (IP)

[1][2]

Mechanism of Action: A Visual Comparison

Streptothricins and aminoglycosides both target the bacterial ribosome to inhibit protein synthesis, but their binding sites and the resulting structural changes differ.

Streptothricin and Aminoglycoside Mechanism of Action cluster_streptothricin Streptothricin Action cluster_aminoglycoside Aminoglycoside Action streptothricin Streptothricin strep_bind Binds to 30S subunit (helix 34 of 16S rRNA) streptothricin->strep_bind Unique binding site strep_inhibit Inhibits translocation & induces miscoding strep_bind->strep_inhibit strep_death Bacterial cell death strep_inhibit->strep_death aminoglycoside Aminoglycoside (e.g., Gentamicin) amino_bind Binds to 30S subunit (helix 44 of 16S rRNA) aminoglycoside->amino_bind Well-characterized site amino_inhibit Induces miscoding & blocks translocation amino_bind->amino_inhibit amino_death Bacterial cell death amino_inhibit->amino_death

Caption: Comparison of Streptothricin and Aminoglycoside Mechanisms.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is adapted from standard clinical laboratory procedures.

Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Antibiotic stock solutions

  • Multichannel pipette

  • Plate reader (optional)

Procedure:

  • Prepare Antibiotic Dilutions:

    • Prepare a 2x stock solution of the highest desired antibiotic concentration in CAMHB.

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the 2x antibiotic stock to the first column of wells.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard 100 µL from the last dilution column.

  • Prepare Bacterial Inoculum:

    • Dilute the bacterial culture in CAMHB to a concentration of approximately 1 x 10⁵ CFU/mL.

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to each well containing the antibiotic dilutions. The final volume in each well will be 200 µL, and the antibiotic concentrations will be halved to their final desired values.

    • Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plate at 37°C for 16-20 hours.

  • Reading Results:

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀) with a plate reader.

Broth Microdilution MIC Workflow start Start prep_abx Prepare 2-fold serial antibiotic dilutions in 96-well plate start->prep_abx prep_inoc Prepare bacterial inoculum (1x10^5 CFU/mL) start->prep_inoc inoculate Inoculate plate with bacterial suspension prep_abx->inoculate prep_inoc->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_mic Determine MIC (lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Workflow for MIC determination by broth microdilution.

In Vitro Transcription/Translation (IVTT) Assay

This assay measures the direct inhibitory effect of a compound on protein synthesis in a cell-free system.

Objective: To quantify the inhibition of protein synthesis by an antibiotic.

Materials:

  • Commercial prokaryotic (e.g., E. coli S30) and eukaryotic (e.g., rabbit reticulocyte lysate) IVTT kits

  • DNA template encoding a reporter protein (e.g., luciferase)

  • Antibiotic stock solutions

  • Luminometer or fluorometer

Procedure:

  • Reaction Setup:

    • On ice, combine the components of the IVTT kit according to the manufacturer's instructions.

    • Add the DNA template to the reaction mixture.

  • Addition of Inhibitor:

    • Add varying concentrations of the antibiotic to be tested to the reaction tubes. Include a no-antibiotic control and a no-template control.

  • Incubation:

    • Incubate the reactions at the recommended temperature (typically 37°C for prokaryotic systems) for a specified time (e.g., 1-2 hours).

  • Detection:

    • Measure the reporter protein activity (e.g., luminescence for luciferase) using a luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each antibiotic concentration relative to the no-antibiotic control.

    • Plot the percentage of inhibition against the antibiotic concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

In Vitro Translation Inhibition Assay Workflow start Start setup Set up IVTT reaction (cell-free extract, DNA template) start->setup add_abx Add serial dilutions of antibiotic setup->add_abx incubate Incubate at 37°C add_abx->incubate measure Measure reporter protein activity (e.g., luminescence) incubate->measure analyze Calculate % inhibition and determine IC50 measure->analyze end End analyze->end

Caption: Workflow for in vitro translation inhibition assay.

Cryo-Electron Microscopy (Cryo-EM) of Ribosome-Antibiotic Complexes

Cryo-EM provides high-resolution structural information on how antibiotics bind to the ribosome.

Objective: To visualize the binding site and conformational changes of the ribosome upon antibiotic binding.

Materials:

  • Purified 70S ribosomes

  • Antibiotic of interest

  • Cryo-EM grid preparation station (e.g., Vitrobot)

  • Transmission electron microscope equipped with a direct electron detector

  • Image processing software (e.g., RELION, CryoSPARC)

Procedure:

  • Complex Formation:

    • Incubate purified 70S ribosomes with a molar excess of the antibiotic to ensure saturation of the binding site.

  • Grid Preparation:

    • Apply a small volume of the ribosome-antibiotic complex solution to a cryo-EM grid.

    • Blot the grid to remove excess liquid and rapidly plunge-freeze it in liquid ethane (B1197151) to vitrify the sample.

  • Data Collection:

    • Load the frozen grid into the cryo-electron microscope.

    • Collect a large dataset of high-resolution images of the ribosome-antibiotic complex particles.

  • Image Processing and 3D Reconstruction:

    • Use specialized software to perform particle picking, 2D classification, and 3D reconstruction to generate a high-resolution map of the complex.

  • Model Building and Analysis:

    • Fit an atomic model of the ribosome and the antibiotic into the cryo-EM density map.

    • Analyze the interactions between the antibiotic and the ribosomal components to identify the binding site and any conformational changes.

Conclusion

The available data strongly support the bacterial ribosome as the primary molecular target of streptothricins. Their unique binding site on the 30S subunit distinguishes them from aminoglycosides and presents a promising avenue for the development of new antibiotics to combat multidrug-resistant pathogens. The provided comparative data and experimental protocols offer a foundational resource for researchers to further validate and explore the therapeutic potential of the streptothricin scaffold. Future head-to-head studies with expanded panels of resistant strains and direct measurement of ribosome binding affinities will be crucial in fully elucidating the comparative advantages of streptothricins.

References

A Comparative Guide to the Structural Confirmation of Streptothricin Congeners

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of streptothricin (B1209867) congeners, focusing on the experimental data and methodologies used to confirm their distinct structures. Streptothricins are a class of antibiotics characterized by a unique chemical scaffold that exhibits potent activity against a broad spectrum of bacteria, including highly drug-resistant Gram-negative pathogens.[1][2][3] Understanding the subtle structural variations among these congeners is critical for deciphering their structure-activity and structure-toxicity relationships.

The core structure of a streptothricin antibiotic is composed of three key moieties:

  • A streptolidine (B1256088) lactam ring , an unusual guanidine-containing amino acid.[2][3][4]

  • A carbamoylated gulosamine sugar core.[1][2][3]

  • A β-lysine homopolymer chain of variable length, attached to the gulosamine sugar.[1][4][5]

The primary distinction between streptothricin congeners lies in the number of β-lysine residues in this chain.[5][6][7] This variation significantly influences both the antimicrobial efficacy and the toxicity of the molecule.[2][4][7] A common, commercially available mixture of these congeners is known as nourseothricin, which predominantly contains streptothricin F and D.[1][5][7][8]

Comparative Structural and Biological Data

The length of the β-lysine chain is the defining feature of each streptothricin congener and directly correlates with its biological activity and toxicity.

Table 1: Structural Comparison of Major Streptothricin Congeners

CongenerNumber of β-Lysine ResiduesMolecular FormulaExact Mass ( g/mol )
Streptothricin F 1C19H34N8O8502.25
Streptothricin E 2C25H47N10O9631.36
Streptothricin D 3C31H58N12O10758.44
Streptothricin C 4C37H71N14O11887.55

Data sourced from PubChem and various cited literature.[4][7][9]

Table 2: Comparative Biological Activity and Toxicity of Streptothricin Congeners

CongenerKey Biological Activity (MIC)Toxicity (Murine LD50)
Streptothricin F K. pneumoniae MIC: 1 µM[2]~300 mg/kg[1][2][4]
This compound -26 mg/kg[2]
Streptothricin D K. pneumoniae MIC: 0.19 µg/mL (~0.25 µM)[2][8]~10 mg/kg[1][2][4]
Streptothricin C -~10 mg/kg[2]

MIC (Minimum Inhibitory Concentration) values indicate the potency of the antibiotic, with lower values representing higher activity. LD50 (Median Lethal Dose) values indicate toxicity, with lower values representing higher toxicity.

Experimental Protocols for Structural Confirmation

The structural elucidation of streptothricin congeners relies on a combination of chromatographic separation and advanced spectroscopic techniques.

1. Isolation and Purification Protocol

  • Source: Streptothricins are typically isolated from the fermentation broth of Streptomyces species, such as Streptomyces lavendulae.[2][10]

  • Chromatography:

    • Ion-Exchange Chromatography: The crude extract from the fermentation broth is first subjected to ion-exchange resin chromatography (e.g., IRC-50) to isolate the basic streptothricin compounds.[10][11]

    • Size-Exclusion/Adsorption Chromatography: Further purification to separate the congeners is achieved using columns packed with materials like Sephadex LH-20.[2]

    • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Preparative RP-HPLC is employed for the final purification of individual congeners to high homogeneity.[8][10] Purity is then confirmed by analytical LC-MS.[8]

2. Mass Spectrometry (MS) Analysis Protocol

  • Technique: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is the primary method for confirming the molecular weight and obtaining structural information.[10][12]

  • Sample Preparation: Purified congeners are dissolved in a suitable solvent (e.g., methanol/water mixture) and infused into the mass spectrometer.

  • Data Acquisition:

    • A full scan (MS1) is performed to determine the mass-to-charge ratio (m/z) of the protonated molecule [M+H]+.

    • Tandem MS (MS2) is then performed on the parent ion. Collision-Induced Dissociation (CID) is used to fragment the molecule.

  • Data Analysis: The fragmentation pattern is analyzed. A characteristic and dominant fragmentation for streptothricins is the cleavage of the C7-N bond, which results in the loss of the streptolidine moiety, providing a clear diagnostic marker for this class of antibiotics.[12][13]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

  • Technique: ¹H and ¹³C NMR spectroscopy are essential for the definitive structural elucidation of the isolated congeners.[4][10][14]

  • Sample Preparation: A few milligrams of the highly purified congener are dissolved in a suitable deuterated solvent, such as D₂O.

  • Data Acquisition:

    • ¹H NMR spectra are acquired to identify the chemical shifts, coupling constants, and integrations of all protons, revealing the connectivity of the molecule.

    • ¹³C NMR spectra are acquired to identify the chemical shifts of all carbon atoms.

  • Data Analysis: The spectral data for an unknown congener is compared with established data for known streptothricins (e.g., Streptothricin F) to confirm the identity of the streptolidine and gulosamine cores and to determine the number of β-lysine residues by analyzing the characteristic signals in the aliphatic region of the spectrum.[8][14][15]

Visualizations

The following diagrams illustrate key workflows and structural concepts related to streptothricin analysis.

G cluster_isolation Isolation & Purification cluster_analysis Structural Analysis Fermentation Broth Fermentation Broth Ion-Exchange Chromatography Ion-Exchange Chromatography Fermentation Broth->Ion-Exchange Chromatography Size-Exclusion Chromatography Size-Exclusion Chromatography Ion-Exchange Chromatography->Size-Exclusion Chromatography Preparative HPLC Preparative HPLC Size-Exclusion Chromatography->Preparative HPLC Pure Congeners Pure Congeners Preparative HPLC->Pure Congeners Mass Spectrometry Mass Spectrometry Pure Congeners->Mass Spectrometry NMR Spectroscopy NMR Spectroscopy Pure Congeners->NMR Spectroscopy Molecular Weight & Fragmentation Molecular Weight & Fragmentation Mass Spectrometry->Molecular Weight & Fragmentation Atomic Connectivity Atomic Connectivity NMR Spectroscopy->Atomic Connectivity Final Structure Final Structure Molecular Weight & Fragmentation->Final Structure Atomic Connectivity->Final Structure

Caption: Workflow for Streptothricin Structure Elucidation.

G Streptothricin Streptolidine Lactam Gulosamine Sugar β-Lysine Chain (n=1-7) Streptolidine Streptolidine Moiety Streptothricin:f0->Streptolidine Guanidine Group Gulosamine Gulosamine Core Streptothricin:f1->Gulosamine Sugar Backbone Lysine β-Lysine Polymer Streptothricin:f2->Lysine Variable Chain

Caption: Core Structural Components of Streptothricins.

G cluster_activity Mechanism of Action & Resistance Streptothricin Streptothricin Bacterial Ribosome (30S) Bacterial Ribosome (30S) Streptothricin->Bacterial Ribosome (30S) Binds Acetylation at β-amino group Acetylation at β-amino group Streptothricin->Acetylation at β-amino group Modified by Streptothricin Acetyltransferase Protein Synthesis Inhibition Protein Synthesis Inhibition Bacterial Ribosome (30S)->Protein Synthesis Inhibition Leads to Bacterial Cell Death Bacterial Cell Death Protein Synthesis Inhibition->Bacterial Cell Death Causes Inactivated Streptothricin Inactivated Streptothricin Acetylation at β-amino group->Inactivated Streptothricin Results in Binding to Ribosome Blocked Binding to Ribosome Blocked Inactivated Streptothricin->Binding to Ribosome Blocked

Caption: Streptothricin Action and Resistance Mechanism.

References

Streptothricin's Decisive Preference: A Comparative Analysis of Ribosomal Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Cleveland, OH – December 2, 2025 – New research highlights the significant selectivity of streptothricin (B1209867) antibiotics for prokaryotic ribosomes over their eukaryotic counterparts, providing a promising avenue for the development of new antibacterial agents. A key study demonstrates that streptothricins, including streptothricin F (S-F) and streptothricin D (S-D), are approximately 40-fold more effective at inhibiting the protein synthesis machinery of bacteria than that of eukaryotes, a critical factor in minimizing off-target effects and potential toxicity in human patients.

This guide provides a detailed comparison of the ribosomal selectivity of streptothricins, supported by quantitative data and experimental protocols, for researchers and drug development professionals.

Quantitative Comparison of Ribosomal Inhibition

The inhibitory activity of streptothricins against prokaryotic and eukaryotic translation was determined using in vitro coupled transcription-translation systems. The half-maximal inhibitory concentrations (IC50) reveal a pronounced selectivity for the prokaryotic ribosome.

CompoundProkaryotic (E. coli) IC50 (µM)Eukaryotic (Rabbit Reticulocyte) IC50 (µM)Selectivity (Eukaryotic IC50 / Prokaryotic IC50)
Streptothricin F (S-F)~1-2~40-80~40
Streptothricin D (S-D)~0.1-0.2~4-8~40

Data summarized from Morgan et al., 2023.[1][2]

Mechanism of Action: A Tale of Two Ribosomes

Streptothricins exert their antibacterial effect by binding to the 30S subunit of the prokaryotic 70S ribosome.[1] This interaction, specifically with helix 34 of the 16S rRNA, interferes with the decoding process, leading to misreading of the mRNA template and inhibition of protein synthesis. This mechanism is distinct from other ribosome-targeting antibiotics like tetracyclines and aminoglycosides.[1]

While streptothricins can also interact with the eukaryotic 80S ribosome, their binding affinity is significantly lower, resulting in a much weaker inhibitory effect at therapeutic concentrations. This difference in binding affinity is the basis for their selective toxicity towards bacteria.

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the ribosomal selectivity of streptothricins.

In Vitro Transcription-Translation (IVTT) Assays

These assays are fundamental to assessing the inhibitory effect of compounds on protein synthesis in a cell-free environment.

1. Prokaryotic IVTT Assay (E. coli S30 Extract)

This protocol is adapted from the Promega E. coli S30 Extract System for Circular DNA.

  • Materials:

    • E. coli S30 Extract

    • S30 Premix (contains amino acids, salts, and an energy source)

    • Nanoluciferase reporter plasmid (under a prokaryotic promoter)

    • Streptothricin F or D (various concentrations)

    • Nuclease-free water

  • Procedure:

    • Thaw all components on ice.

    • For each reaction, combine the following in a microcentrifuge tube:

      • S30 Premix: 20 µL

      • Amino Acid Mix (minus methionine, if radiolabeling): 5 µL

      • E. coli S30 Extract: 15 µL

      • Nanoluciferase reporter plasmid: 1 µg

      • Streptothricin solution or vehicle control: 5 µL

      • Nuclease-free water to a final volume of 50 µL.

    • Mix gently by pipetting.

    • Incubate the reactions at 37°C for 1-2 hours.

    • Following incubation, measure nanoluciferase activity using a luminometer according to the manufacturer's instructions.

    • Calculate the percent inhibition relative to the vehicle control and determine the IC50 values.

2. Eukaryotic IVTT Assay (Rabbit Reticulocyte Lysate)

This protocol is adapted from the Promega Rabbit Reticulocyte Lysate System.

  • Materials:

    • Rabbit Reticulocyte Lysate

    • Amino Acid Mixture (minus methionine, if radiolabeling)

    • Nanoluciferase reporter mRNA (with a 5' cap and poly(A) tail)

    • Streptothricin F or D (various concentrations)

    • RNasin® Ribonuclease Inhibitor

    • Nuclease-free water

  • Procedure:

    • Rapidly thaw the rabbit reticulocyte lysate by warming it in hand and then place it on ice. Thaw other components on ice.

    • For each reaction, combine the following in a microcentrifuge tube:

      • Rabbit Reticulocyte Lysate: 35 µL

      • Amino Acid Mixture: 1 µL

      • RNasin® Ribonuclease Inhibitor: 1 µL

      • Nanoluciferase reporter mRNA: 1 µg

      • Streptothricin solution or vehicle control: 5 µL

      • Nuclease-free water to a final volume of 50 µL.

    • Mix gently by flicking the tube.

    • Incubate the reactions at 30°C for 90 minutes.

    • After incubation, measure nanoluciferase activity using a luminometer as per the manufacturer's protocol.

    • Calculate the percent inhibition and determine the IC50 values.

Visualizing the Impact: Signaling Pathways and Experimental Workflow

To illustrate the differential effects of streptothricins, the following diagrams depict the experimental workflow and the distinct cellular responses in prokaryotes and eukaryotes.

G cluster_prokaryotic Prokaryotic System cluster_eukaryotic Eukaryotic System p_ivtt E. coli S30 IVTT Setup p_incubation Incubate at 37°C p_ivtt->p_incubation p_reporter Nanoluciferase Plasmid p_reporter->p_ivtt p_strep Streptothricin (S-F/S-D) p_strep->p_ivtt p_luminescence Measure Luminescence p_incubation->p_luminescence p_ic50 Calculate Prokaryotic IC50 p_luminescence->p_ic50 comparison Determine Selectivity p_ic50->comparison Compare e_ivtt Rabbit Reticulocyte IVTT Setup e_incubation Incubate at 30°C e_ivtt->e_incubation e_reporter Nanoluciferase mRNA e_reporter->e_ivtt e_strep Streptothricin (S-F/S-D) e_strep->e_ivtt e_luminescence Measure Luminescence e_incubation->e_luminescence e_ic50 Calculate Eukaryotic IC50 e_luminescence->e_ic50 e_ic50->comparison Compare

Experimental workflow for determining ribosomal selectivity.

G cluster_prokaryotic Prokaryotic Cell cluster_eukaryotic Eukaryotic Cell p_strep Streptothricin p_ribosome 70S Ribosome (30S Subunit) p_strep->p_ribosome High Affinity Binding p_stall Ribosome Stalling & Miscoding p_ribosome->p_stall p_stringent Stringent Response p_stall->p_stringent p_ppgpp (p)ppGpp Synthesis p_stringent->p_ppgpp p_growth_arrest Bacterial Growth Arrest p_ppgpp->p_growth_arrest e_strep Streptothricin e_ribosome 80S Ribosome e_strep->e_ribosome Low Affinity Binding e_partial_inhibition Partial Ribosome Inhibition e_ribosome->e_partial_inhibition e_stress Ribotoxic Stress Response e_partial_inhibition->e_stress e_mapk MAPK Activation (p38, JNK) e_stress->e_mapk e_apoptosis Apoptosis / Inflammation e_mapk->e_apoptosis

References

Validation of Streptothricin Acetyltransferase as a Resistance Mechanism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental data validating streptothricin (B1209867) acetyltransferase (Sat) as a primary mechanism of resistance to streptothricin antibiotics. It includes detailed methodologies for key experiments and visual diagrams to elucidate the underlying pathways and workflows.

Introduction to Streptothricin and Resistance

Streptothricins are a class of broad-spectrum antibiotics effective against both Gram-positive and Gram-negative bacteria.[1] Their mechanism of action involves the inhibition of protein synthesis by binding to the bacterial ribosome, which leads to mistranslation of mRNA and ultimately cell death.[1][2] However, the emergence of antibiotic resistance poses a significant challenge to their clinical utility. One of the most well-documented mechanisms of resistance is the enzymatic inactivation of streptothricin by streptothricin acetyltransferases (Sat).[3][4][5]

Mechanism of Action: Streptothricin Acetyltransferase (Sat)

The primary mechanism by which bacteria resist streptothricin is through the enzymatic modification of the antibiotic molecule. Streptothricin acetyltransferases are enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to the β-amino group of the β-lysine moiety of streptothricin.[3][6][7] This acetylation results in a modified, inactive form of the antibiotic that can no longer effectively bind to the ribosome, thus rendering the bacterium resistant to its effects.[3]

dot

cluster_streptothricin_action Streptothricin Action cluster_resistance_mechanism Resistance Mechanism Streptothricin Streptothricin Bacterial Ribosome Bacterial Ribosome Streptothricin->Bacterial Ribosome Binds to Sat Enzyme Sat Enzyme Streptothricin->Sat Enzyme Substrate Protein Synthesis Protein Synthesis Bacterial Ribosome->Protein Synthesis Inhibits Cell Death Cell Death Protein Synthesis->Cell Death Leads to Inactive Streptothricin Inactive Streptothricin Sat Enzyme->Inactive Streptothricin Produces Acetyl-CoA Acetyl-CoA Acetyl-CoA->Sat Enzyme Co-substrate Inactive Streptothricin->Bacterial Ribosome No Binding

Caption: Mechanism of streptothricin action and Sat-mediated resistance.

Alternative Resistance Mechanisms

While acetylation by Sat enzymes is the most prominent resistance mechanism, other, less common, pathways exist. One such alternative is the hydrolysis of the streptolidine (B1256088) lactam ring by specific hydrolase enzymes.[1][2][4][8] This action also inactivates the antibiotic. Additionally, mutations in the ribosomal RNA can prevent streptothricin from binding to its target.[3]

Experimental Validation of Streptothricin Acetyltransferase

The role of Sat in conferring resistance to streptothricin has been validated through a series of genetic and biochemical experiments. These studies provide strong evidence for the direct involvement of Sat enzymes in the inactivation of streptothricin.

Genetic Validation

Genetic manipulation of bacterial strains is a cornerstone for validating the function of resistance genes. Key approaches include:

  • Gene Deletion/Knockout: Deleting the gene encoding a putative Sat, such as satA, from a resistant bacterial strain renders the mutant susceptible to streptothricin.[1]

  • Gene Complementation and Ectopic Expression: Reintroducing the satA gene into the susceptible knockout strain restores resistance to streptothricin.[1]

  • Heterologous Expression: Expressing a sat gene in a naturally susceptible host organism, such as E. coli or Salmonella enterica, confers resistance to streptothricin in the new host.[1]

Biochemical Validation

Biochemical assays provide direct evidence of the enzymatic activity of Sat on streptothricin:

  • In Vitro Acetylation Assays: Purified Sat enzyme is incubated with streptothricin and acetyl-coenzyme A. The modification of streptothricin is then detected, confirming the acetyltransferase activity.[1][9]

  • Enzyme Kinetics: Determining the kinetic parameters of the Sat enzyme, such as its affinity for streptothricin, helps to understand the efficiency of the inactivation process.[1]

dot

cluster_genetic Genetic Validation cluster_biochemical Biochemical Validation Resistant Strain Resistant Strain Gene Deletion Gene Deletion Resistant Strain->Gene Deletion Susceptible Mutant Susceptible Mutant Gene Deletion->Susceptible Mutant Gene Complementation Gene Complementation Susceptible Mutant->Gene Complementation Resistant Phenotype Restored Resistant Phenotype Restored Gene Complementation->Resistant Phenotype Restored Susceptible Host Susceptible Host Heterologous Expression Heterologous Expression Susceptible Host->Heterologous Expression Resistant Phenotype Conferred Resistant Phenotype Conferred Heterologous Expression->Resistant Phenotype Conferred Purified Sat Enzyme Purified Sat Enzyme In Vitro Assay In Vitro Assay Purified Sat Enzyme->In Vitro Assay Streptothricin Inactivation Streptothricin Inactivation In Vitro Assay->Streptothricin Inactivation Enzyme Kinetics Enzyme Kinetics In Vitro Assay->Enzyme Kinetics

Caption: Experimental workflow for validating Sat as a resistance mechanism.

Comparative Data on Streptothricin Susceptibility

The following table summarizes the quantitative data from studies validating the function of streptothricin acetyltransferase. The Minimum Inhibitory Concentration (MIC) is a measure of the lowest concentration of an antibiotic that will inhibit the visible growth of a microorganism.

Bacterial StrainRelevant GenotypeStreptothricin MIC (µg/mL)InterpretationReference
Bacillus subtilis 168 (Wild-Type)satA⁺> 100Resistant[1]
B. subtilis ΔsatAsatA⁻< 10Susceptible[1]
B. subtilis ΔsatA + p(satA⁺)satA⁻, ectopic satA⁺> 100Resistance Restored[1]
Salmonella enterica (Wild-Type)No native satA< 10Susceptible[1]
S. enterica + p(B. subtilis satA⁺)Heterologous satA⁺> 100Resistance Conferred[1]

Detailed Experimental Protocols

Antibiotic Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

This protocol determines the minimum concentration of streptothricin required to inhibit bacterial growth.

Materials:

  • Bacterial cultures (wild-type, mutant, and complemented strains)

  • Mueller-Hinton broth (or other appropriate growth medium)

  • Streptothricin stock solution

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Prepare a 2-fold serial dilution of streptothricin in the growth medium in a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a positive control (bacteria with no antibiotic) and a negative control (medium with no bacteria).

  • Incubate the plates at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • The MIC is determined as the lowest concentration of streptothricin at which there is no visible bacterial growth.

Construction of a Gene Deletion Mutant (e.g., ΔsatA)

This protocol describes a general method for creating a gene knockout using homologous recombination.

Materials:

  • Bacterial strain to be modified

  • Plasmids for cloning and gene disruption

  • Restriction enzymes, DNA ligase, and primers

  • Antibiotic for selection of transformants

  • Electroporator or reagents for chemical transformation

Procedure:

  • Amplify the upstream and downstream flanking regions of the target gene (satA) by PCR.

  • Clone these flanking regions into a suicide vector containing a selectable marker (e.g., an antibiotic resistance gene different from streptothricin resistance).

  • Introduce the constructed plasmid into the target bacterium via transformation or electroporation.

  • Select for transformants that have integrated the plasmid into their chromosome via homologous recombination.

  • Induce a second recombination event to excise the plasmid, leaving behind the gene deletion.

  • Verify the gene deletion by PCR and sequencing.

In Vitro Acetylation Assay

This assay directly measures the ability of a purified Sat enzyme to acetylate streptothricin.

Materials:

  • Purified Sat enzyme

  • Streptothricin

  • Acetyl-Coenzyme A (Acetyl-CoA)

  • Reaction buffer (e.g., Tris-HCl)

  • Method for detecting the reaction product (e.g., HPLC, mass spectrometry)

Procedure:

  • Set up a reaction mixture containing the purified Sat enzyme, streptothricin, and acetyl-CoA in the reaction buffer.

  • Include control reactions lacking the enzyme, streptothricin, or acetyl-CoA.

  • Incubate the reaction at an optimal temperature (e.g., 37°C) for a defined period.

  • Stop the reaction (e.g., by heat inactivation or addition of a quenching agent).

  • Analyze the reaction mixture to detect the formation of acetylated streptothricin and the depletion of the substrates.

Conclusion

The validation of streptothricin acetyltransferase as a key resistance mechanism is supported by robust genetic and biochemical evidence. The deletion of sat genes leads to increased susceptibility, while their expression in susceptible hosts confers resistance. In vitro assays confirm the direct enzymatic inactivation of streptothricin by Sat enzymes. Understanding this resistance mechanism is crucial for the development of novel streptothricin analogs that can evade this inactivation and for the design of inhibitors of Sat enzymes to be used in combination therapy. This knowledge is vital for researchers and drug development professionals working to overcome antibiotic resistance.

References

comparative genomics of streptothricin producing Streptomyces strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the genomic features of various Streptomyces strains known to produce the potent antibiotic streptothricin (B1209867). By presenting key genomic data, detailed experimental protocols, and informative visualizations, this document aims to facilitate further research and development in the field of antibiotic discovery and production.

Genomic Comparison of Streptothricin-Producing Streptomyces Strains

The following table summarizes the key genomic characteristics of several Streptomyces strains that have been identified as producers of streptothricin. This data is essential for understanding the genetic diversity and biosynthetic potential of these microorganisms.

StrainGenome Size (bp)GC Content (%)No. of Secondary Metabolite BGCsStreptothricin BGC Size (bp)Reference
Streptomyces sp. fd1-xmd7,929,99972.58Not specified[1]
Streptomyces sp. fd2-tb7,646,85372.032827,803[2][3]
Streptomyces lavendulaeNot specifiedNot specifiedNot specifiedNot specified[3][4]
Streptomyces nourseiNot specifiedNot specifiedNot specifiedNot specified[5]

Experimental Protocols

Reproducible and reliable experimental methods are the cornerstone of comparative genomics. Below are detailed protocols for key experiments typically performed in the study of Streptomyces genomes.

Genomic DNA Extraction from Streptomyces

High-quality genomic DNA is a prerequisite for successful genome sequencing. This protocol is adapted for the efficient extraction of DNA from Streptomyces mycelia or spores.[6][7][8]

Materials:

  • Streptomyces culture (liquid or solid)

  • Lysis Buffer (e.g., TE buffer with lysozyme)

  • 10% SDS (Sodium Dodecyl Sulfate)

  • Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

  • Chloroform

  • Ice-cold 100% Ethanol

  • 70% Ethanol

  • TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

  • Microcentrifuge tubes (2 mL)

  • Microcentrifuge

  • Incubator/Water bath (37°C and 50°C)

Procedure:

  • Cell Lysis:

    • Harvest Streptomyces cells from a liquid culture by centrifugation or scrape mycelia from a solid medium.

    • Resuspend the cell pellet in Lysis Buffer containing lysozyme.

    • Incubate at 37°C for at least 1 hour, or until lysis is complete. Lysis can be checked by adding a small volume of 10% SDS to a drop of the cell suspension; the solution should become clear.[6]

  • Protein and Lipid Removal:

    • Add an equal volume of Phenol:Chloroform:Isoamyl Alcohol to the lysate.

    • Mix gently by inverting the tube for 5-10 minutes.

    • Centrifuge at high speed (e.g., 13,000 rpm) for 5 minutes at room temperature.

    • Carefully transfer the upper aqueous phase to a new tube.

    • Repeat the extraction with an equal volume of chloroform.

  • DNA Precipitation:

    • To the final aqueous phase, add 2-3 volumes of ice-cold 100% ethanol.

    • Mix gently to precipitate the DNA.

    • Incubate at -20°C or -80°C for at least 15 minutes to enhance precipitation.

    • Centrifuge at high speed for 10 minutes to pellet the DNA.

  • Washing and Resuspension:

    • Carefully discard the supernatant and wash the DNA pellet with ice-cold 70% ethanol.

    • Air-dry the pellet briefly at 50°C to remove any remaining ethanol.[6]

    • Resuspend the purified genomic DNA in TE buffer.

Genome Sequencing and Assembly

Next-generation sequencing (NGS) platforms are commonly used for sequencing Streptomyces genomes.

Procedure:

  • Library Preparation: Prepare a sequencing library from the extracted genomic DNA using a commercially available kit compatible with the chosen sequencing platform (e.g., Illumina or Pacific Biosciences).

  • Sequencing: Sequence the prepared library according to the manufacturer's instructions.

  • De Novo Assembly: Assemble the sequencing reads into a draft genome using assembly software such as Velvet or SOAPdenovo2.[2][9]

Visualizations

Visual representations of complex biological data and workflows can greatly enhance understanding. The following diagrams were generated using the DOT language.

experimental_workflow cluster_dna DNA Preparation cluster_sequencing Sequencing & Assembly cluster_analysis Bioinformatic Analysis Streptomyces_Culture Streptomyces Culture Genomic_DNA_Extraction Genomic DNA Extraction Streptomyces_Culture->Genomic_DNA_Extraction DNA_QC DNA Quality Control Genomic_DNA_Extraction->DNA_QC Library_Preparation Library Preparation DNA_QC->Library_Preparation NGS Next-Generation Sequencing Library_Preparation->NGS Read_QC Read Quality Control NGS->Read_QC Genome_Assembly De Novo Genome Assembly Read_QC->Genome_Assembly Gene_Prediction Gene Prediction Genome_Assembly->Gene_Prediction Phylogenetic_Analysis Phylogenetic Analysis Genome_Assembly->Phylogenetic_Analysis Genome_Annotation Genome Annotation Gene_Prediction->Genome_Annotation BGC_Identification BGC Identification (antiSMASH) Genome_Annotation->BGC_Identification Comparative_Genomics Comparative Genomics BGC_Identification->Comparative_Genomics Phylogenetic_Analysis->Comparative_Genomics

Caption: Experimental workflow for comparative genomics of Streptomyces.

streptothricin_bgc cluster_bgc Streptothricin Biosynthetic Gene Cluster (BGC) regulator Regulatory Gene pks_nrps Hybrid PKS-NRPS modification Modification Enzymes transporter Transporter resistance Resistance Gene

Caption: Simplified organization of a streptothricin biosynthetic gene cluster.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for Streptothricin E

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release – Researchers, scientists, and drug development professionals employing Streptothricin (B1209867) E are advised to adhere to stringent disposal protocols to ensure laboratory safety and mitigate environmental contamination. This guide provides essential, step-by-step instructions for the safe handling and disposal of Streptothricin E, a potent antibiotic requiring specialized waste management. Adherence to these procedures is critical for preventing the development of antimicrobial resistance and ensuring a safe laboratory environment.

This compound, a member of the streptothricin class of antibiotics, must be treated as hazardous chemical waste. Standard laboratory decontamination methods, such as autoclaving, are not reliable for inactivating this antibiotic. Therefore, all materials contaminated with this compound, including stock solutions, used media, and contaminated labware, require disposal through a licensed professional waste disposal service.

Immediate Safety and Handling

Before initiating any disposal-related activities, consult the Safety Data Sheet (SDS) for Nourseothricin, a closely related streptothricin mixture, for comprehensive safety information. Always wear appropriate Personal Protective Equipment (PPE), including gloves, eye protection, and a lab coat, when handling this compound waste.

Step-by-Step Disposal Protocol

1. Waste Segregation:

  • At the point of generation, segregate all this compound waste from general laboratory waste.

  • This includes:

    • Unused or expired this compound powder.

    • Concentrated stock solutions.

    • Used cell culture media containing this compound.

    • Contaminated consumables such as pipette tips, tubes, flasks, and gloves.

2. Waste Collection and Containment:

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container. Do not pour any this compound-containing solutions down the drain.[1]

  • Solid Waste: Place all contaminated solid materials into a designated hazardous waste container. To prevent the generation of dust from powdered forms of the antibiotic, handle it carefully and consider wetting the powder with a small amount of a suitable solvent if necessary and permissible by your institution's safety protocols.[1]

3. Labeling:

  • Clearly label all waste containers with "Hazardous Waste," "this compound," and the approximate concentration and quantity. Follow your institution's specific labeling requirements.

4. Storage:

  • Store the sealed hazardous waste containers in a designated and secure satellite accumulation area within the laboratory, away from incompatible materials.

5. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the pickup and final disposal of the this compound waste.[1]

  • The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]

Quantitative Data on Inactivation and Disposal

ParameterValue/RecommendationSource
Primary Disposal Method Incineration via a licensed disposal company[1]
Autoclaving Efficacy Not reliably effective for inactivation[2][3]
Drain Disposal Strictly prohibited[1]
Chemical Inactivation Enzymatic hydrolysis or acetylation (research context); no validated lab protocols available.

Experimental Protocols

Currently, there are no standardized and validated experimental protocols for the chemical inactivation of this compound in a typical laboratory setting. While research indicates that enzymatic hydrolysis of the streptolidine (B1256088) lactam ring or acetylation of the β-lysine moiety can inactivate streptothricins, these methods are not practical for routine laboratory waste disposal. The use of general chemical disinfectants like bleach has not been proven effective, and attempting such methods without validated protocols could pose safety risks and may not guarantee complete inactivation. Therefore, the recommended and most reliable disposal method remains collection and incineration by a professional service.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

Streptothricin_E_Disposal_Workflow This compound Disposal Workflow cluster_0 Waste Generation cluster_1 Segregation and Collection cluster_2 Interim Storage cluster_3 Final Disposal start This compound Waste Generated (Solid or Liquid) segregate Segregate from General Waste start->segregate collect_liquid Collect Liquid Waste in Labeled Hazardous Container segregate->collect_liquid Liquid collect_solid Collect Solid Waste in Labeled Hazardous Container segregate->collect_solid Solid store Store Securely in Satellite Accumulation Area collect_liquid->store collect_solid->store contact_ehs Contact EHS or Licensed Disposal Company store->contact_ehs incinerate Incineration contact_ehs->incinerate

Caption: Logical workflow for the proper disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.